Zirconium(IV) ethoxide
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
18267-08-8 |
|---|---|
Molekularformel |
C2H6OZr |
Molekulargewicht |
137.29 g/mol |
IUPAC-Name |
ethanol;zirconium |
InChI |
InChI=1S/C2H6O.Zr/c1-2-3;/h3H,2H2,1H3; |
InChI-Schlüssel |
MRUQKCHUWQAJRP-UHFFFAOYSA-N |
SMILES |
CCO.CCO.CCO.CCO.[Zr] |
Kanonische SMILES |
CCO.[Zr] |
Andere CAS-Nummern |
18267-08-8 |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Zirconium(IV) Ethoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium(IV) ethoxide, with the chemical formula Zr(OCH₂CH₃)₄, is a metal alkoxide that serves as a critical precursor in the synthesis of advanced materials.[1] Its high reactivity, particularly towards water, makes it an ideal candidate for sol-gel processes, chemical vapor deposition (CVD), and the formation of high-purity zirconium dioxide (ZrO₂) nanoparticles and thin films.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its primary applications.
Chemical and Physical Properties
This compound is a white to pale cream crystalline powder or solid that is highly sensitive to moisture.[2][3] It is soluble in organic solvents such as alcohols and hydrocarbons, which facilitates its use in various solution-based synthesis techniques.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₈H₂₀O₄Zr | [2] |
| Molecular Weight | 271.47 g/mol | [2] |
| Appearance | White to pale cream crystalline powder or chunks | [2][3] |
| Melting Point | 170–180 °C | [2] |
| Boiling Point | 235 °C at 5 mmHg | [2] |
| Solubility | Soluble in organic solvents (alcohols, hydrocarbons) | [1] |
| Water Solubility | Reacts with water | [1] |
| Sensitivity | Moisture sensitive | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of zirconium tetrachloride with ethanol (B145695) in the presence of a base, such as ammonia (B1221849), to neutralize the hydrochloric acid byproduct.[4]
Experimental Protocol: Synthesis from Zirconium Tetrachloride and Ethanol
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous ethanol (EtOH)
-
Anhydrous toluene (B28343)
-
Ammonia (NH₃) gas or a solution in a suitable solvent
-
Schlenk line and glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend zirconium tetrachloride in anhydrous toluene in a Schlenk flask.
-
Slowly add a stoichiometric amount of anhydrous ethanol to the suspension while stirring.
-
Bubble anhydrous ammonia gas through the mixture or add a solution of ammonia dropwise. This should be done in a well-ventilated fume hood as the reaction is exothermic.
-
Continue stirring until the reaction is complete, indicated by the cessation of ammonium (B1175870) chloride precipitation.
-
The ammonium chloride byproduct can be removed by filtration under an inert atmosphere.
-
The solvent and any excess volatile reagents are removed under vacuum to yield this compound.
-
The final product should be stored under an inert atmosphere due to its moisture sensitivity.[2]
Chemical Reactivity: Hydrolysis and Condensation
This compound is highly susceptible to hydrolysis, a reaction in which the ethoxide ligands are replaced by hydroxyl groups upon exposure to water. This is followed by a series of condensation reactions, where the hydroxylated intermediates react with each other or with remaining alkoxide groups to form zirconium-oxo-zirconium (Zr-O-Zr) bridges, eliminating water or ethanol.[5] This process is the fundamental chemistry behind the sol-gel method.
The reactions can be summarized as follows:
-
Hydrolysis: Zr(OR)₄ + H₂O → Zr(OR)₃(OH) + ROH
-
Water Condensation: 2 Zr(OR)₃(OH) → (RO)₃Zr-O-Zr(OR)₃ + H₂O
-
Alcohol Condensation: Zr(OR)₄ + Zr(OR)₃(OH) → (RO)₃Zr-O-Zr(OR)₃ + ROH
These reactions continue to build a three-dimensional network, eventually leading to the formation of a gel.[6]
Applications in Sol-Gel Synthesis
The sol-gel process is a versatile method for producing solid materials from small molecules and is widely used for the fabrication of metal oxides.[6] this compound is a common precursor in this process for creating zirconia-based materials.[1]
Experimental Workflow: Sol-Gel Synthesis of Zirconia Nanoparticles
Materials:
-
This compound
-
Anhydrous ethanol (or another suitable alcohol)
-
Deionized water
-
Acid or base catalyst (e.g., nitric acid or ammonia)
Procedure:
-
Sol Preparation: Dissolve this compound in anhydrous ethanol under an inert atmosphere.
-
Hydrolysis: Slowly add a mixture of water, ethanol, and a catalyst to the alkoxide solution while stirring vigorously. The rate of addition and the amount of water control the hydrolysis and subsequent particle size.
-
Gelation: Continue stirring the sol until a gel is formed. This can take from minutes to hours depending on the reaction conditions.
-
Aging: Age the gel in its mother liquor for a period of time to allow for further condensation and strengthening of the network.
-
Drying: Dry the gel to remove the solvent. Conventional drying leads to a xerogel, while supercritical drying produces an aerogel.
-
Calcination: Heat the dried gel at a high temperature to remove residual organic compounds and induce crystallization, resulting in zirconia nanoparticles.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to check for the presence of residual solvents or hydrolysis products.
Representative ¹H NMR Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a dry, deuterated solvent (e.g., benzene-d₆) in an NMR tube under an inert atmosphere.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Expected Signals: The spectrum is expected to show a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) of the ethoxide ligands. The chemical shifts and coupling constants will be characteristic of the ethoxide group bonded to the zirconium center.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound and for monitoring the hydrolysis and condensation reactions.
Representative FTIR Protocol:
-
Sample Preparation: Prepare a sample as a KBr pellet or as a thin film on an appropriate IR-transparent window (e.g., NaCl or KBr plates) inside a glovebox to prevent moisture exposure.
-
Data Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Expected Bands: The spectrum will show characteristic absorption bands for C-H, C-O, and Zr-O bonds. The absence of a broad O-H band around 3200-3600 cm⁻¹ indicates a pure, unhydrolyzed sample. During hydrolysis, the intensity of the O-H band will increase, while the intensity of the C-H and C-O bands of the ethoxide groups will decrease.
Thermal Gravimetric Analysis (TGA)
TGA is used to study the thermal decomposition of this compound and to determine the temperature at which it converts to zirconium dioxide.
Representative TGA Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample into a TGA crucible.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).
-
Interpretation: The TGA curve will show weight loss as a function of temperature. The decomposition of this compound to ZrO₂ typically occurs in multiple steps, corresponding to the loss of the organic ethoxide groups. The final residual mass should correspond to the theoretical mass of ZrO₂.[7]
Conclusion
This compound is a highly versatile and reactive compound with significant applications in materials science. Its utility as a precursor for zirconia-based materials via the sol-gel method is well-established. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for the controlled fabrication of materials with desired properties for a wide range of applications, including catalysis, coatings, and advanced ceramics. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of this important chemical compound.
References
- 1. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
- 2. researchgate.net [researchgate.net]
- 3. ijnnonline.net [ijnnonline.net]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Sol–gel process - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Zirconium(IV) ethoxide synthesis from zirconium tetrachloride
An In-depth Technical Guide to the Synthesis of Zirconium(IV) Ethoxide from Zirconium Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from zirconium tetrachloride. This compound is a crucial precursor in materials science and catalysis, particularly in the sol-gel synthesis of zirconium-based ceramics and as a catalyst in various organic transformations. This document details the prevalent and efficient ammonia-mediated synthesis route, offering a step-by-step experimental protocol. It includes a thorough characterization of the product with quantitative data presented in structured tables and mandatory visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
Zirconium(IV) alkoxides, and specifically this compound, Zr(OC₂H₅)₄, are highly versatile organometallic compounds. Their utility stems from their high reactivity towards hydrolysis, making them ideal precursors for the formation of zirconium dioxide (ZrO₂) nanoparticles, thin films, and coatings through sol-gel processes.[1] In the pharmaceutical industry, zirconium compounds are explored for various applications, including as catalysts in the synthesis of complex organic molecules. The synthesis of high-purity this compound is therefore of significant interest.
The reaction of zirconium tetrachloride (ZrCl₄) with ethanol (B145695) can be vigorous and, without careful control, may lead to incomplete substitution or the formation of undesirable byproducts. The most reliable and widely adopted method to drive the reaction to completion is the use of anhydrous ammonia (B1221849) as a hydrogen chloride (HCl) scavenger.[2][3] This method ensures the complete substitution of the chloride ligands with ethoxide groups, yielding the desired tetraalkoxide.
Synthesis Methodology: The Ammonia-Mediated Route
The synthesis of this compound from zirconium tetrachloride is most effectively achieved by the reaction of zirconium tetrachloride with ethanol in an inert solvent, with anhydrous ammonia used to neutralize the HCl generated in situ. The overall reaction is as follows:
ZrCl₄ + 4 C₂H₅OH + 4 NH₃ → Zr(OC₂H₅)₄ + 4 NH₄Cl(s)[2]
The insoluble ammonium (B1175870) chloride byproduct is easily removed by filtration, simplifying the purification of the desired product.
Reaction Mechanism
The reaction proceeds through a stepwise substitution of chloride ions on the zirconium center with ethoxide ions from ethanol. The Lewis acidic zirconium tetrachloride likely coordinates with ethanol, making the hydroxyl proton more acidic. Ammonia, acting as a Brønsted base, removes this proton, facilitating the nucleophilic attack of the ethoxide on the zirconium center and eliminating HCl as ammonium chloride. This process is repeated until all four chloride ligands are substituted.
// Nodes ZrCl4 [label="ZrCl₄", fillcolor="#F1F3F4", fontcolor="#202124"]; EtOH [label="C₂H₅OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="ZrCl₄(C₂H₅OH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NH3 [label="NH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; ZrCl3OEt [label="ZrCl₃(OC₂H₅)", fillcolor="#F1F3F4", fontcolor="#202124"]; NH4Cl [label="NH₄Cl", shape=cds, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ZrOEt4 [label="Zr(OC₂H₅)₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; MoreEtOH [label="+ 3 C₂H₅OH\n+ 3 NH₃", shape=plaintext, fontcolor="#5F6368"]; MoreNH4Cl [label="+ 3 NH₄Cl", shape=plaintext, fontcolor="#5F6368"];
// Edges ZrCl4 -> Intermediate1 [label="+ C₂H₅OH"]; EtOH -> Intermediate1; Intermediate1 -> ZrCl3OEt [label="+ NH₃"]; NH3 -> ZrCl3OEt; ZrCl3OEt -> NH4Cl [style=dashed]; ZrCl3OEt -> ZrOEt4; MoreEtOH -> ZrOEt4; ZrOEt4 -> MoreNH4Cl [style=dashed]; } .enddot Caption: Reaction pathway for the ammonia-mediated synthesis of Zr(OEt)₄.
Experimental Protocol
This protocol is adapted from a modernized procedure for the synthesis of zirconium(IV) isopropoxide and is expected to yield high-purity this compound.[2][4] All manipulations must be performed under rigorously anhydrous conditions using standard Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Zirconium(IV) chloride | ZrCl₄ | 233.04 | 14.0 g | 0.060 |
| Anhydrous Toluene (B28343) | C₇H₈ | 92.14 | 150 mL | - |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 12.5 g (15.8 mL) | 0.271 |
| Anhydrous Ammonia | NH₃ | 17.03 | ~4.6 g | ~0.270 |
Note: Anhydrous ethanol and toluene are critical for the success of this synthesis.
Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, a 500 mL Schlenk flask is charged with zirconium(IV) chloride (14.0 g, 60 mmol) and anhydrous toluene (150 mL). The flask is sealed and transferred to a Schlenk line.
-
Preparation of Ammonia Solution: A 2M solution of ammonia in anhydrous ethanol is prepared. Alternatively, gaseous ammonia can be bubbled through the reaction mixture while anhydrous ethanol is added dropwise.
-
Reaction: The ZrCl₄ suspension is cooled with a water bath. The ethanolic ammonia solution is added dropwise to the stirred suspension over 1 hour. The reaction is exothermic.
-
Stirring: After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. A white precipitate of ammonium chloride will form.
-
Filtration: The ammonium chloride is removed by filtration under an inert atmosphere (Schlenk filtration). The filter cake should be washed with a small amount of anhydrous toluene to ensure complete recovery of the product.
-
Solvent Removal: The solvent from the combined filtrate and washings is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of toluene and hexane).
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₂₀O₄Zr | [5] |
| Molar Mass | 271.47 g/mol | [5] |
| Appearance | Off-white crystals or powder | [5] |
| Melting Point | 170–180 °C | [5] |
| Boiling Point | 235 °C @ 5 mmHg | [5] |
| Solubility | Soluble in organic solvents (alcohols, hydrocarbons) | |
| Sensitivity | Highly moisture-sensitive | [5] |
Characterization Data
| Technique | Data | Reference(s) |
| ¹H NMR (C₆D₆) | δ 3.37 (q, J = 7.0 Hz, 8H), δ 1.16 (t, J = 7.0 Hz, 12H) | [4] |
| ¹³C NMR (C₆D₆) | δ 42.9, 16.3 | [4] |
| Elemental Analysis | C: 35.12%, H: 7.46%, Zr: 33.67% | [6] |
| FT-IR (cm⁻¹) | ~2960, 2950, 2874 (C-H stretching); ~1132, 1005 (C-O-Zr stretching) | [7]* |
| Yield | High yields are expected, though specific values vary. | [8] |
*Note: FT-IR data is for related zirconium alkoxides and is expected to be representative.
Mandatory Visualizations
Experimental Workflow
// Nodes Start [label="Start: Anhydrous ZrCl₄,\nEthanol, Toluene, NH₃", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="1. Charge Schlenk flask with\nZrCl₄ and Toluene in glovebox", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="2. Add ethanolic NH₃ solution\ndropwise with cooling", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="3. Stir at room temperature\nfor 1 hour", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="4. Filter off NH₄Cl precipitate\n(Schlenk filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; SolventRemoval [label="5. Remove solvent under\nreduced pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="6. Purify by vacuum distillation\nor recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Final Product:\nPure this compound", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Reaction; Reaction -> Stir; Stir -> Filtration; Filtration -> SolventRemoval; SolventRemoval -> Purification; Purification -> Product; } .enddot Caption: Workflow for the synthesis of this compound.
Safety and Handling
Zirconium(IV) tetrachloride is corrosive and reacts vigorously with water, releasing HCl gas.[5] this compound is flammable and highly sensitive to moisture.[5] All manipulations should be carried out in a well-ventilated fume hood or glovebox, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Conclusion
The ammonia-mediated synthesis of this compound from zirconium tetrachloride is a robust and efficient method for producing this valuable precursor. By following the detailed protocol and adhering to strict anhydrous conditions, researchers can reliably obtain high-purity this compound for applications in materials science, catalysis, and beyond. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product.
References
- 1. utwente.nl [utwente.nl]
- 2. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. US3754011A - Method for the preparation of zirconium,hafnium and thorium alkoxides - Google Patents [patents.google.com]
Zirconium(IV) Ethoxide: An In-depth Technical Guide on Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium(IV) ethoxide, with the chemical formula Zr(OC₂H₅)₄, is a metal alkoxide that serves as a critical precursor in the synthesis of various zirconium-based materials, including thin films, nanoparticles, and ceramics.[1] Its utility stems from its high reactivity, particularly towards hydrolysis and condensation reactions, which allows for the controlled formation of zirconium dioxide (ZrO₂) and other composite materials.[1] This guide provides a comprehensive overview of the current understanding of the molecular structure and bonding of this compound, drawing from available experimental and theoretical data.
Molecular Structure and Bonding
Zirconium, in its +4 oxidation state, is coordinated to four ethoxide (-OCH₂CH₃) ligands. The bonding is characterized by a significant covalent character between the zirconium and the oxygen atoms of the ethoxide groups. This Zr-O bond is the primary linkage within the molecule.
In the solid state and in solution, metal alkoxides, including zirconium alkoxides, have a tendency to form oligomeric structures. This occurs through the bridging of alkoxide groups between two or more metal centers. For instance, cryoscopic and NMR studies of other zirconium alkoxides like the isopropoxide have shown the presence of trimers and tetramers in solution.[2] It is therefore highly probable that this compound also exists as oligomers, where some ethoxide groups act as bridging ligands (μ-OEt) and others as terminal ligands. This oligomerization helps the zirconium atom achieve a higher coordination number, which is common for this element.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₀O₄Zr | [3] |
| Molecular Weight | 271.47 g/mol | [3] |
| Appearance | Off-white crystals or powder | [3] |
| Melting Point | 170–180°C | [3] |
| Boiling Point | 235 °C @ 5 mmHg | [1] |
| Solubility | Soluble in organic solvents such as alcohols and hydrocarbons. | [1] |
| Reactivity | Highly reactive toward moisture. | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and structural characterization of this compound are not extensively reported in a single, comprehensive source. However, general synthetic strategies can be outlined based on the synthesis of related zirconium alkoxides.
General Synthesis of Zirconium(IV) Alkoxides
A common method for the synthesis of zirconium alkoxides involves the reaction of zirconium tetrachloride (ZrCl₄) with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.
Reaction: ZrCl₄ + 4 R-OH + 4 B → Zr(OR)₄ + 4 B·HCl (where R = alkyl group, B = base)
Example Workflow for Synthesis:
References
- 1. This compound 97 18267-08-8 [sigmaaldrich.com]
- 2. Nuclear magnetic resonance and cryoscopic studies on some alkoxides of titanium, zirconium, and hafnium - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
An In-depth Technical Guide to 1-Oxa-2-azaspiro[2.5]octane (CAS Number: 185-80-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Oxa-2-azaspiro[2.5]octane (CAS Number: 185-80-8), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, detailed synthesis protocols, known biological activities, and associated hazards. Particular emphasis is placed on its potential as an antimicrobial and antifungal agent. Experimental methodologies are detailed to facilitate further research and development.
Chemical and Physical Properties
1-Oxa-2-azaspiro[2.5]octane is a bicyclic organic compound featuring a unique spirocyclic structure where an oxaziridine (B8769555) ring is fused to a cyclohexane (B81311) ring. This arrangement imparts distinct chemical reactivity and stereochemical properties.
Table 1: Physicochemical Properties of 1-Oxa-2-azaspiro[2.5]octane
| Property | Value | Source |
| CAS Number | 185-80-8 | [1][2] |
| Molecular Formula | C₆H₁₁NO | [3][4] |
| Molecular Weight | 113.16 g/mol | [3][4] |
| IUPAC Name | 1-oxa-2-azaspiro[2.5]octane | [3] |
| Synonyms | 3,3-Pentamethyleneoxaziridine, Cyclohexanone (B45756) isooxime | [4] |
| Appearance | Power | [5] |
| Predicted Boiling Point | 139.1 ± 23.0 °C | |
| Predicted Density | 1.08 ± 0.1 g/cm³ | |
| Predicted pKa | 2.0 ± 0.2 | [1] |
Table 2: Spectroscopic Data of 1-Oxa-2-azaspiro[2.5]octane and its Derivatives
| Spectroscopic Technique | Key Findings | Source |
| ¹H NMR | Analysis of homonuclear coupling constants and chemical shifts of protons in the aliphatic rings allows for the determination of relative configuration and preferred conformations. | [6] |
| ¹³C NMR | Chemical shifts of carbon atoms in the aliphatic rings are sensitive to steric and electronic effects of substituents. | [6] |
| ¹⁵N NMR | Provides insights into the electronic environment of the nitrogen atom in the oxaziridine ring. | [6] |
| Mass Spectrometry (of a derivative) | Ionization energy of 2-methyl-1-oxa-2-azaspiro[2.5]octane has been determined to be 8.93 ± 0.05 eV. | [7] |
| Infrared (IR) Spectroscopy (of a derivative) | Vapor phase IR spectrum of 1-Oxaspiro[2.5]octane, 2-(phenylmethyl)- is available. | [8] |
Synthesis and Experimental Protocols
The most common and established method for the synthesis of 1-Oxa-2-azaspiro[2.5]octane is the reaction of cyclohexanone with an amine source and an oxidizing agent.[3]
Synthesis from Cyclohexanone and Ammonia (B1221849) with Sodium Hypochlorite (B82951)
This method, first reported in 1977, involves the reaction of cyclohexanone with ammonia and sodium hypochlorite.[3] The reaction proceeds via a nucleophilic attack mechanism where ammonia provides the nitrogen atom and sodium hypochlorite acts as the oxidizing agent.[3]
Experimental Protocol:
-
Materials: Cyclohexanone, ammonia solution, sodium hypochlorite solution, organic solvent (e.g., toluene).
-
Procedure:
-
Dissolve cyclohexanone in an organic solvent such as toluene.
-
Add an aqueous solution of ammonia to the reaction mixture.
-
Slowly add a solution of sodium hypochlorite to the mixture while maintaining a controlled temperature. The reaction is exothermic.
-
Stir the reaction mixture for a sufficient period to ensure complete conversion.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as distillation or chromatography, to yield pure 1-Oxa-2-azaspiro[2.5]octane.
-
Diagram 1: Synthesis of 1-Oxa-2-azaspiro[2.5]octane
Caption: Synthesis pathway of 1-Oxa-2-azaspiro[2.5]octane.
Biological Activities and Potential Applications
Research indicates that 1-Oxa-2-azaspiro[2.5]octane and its derivatives exhibit a range of biological activities, making them promising candidates for drug development.
Antimicrobial and Antifungal Activity
Studies have suggested that 1-Oxa-2-azaspiro[2.5]octane possesses antimicrobial and antifungal properties.[3] While specific studies on this exact compound are limited, the broader class of spiro compounds has shown significant antifungal activity. The proposed mechanism of action for some spiro derivatives involves the inhibition of chitin (B13524) synthesis in the fungal cell wall.[9][10] Another potential mechanism for related compounds is the disruption of the cell membrane by interacting with sterols, leading to a loss of membrane integrity.[11]
Diagram 2: Proposed Antifungal Mechanism of Action
Caption: Potential antifungal mechanisms of spiro compounds.
Hazards and Safety Information
Due to the limited specific toxicological data for 1-Oxa-2-azaspiro[2.5]octane, a comprehensive hazard assessment is challenging. However, information on related compounds and general chemical principles can provide guidance. The oxaziridine ring is a strained three-membered ring containing a weak N-O bond, which can lead to reactivity and potential instability under certain conditions.
Table 3: Hazard Information
| Hazard Type | Information | Source |
| GHS Classification (General for related compounds) | Flammable liquids, Skin corrosion/irritation, Serious eye damage/eye irritation, Specific target organ toxicity (single exposure) - Respiratory tract irritation. | [12] |
| Inhalation Toxicity (General for related compounds) | Acute exposure to high concentrations of related volatile organic compounds can cause narcosis, mucous membrane irritation, and respiratory arrest. | [13] |
| Dermal Toxicity | No specific data available for 1-Oxa-2-azaspiro[2.5]octane. General handling precautions for chemical reagents should be followed. | |
| Ecotoxicity | No specific data available for 1-Oxa-2-azaspiro[2.5]octane. Release into the environment should be avoided. |
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated place.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, flush the affected area with copious amounts of water.
Future Research Directions
1-Oxa-2-azaspiro[2.5]octane presents several avenues for future research:
-
Elucidation of Antimicrobial and Antifungal Mechanisms: Detailed studies are needed to determine the specific molecular targets and signaling pathways affected by this compound.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives could lead to the discovery of compounds with enhanced potency and selectivity.
-
Comprehensive Toxicological Profiling: In-depth studies on the acute and chronic toxicity, as well as ecotoxicity, are crucial for its potential development as a therapeutic agent.
-
Exploration of Other Biological Activities: Given its unique structure, it may possess other currently unknown biological activities worth investigating.
Conclusion
1-Oxa-2-azaspiro[2.5]octane is a fascinating molecule with a straightforward synthesis and promising, yet underexplored, biological activities. Its potential as a scaffold for the development of new antimicrobial and antifungal agents warrants further investigation. This guide provides a foundational understanding of its properties and hazards, intended to support and encourage future research in this area. Researchers are advised to consult the primary literature and safety data sheets for the most current and detailed information.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy 1-Oxa-2-azaspiro[2.5]octane | 185-80-8 [smolecule.com]
- 4. 1-Oxa-2-azaspiro[2.5]octane | C6H11NO | CID 10931397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Oxa-2-azaspiro[2.5]octane, CasNo.185-80-8 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]
- 6. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Oxa-2-azaspiro(2.5)octane, 2-methyl- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Pharmacological importance of novel spiro derivatives against human pathogenic fungi [pbmc.ibmc.msk.ru]
- 10. [Pharmacological importance of novel spiro derivatives against human pathogenic fungi] [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Functionalized 2,3-Spirostane Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acute and Subchronic Inhalation Toxicity of n-Octane in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Zirconium(IV) Ethoxide: A Technical Guide to its Solubility in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Zirconium(IV) ethoxide in common organic solvents. Due to its high reactivity and moisture sensitivity, quantitative solubility data is not widely published. This guide, therefore, presents qualitative solubility information based on available literature and provides a detailed experimental protocol for researchers to determine precise quantitative solubility under controlled laboratory conditions.
Executive Summary
This compound (Zr(OC₂H₅)₄) is a metal alkoxide widely used as a precursor in the synthesis of zirconium-based materials, including advanced ceramics, thin films, and nanoparticles through sol-gel processes and chemical vapor deposition (CVD).[1] Its effectiveness in these applications is critically dependent on its solubility in organic solvents, which facilitates the preparation of homogeneous precursor solutions. While generally described as soluble in alcohols and hydrocarbon solvents, specific quantitative data is scarce. This guide addresses this information gap by providing a qualitative summary and a detailed methodology for its quantitative determination.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for its handling and application.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀O₄Zr | [1] |
| Molecular Weight | 271.47 g/mol | [1] |
| Appearance | White to pale cream crystalline powder or chunks. | [1] |
| Melting Point | 170–180°C | [1] |
| Boiling Point | 235 °C @ 5 mmHg | |
| Key Characteristics | Highly moisture-sensitive; reacts with water. Flammable solid. | [1] |
Solubility Data
Precise, publicly available quantitative solubility data for this compound is limited. The table below summarizes the qualitative solubility as described in chemical literature and supplier technical data sheets. Metal alkoxides, in general, exhibit lower solubility in their parent alcohols due to the potential formation of insoluble alcoholate complexes and oligomerization.[2] Solubility tends to be better in non-polar or moderately polar aprotic solvents.
| Solvent | Solvent Type | Qualitative Solubility |
| Ethanol | Polar Protic (Alcohol) | Soluble |
| Isopropanol | Polar Protic (Alcohol) | Soluble[3] |
| Toluene | Aromatic Hydrocarbon | Soluble |
| Hexane | Aliphatic Hydrocarbon | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble |
Note: "Soluble" indicates that the compound can be dissolved to form solutions suitable for common applications like sol-gel synthesis, but does not imply high concentration values.
Factors Influencing Solubility
The solubility of metal alkoxides like this compound is a complex interplay of several factors. Understanding these relationships is key to preparing stable precursor solutions.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol: Quantitative Solubility Determination
The following protocol outlines a gravimetric method for determining the solubility of this compound. This procedure must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the compound's high sensitivity to moisture.
5.1 Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of choice (e.g., ethanol, toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Analytical balance (±0.1 mg)
-
Vials with airtight septa/caps
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
0.2 µm syringe filters (PTFE or other solvent-compatible material)
-
Thermostatically controlled shaker or water bath
-
Pre-weighed drying vessels (e.g., aluminum pans)
-
Vacuum oven
5.2 Experimental Workflow
Caption: Workflow for the gravimetric determination of solubility.
5.3 Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Transfer all necessary equipment into an inert atmosphere glovebox. Ensure solvents are anhydrous.
-
Saturation: To a series of vials, add a measured volume of the chosen anhydrous solvent (e.g., 10 mL). Add an excess amount of this compound to each vial to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (24-48 hours is recommended) to ensure saturation is reached.
-
Sampling: After equilibration, allow the vials to stand undisturbed for 2-4 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe fitted with a 0.2 µm filter. This step is crucial to remove any undissolved solid particles.
-
Weighing the Aliquot: Dispense the filtered aliquot into a pre-weighed, dry container. Immediately seal and weigh the container to determine the mass of the solution aliquot (msolution).
-
Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight is achieved.
-
Weighing the Residue: Allow the container to cool to room temperature in a desiccator (still under inert conditions if possible) and re-weigh it. The mass of the remaining solid is the mass of the dissolved this compound (msolute).
-
Calculation:
-
The mass of the solvent is calculated as: msolvent = msolution - msolute.
-
Assuming the density of the pure solvent (ρsolvent), calculate the volume of the solvent: Vsolvent = msolvent / ρsolvent.
-
The solubility can then be expressed in g/100 mL: Solubility ( g/100 mL) = (msolute / Vsolvent) * 100
-
5.4 Safety Precautions
-
This compound is a flammable solid and is irritating to the skin, eyes, and respiratory system.
-
Handle exclusively in a well-ventilated area or under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including flame-resistant clothing, safety goggles, and chemical-resistant gloves.
-
The compound reacts with water, potentially releasing flammable vapors. Keep away from all sources of moisture.
Conclusion
While quantitative solubility data for this compound remains elusive in public literature, it is qualitatively understood to be soluble in common organic solvents used in materials science. For applications requiring precise concentrations, the experimental protocol provided in this guide offers a reliable method for determining its solubility under specific laboratory conditions. Careful adherence to inert atmosphere techniques is paramount to obtaining accurate and reproducible results.
References
The Transformation of Zirconium(IV) Ethoxide into Zirconia: An In-depth Technical Guide to Thermal Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of Zirconium(IV) ethoxide, a critical process for the synthesis of high-purity zirconia (ZrO₂). Zirconia, with its exceptional thermal stability, mechanical strength, and biocompatibility, is a key material in advanced ceramics, catalysis, and various biomedical applications. Understanding the nuances of its synthesis from organometallic precursors like this compound is paramount for controlling the properties of the final material. This document details the underlying chemical transformations, presents quantitative thermal analysis data from analogous compounds, outlines experimental protocols, and visualizes the process workflows.
The Core Process: From Alkoxide to Oxide
The thermal decomposition, or pyrolysis, of this compound (Zr(OC₂H₅)₄) is a solid-state transformation where the precursor is heated in a controlled atmosphere, leading to the removal of its organic ligands and the formation of zirconium dioxide. This method offers a pathway to produce fine, high-purity zirconia powders with controllable particle size and morphology.
The overall, simplified reaction can be represented as:
Zr(OC₂H₅)₄ (s) → ZrO₂ (s) + Volatile organic byproducts
The actual mechanism is a multi-step process involving the cleavage of Zr-O and C-O bonds and the formation of various gaseous byproducts. While detailed mechanistic studies specifically on this compound are not extensively reported in publicly available literature, analysis of related zirconium alkoxides and carboxylates provides significant insights into the expected decomposition pathway. The process generally proceeds through the formation of intermediate species, followed by the crystallization of an amorphous zirconia phase into its characteristic tetragonal and monoclinic structures at higher temperatures.
Quantitative Thermal Analysis Insights
Direct and detailed thermogravimetric analysis (TGA) and differential thermal analysis (DTA) data for the thermal decomposition of pure this compound are scarce in the literature. However, studies on analogous zirconium precursors, such as zirconium n-propoxide and zirconium oxo-hydroxypropionate, offer valuable comparative data on the decomposition behavior.
The thermal decomposition of zirconium alkoxides generally occurs in distinct stages:
-
Initial Low-Temperature Region: This stage typically involves the loss of any adsorbed solvent or moisture.
-
Main Decomposition Stage: This is characterized by a significant weight loss corresponding to the pyrolysis of the organic ligands.
-
High-Temperature Region: Further weight loss may occur due to the decomposition of residual organic fragments or intermediate carbonate species, followed by the crystallization of zirconia.
The following table summarizes typical thermal decomposition data for zirconium alkoxide-related compounds, providing an expected range for the behavior of this compound.
| Precursor Type | Onset of Main Decomposition (°C) | Peak Decomposition Temperature (°C) | Major Weight Loss (%) | Final Residue | Gaseous Byproducts (inferred from related compounds) |
| Zirconium Alkoxide (general) | 200 - 300 | 300 - 450 | 40 - 60 | Amorphous ZrO₂ | Alkenes, ethers, alcohols, water, carbon dioxide |
| Zirconium n-propoxide (inferred) | ~200 | ~350 | ~55 | ZrO₂ | Propene, propanol, dipropyl ether, H₂O, CO₂ |
| Zirconium oxo-hydroxypropionate[1] | ~200 | ~380 | ~45 | ZrO₂ + ZrOCO₃ | 2-pentanone, CO₂, H₂O |
Note: The exact temperatures and weight loss percentages are highly dependent on experimental conditions such as heating rate, atmosphere, and the specific precursor complex.
Experimental Protocols
This section outlines a generalized experimental procedure for the synthesis of zirconia powder via the thermal decomposition of this compound.
Materials and Equipment
-
Precursor: this compound (Zr(OC₂H₅)₄)
-
Atmosphere: High-purity nitrogen or argon gas for inert conditions; Dry air or oxygen for oxidative decomposition.
-
Equipment:
-
Tube furnace with programmable temperature controller
-
Quartz or alumina (B75360) combustion boat
-
Gas flow controllers
-
Schlenk line or glovebox for handling the moisture-sensitive precursor
-
Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) for evolved gas analysis (for analytical studies).
-
Procedure for Thermal Decomposition
-
Handling of Precursor: Due to the moisture sensitivity of this compound, all handling and loading of the precursor into the combustion boat should be performed in an inert atmosphere (e.g., inside a glovebox or under a stream of inert gas).
-
Sample Preparation: Weigh a desired amount of this compound powder into a clean, dry combustion boat.
-
Furnace Setup: Place the combustion boat containing the sample into the center of the tube furnace.
-
Atmosphere Control: Seal the tube furnace and purge with the desired gas (e.g., nitrogen at 100 mL/min) for at least 30 minutes to ensure a controlled atmosphere.
-
Heating Program:
-
Ramp the temperature from room temperature to a desired intermediate temperature (e.g., 200°C) at a controlled rate (e.g., 5 °C/min) and hold for a period (e.g., 1 hour) to allow for the initial removal of any volatile impurities.
-
Increase the temperature to the main decomposition temperature (e.g., 450°C) at the same heating rate and hold for an extended period (e.g., 2-4 hours) to ensure complete pyrolysis of the organic ligands.
-
For crystallization, the temperature can be further increased to a higher calcination temperature (e.g., 600-800°C) and held for another 1-2 hours.
-
-
Cooling and Collection: After the heating program is complete, allow the furnace to cool down to room temperature under the controlled atmosphere. Once cooled, the resulting zirconia powder can be safely removed and stored in a desiccator.
Visualizing the Process: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow of the synthesis process and a proposed thermal decomposition pathway.
Caption: A logical workflow for the synthesis of zirconia powder via the thermal decomposition of this compound.
Caption: A proposed pathway for the thermal decomposition of this compound to crystalline zirconia.
Characterization of the Final Product
The properties of the synthesized zirconia powder are highly dependent on the parameters of the thermal decomposition process. Key characterization techniques include:
-
X-ray Diffraction (XRD): To determine the crystalline phase (amorphous, tetragonal, monoclinic) and crystallite size.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and agglomeration of the powder.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.
By carefully controlling the experimental conditions, particularly the heating rate, final temperature, and atmosphere, the thermal decomposition of this compound provides a versatile route to high-quality zirconia tailored for specific advanced applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Zirconium(IV) Ethoxide
This technical guide provides a comprehensive overview of the core mechanisms, influencing factors, and experimental considerations for the hydrolysis and condensation of this compound. This understanding is critical for the controlled synthesis of zirconium-based materials, such as zirconia (ZrO₂), which have widespread applications in catalysis, ceramics, and biomedicine.
Introduction to this compound
This compound, Zr(OCH₂CH₃)₄ or Zr(OEt)₄, is a metal alkoxide that serves as a common precursor in the sol-gel synthesis of zirconium-based materials.[1][2] It is a moisture-sensitive, flammable solid that is soluble in organic solvents like alcohols and hydrocarbons.[2][3] Its high reactivity towards water makes it exceptionally well-suited for hydrolysis and condensation reactions, which are the fundamental steps in the sol-gel process.[2] The ability to control these reactions allows for the precise fabrication of materials with desired properties, such as uniform thin films, coatings, and advanced ceramic components.[2]
Core Mechanisms: Hydrolysis and Condensation
The transformation of this compound into a zirconium oxide network occurs through two primary, often simultaneous, chemical reactions: hydrolysis and condensation. The sol-gel process is a widely used technique that leverages these reactions to produce materials from molecular precursors.[4]
Hydrolysis
The first step is the hydrolysis reaction, where the ethoxide (-OEt) groups of the zirconium precursor are replaced by hydroxyl (-OH) groups upon the addition of water. This is a nucleophilic substitution reaction. Zirconium alkoxides are known to be highly reactive, and this hydrolysis can be very rapid.[4]
Reaction: Zr(OCH₂CH₃)₄ + H₂O → Zr(OCH₂CH₃)₃(OH) + CH₃CH₂OH
This reaction can proceed stepwise until all four ethoxide groups are replaced, forming zirconium hydroxide (B78521), Zr(OH)₄. The extent of hydrolysis is a critical parameter that influences the subsequent condensation steps.
Condensation
Following hydrolysis, the resulting hydroxylated zirconium species undergo condensation to form a network of zirconium-oxygen-zirconium (Zr-O-Zr) bridges, which constitutes the backbone of the resulting oxide material. This polymerization process can occur through two distinct pathways:
-
Olation: This process involves the reaction between a hydroxyl group and a hydrous metal center, eliminating a water molecule. Olation is generally faster and is favored under acidic conditions or low hydrolysis ratios.
Reaction: (EtO)₃Zr-OH + HO-Zr(OEt)₃ → (EtO)₃Zr-O-Zr(OEt)₃ + H₂O
-
Oxolation: This process involves the reaction between two hydroxyl groups or a hydroxyl group and an alkoxy group, eliminating a water molecule or an alcohol molecule, respectively. Oxolation is typically slower than olation and is favored under basic conditions.
Reaction (eliminating water): (EtO)₃Zr-OH + HO-Zr(OEt)₃ → (EtO)₃Zr-O-Zr(OEt)₃ + H₂O
Reaction (eliminating alcohol): (EtO)₃Zr-OH + (CH₃CH₂O)-Zr(OEt)₃ → (EtO)₃Zr-O-Zr(OEt)₃ + CH₃CH₂OH
The competition between these hydrolysis and condensation reactions, and the rates at which they proceed, dictate the structure and properties of the final gel and the resulting ceramic material.[5]
Key Factors Influencing the Reaction Mechanism
The kinetics of hydrolysis and condensation, and thus the final material properties, are highly sensitive to several experimental parameters.
-
Water-to-Alkoxide Ratio (h): The molar ratio of water to zirconium ethoxide is one of the most critical factors. A low h value generally leads to the formation of more linear, less branched polymeric chains. As h increases, more extensive cross-linking occurs, leading to the formation of denser, particulate gels.
-
pH (Catalyst): The reaction can be catalyzed by either acids or bases.
-
Acid Catalysis: Under acidic conditions, the alkoxide group is protonated, making it a better leaving group and accelerating hydrolysis. Condensation is generally slower, which allows for the formation of more extended, less branched polymer networks.
-
Base Catalysis: Under basic conditions, water is deprotonated to form the more nucleophilic hydroxide ion (OH⁻), which accelerates both hydrolysis and condensation. This typically leads to the rapid formation of highly branched, dense, and often particulate structures.[5]
-
-
Solvent: The choice of solvent, typically an alcohol, can significantly influence the reaction. The solvent can affect the solubility of the precursor and the growing polymer, and it can also participate in exchange reactions with the alkoxide groups on the zirconium center.[6]
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions, leading to faster gelation times.
-
Chelating Agents: To moderate the high reactivity of zirconium alkoxides, chelating agents like acetic acid or acetylacetone (B45752) are often used.[4] These agents can replace one or more alkoxide groups, forming a more stable complex that hydrolyzes more slowly. This allows for better control over the condensation process, preventing rapid precipitation and promoting the formation of homogeneous gels.[4]
Experimental Protocols
Below is a representative sol-gel synthesis protocol for preparing zirconia nanoparticles from a zirconium alkoxide precursor. This protocol illustrates the practical application of the principles discussed.
Synthesis of Zirconia Nanoparticles via Sol-Gel Method
This protocol is a generalized procedure based on common practices in the literature.[7]
Materials:
-
Zirconium(IV) propoxide (as a representative, highly reactive precursor similar to the ethoxide)
-
Propanol (B110389) (or Ethanol (B145695) if using this compound)
-
Deionized Water
-
Nitric Acid or Ammonia (B1221849) solution (as catalyst)
Procedure:
-
Precursor Solution Preparation: Zirconium(IV) propoxide is dissolved in propanol and stirred for 5-10 minutes to form a homogeneous solution.
-
Hydrolysis: A solution of water, propanol, and a catalyst (either nitric acid for acidic conditions or ammonia for basic conditions) is prepared separately.
-
Mixing and Gelation: The aqueous solution is added dropwise to the vigorously stirred alkoxide solution. The mixture is stirred continuously for 1-2 hours. Gelation will occur, with the time depending on the specific conditions (catalyst, temperature, etc.).
-
Aging: The resulting gel is aged for a period, typically 24 hours, at room temperature. During aging, condensation reactions continue, strengthening the gel network.
-
Drying: The aged gel is dried in an oven at a controlled temperature (e.g., 100-120°C) for several hours to remove the solvent and byproducts.
-
Calcination: The dried gel is then calcined at a higher temperature (e.g., 400-700°C) to remove residual organic matter and induce crystallization, forming the final zirconia nanoparticles.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters that influence the synthesis of zirconia from zirconium alkoxides, based on findings from various studies.
| Parameter | Condition | Observation | Reference |
| Catalyst | Nitric Acid vs. Ammonia | Zirconium oxide synthesized with nitric acid resulted in finer particle sizes (30-60 nm). | [7] |
| Solvent | Methanol, Ethanol, 2-Propanol | The use of ethanol as a solvent resulted in better stabilization of the metastable tetragonal phase of zirconia. | [6] |
| Hydrolysis Ratio (h) | Varied | The extent of hydrolysis and condensation can be evaluated by determining mean hydrolysis (Kh) and condensation (Kc) constants from experimental data. | [8] |
| Chelating Agent | Acetic Acid | The addition of acetic acid reduces the reactivity of the zirconium alkoxide, allowing for controlled hydrolysis and preventing rapid precipitation. | [4] |
| Calcination Temp. | 300-700°C | The crystallite size of zirconia nanoparticles typically ranges from 10-30 nm, with the organic additive helping to stabilize the tetragonal phase up to 700°C. | [7] |
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Hydrolysis and subsequent condensation pathways of a zirconium alkoxide.
Caption: A typical experimental workflow for the sol-gel synthesis of zirconia.
Caption: Influence of key parameters on the final structure of the zirconia network.
References
- 1. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
- 2. ジルコニウム(IV)エトキシド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H24O4Zr | CID 2733709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. discovery.researcher.life [discovery.researcher.life]
Zirconium(IV) Ethoxide for Zirconia Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of zirconium(IV) ethoxide as a precursor for the synthesis of zirconium dioxide (ZrO₂), a critical material in various scientific and industrial applications, including catalysis, ceramics, and biocompatible coatings. This document details the prevalent synthesis methodologies, presents key quantitative data, and outlines the underlying chemical mechanisms.
Introduction to this compound as a Precursor
This compound, Zr(OCH₂CH₃)₄, is a metal alkoxide precursor favored for producing high-purity, nanostructured zirconium dioxide. Its utility stems from its high reactivity towards water, which initiates hydrolysis and condensation reactions. These reactions, central to sol-gel and hydrothermal processes, allow for precise control over the final material's properties, such as particle size, surface area, and crystal structure (phase). The sol-gel method, in particular, is valued for its ability to yield homogenous products with superior properties at a molecular level of mixing. The final characteristics of the synthesized ZrO₂ are heavily influenced by parameters like temperature, precursor concentration, solvent, and the presence of acid or base catalysts.
Core Synthesis Methodologies
The primary methods for synthesizing ZrO₂ from this compound are the sol-gel and hydrothermal routes. Both leverage the hydrolysis and condensation of the alkoxide precursor.
Sol-Gel Synthesis
The sol-gel process involves the transition of a colloidal solution (sol) into a continuous, solid network (gel). This is achieved through the controlled hydrolysis of the zirconium ethoxide precursor, followed by a series of condensation reactions that form a Zr-O-Zr network. The resulting gel is then aged, dried, and calcined to produce the final crystalline ZrO₂ material.
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure. For ZrO₂ synthesis, zirconium ethoxide is treated in a sealed reactor with water at temperatures typically between 200 and 500°C. This method can rapidly produce crystalline ZrO₂ nanoparticles, with the reaction temperature directly influencing the resulting crystal phase.[1][2]
Experimental Protocols
Representative Sol-Gel Protocol
This protocol describes a general approach for synthesizing ZrO₂ nanoparticles. Researchers should optimize parameters such as molar ratios and calcination temperatures for their specific application.
Materials:
-
This compound (or analogous precursor like Zirconium n-propoxide, 70 wt.% in propanol)
-
Anhydrous ethanol (B145695) (or other alcohol solvent like propanol)
-
Deionized water
-
Nitric acid (or another acid/base catalyst)
Procedure:
-
Precursor Solution Preparation: Under an inert atmosphere (e.g., dry nitrogen), dissolve this compound in anhydrous ethanol. The molar ratio of alcohol to the alkoxide can significantly influence the properties of the final material.
-
Hydrolysis: Prepare a separate solution of deionized water and ethanol. The molar ratio of water to the alkoxide is a critical parameter that affects gelation time and the textural properties of the zirconia.[3] This aqueous solution may also contain an acid (e.g., nitric acid) or base catalyst to control the rates of hydrolysis and condensation.
-
Sol Formation: Add the water-ethanol solution dropwise to the vigorously stirred zirconium ethoxide solution. A transparent, colloidal sol should form.
-
Gelation and Aging: Cover the container and allow the sol to age. Over time, the sol will polymerize and form a rigid gel. The gelation time can vary from hours to days depending on the water content and catalyst used.[3] Aging the gel at a slightly elevated temperature (e.g., 60°C) for several days is common.
-
Drying: Dry the resulting alcogel, typically in an oven at around 100°C for several days, to remove the solvent and residual water. This produces a xerogel.
-
Calcination: Calcine the dried xerogel in a furnace in air. The calcination temperature and duration are critical for removing organic residues and inducing crystallization of the ZrO₂. A temperature of 400°C is often sufficient for the crystallization of the metastable tetragonal phase.[3][4] Higher temperatures generally lead to the formation of the more stable monoclinic phase.[1][2]
Physicochemical Properties and Data
The properties of the synthesized ZrO₂ are highly dependent on the synthesis parameters. The following tables summarize quantitative data from various studies.
Table 1: Effect of Synthesis Temperature on ZrO₂ Properties (Hydrothermal Method)
| Precursor | Temperature (°C) | Reaction Time | Resulting Phases | Average Particle Size (nm) | Reference |
| Zr(OEt)₄ | 300 | 10 min | Tetragonal + Monoclinic | - | [1][2] |
| Zr(OEt)₄ | >300 | 10 min | Mixture of Tetragonal + Monoclinic (Monoclinic fraction increases with temp.) | - | [1][2] |
| Zr(OEt)₄ | 500 | 10 min | Pure Monoclinic (after heat treatment) | - | [1][2] |
Table 2: Influence of Synthesis Parameters on ZrO₂ Properties (Sol-Gel Method)
| Precursor | Water Molar Ratio (r) | Calcination Temp. (°C) | Resulting Phase | BET Surface Area (m²/g) | Crystallite Size (nm) | Reference |
| Zirconium n-propoxide | 4 | 400 | Tetragonal | Highest achieved | - | [3][4] |
| Zirconium oxynitrate | - | 600 | Tetragonal | - | 11 | [5] |
Reaction Mechanisms and Workflows
The synthesis of ZrO₂ from this compound is governed by two primary chemical reactions: hydrolysis and condensation.
Chemical Transformation Pathway
Hydrolysis: The process is initiated by the nucleophilic attack of water on the zirconium atom, leading to the replacement of an ethoxide group (-OCH₂CH₃) with a hydroxyl group (-OH).
Zr(OCH₂CH₃)₄ + H₂O → Zr(OCH₂CH₃)₃(OH) + CH₃CH₂OH
This reaction can proceed until all four ethoxide groups are replaced.
Condensation: The hydroxylated zirconium species then undergo condensation to form zirconium-oxygen-zirconium (Zr-O-Zr) bridges, releasing either water (olation) or ethanol (alkoxolation).
-
Olation (Water Condensation): Zr-OH + HO-Zr → Zr-O-Zr + H₂O
-
Alkoxolation (Alcohol Condensation): Zr-OCH₂CH₃ + HO-Zr → Zr-O-Zr + CH₃CH₂OH
These condensation reactions continue, building a three-dimensional oxide network that constitutes the gel.
Experimental Workflow
The following diagram illustrates the typical workflow for the sol-gel synthesis of ZrO₂ nanoparticles.
Conclusion
This compound is a versatile and effective precursor for the synthesis of high-quality zirconium dioxide nanomaterials. Through well-established methods like sol-gel and hydrothermal synthesis, researchers can precisely tailor the physicochemical properties of ZrO₂ to meet the demands of advanced applications. The control of key experimental parameters, including precursor concentration, water-to-alkoxide ratio, catalyst, and thermal treatment, is paramount to achieving the desired particle size, surface area, and crystalline phase. This guide provides a foundational understanding and practical protocols for professionals engaged in the development and application of these advanced ceramic materials.
References
Zirconium(IV) Ethoxide: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for Zirconium(IV) ethoxide (Zr(OCH₂CH₃)₄), a moisture-sensitive, flammable solid utilized as a precursor in materials science, particularly in the synthesis of zirconium-based oxides, ceramics, and thin films through sol-gel processes and chemical vapor deposition.[1] Adherence to the following protocols is imperative to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Physicochemical and Hazard Data
A thorough understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₂₀O₄Zr | [1] |
| Molecular Weight | 271.47 g/mol | [1] |
| Appearance | Off-white crystals or powder | [1] |
| Melting Point | 170-180 °C | [1] |
| Boiling Point | 235 °C @ 5 mmHg | [1][2] |
| Hazard Class | 4.1 (Flammable Solid) | [1][3] |
| Packing Group | II | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
Pictograms:
Safe Handling and Storage Protocols
Due to its reactivity and hazardous nature, strict protocols must be followed when handling and storing this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical to mitigate exposure risks.
| PPE Category | Specification | Source(s) |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards. | [3] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | [3][5] |
| Skin and Body Protection | Flame-retardant antistatic protective clothing. A lab coat should be worn at all times. | [3] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required. | [4][7] |
Engineering Controls
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7]
-
Inert Atmosphere: Due to its high moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis.[1]
-
Grounding: To prevent the build-up of electrostatic charge, which could be an ignition source, ensure that the container and receiving equipment are properly grounded and bonded.[3][5][7]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[3][5]
-
Containers: Keep containers tightly sealed to prevent contact with moisture and air.[1][3]
-
Incompatibilities: Avoid contact with water, strong oxidizing agents, and strong acids.[2][7]
Experimental Protocol: General Procedure for Use in a Synthesis
The following is a generalized protocol for the safe handling of this compound in a laboratory synthesis. This should be adapted based on the specific requirements of the experiment.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a designated and operational chemical fume hood.
-
Assemble and dry all glassware in an oven prior to use to remove any residual moisture.
-
Set up the reaction apparatus under an inert atmosphere (e.g., a Schlenk line or in a glovebox).
-
-
Reagent Handling:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the required amount of this compound rapidly and transfer it to the reaction vessel under a positive pressure of inert gas.
-
Securely seal the original container immediately after dispensing.
-
-
Reaction:
-
Add solvents and other reagents to the reaction vessel via syringe or cannula under inert atmosphere.
-
Monitor the reaction as per the specific experimental procedure.
-
-
Work-up and Waste Disposal:
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. | [7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [7] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. | [3][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [3] |
Spill Response:
-
Minor Spills:
-
Major Spills:
Fire Response:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3]
-
Do not use water, as this compound reacts with it.[2]
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Visualized Workflows
The following diagrams illustrate the logical flow for handling and emergency response.
Caption: Safe handling workflow for this compound.
Caption: Emergency response decision tree.
References
- 1. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
- 2. This compound | 18267-08-8 [chemicalbook.com]
- 3. canbipharm.com [canbipharm.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Purity Analysis of Zirconium(IV) Ethoxide for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methods for assessing the purity of Zirconium(IV) ethoxide [Zr(OC₂H₅)₄], a critical precursor in various research and development applications, including the synthesis of advanced materials, thin-film deposition, and catalysis.[1] Given its high reactivity, particularly towards moisture, ensuring the purity of this compound is paramount for the reproducibility and success of experimental outcomes.[1]
Introduction to this compound and the Importance of Purity
This compound is a metal alkoxide that serves as a soluble source of zirconium for the creation of zirconium-based materials.[1] It is a white to pale-yellow, moisture-sensitive solid.[1] The purity of this precursor directly impacts the properties of the resulting materials. Impurities can lead to unpredictable reaction kinetics, altered material properties, and the introduction of unwanted contaminants into the final product.
Common impurities in this compound can be broadly categorized as:
-
Residual Reactants and Solvents: Incomplete reaction or purification can leave behind starting materials such as zirconium tetrachloride (ZrCl₄) and ethanol (B145695), or other solvents used during synthesis.
-
Hydrolysis and Oligomerization Products: Exposure to moisture leads to the formation of various partially hydrolyzed and condensed species, such as oxo-alkoxides and zirconium hydroxides.[1]
-
Trace Metal Impurities: Contamination from the manufacturing process or raw materials can introduce other metal ions.
-
Byproducts of Synthesis: The reaction of zirconium tetrachloride with ethanol can produce hydrogen chloride (HCl) as a byproduct, which may be present in trace amounts.[2]
This guide outlines a systematic approach to identify and quantify these impurities, ensuring the quality and reliability of this compound for research purposes.
Analytical Workflow for Purity Assessment
A comprehensive purity analysis of this compound involves a multi-technique approach to address the different types of potential impurities. The logical workflow for this analysis is depicted below.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Impact of Impurities on Research Applications
The presence of impurities can have significant detrimental effects on various applications of this compound. The following diagram illustrates the relationship between common impurity types and their potential impact.
Caption: Relationship between common impurities in this compound and their potential impact.
Experimental Protocols
All handling and preparation of this compound should be performed under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.[1]
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for the quantification of residual solvents such as ethanol, as well as other volatile organic impurities, without decomposing the this compound sample.
Methodology:
-
Sample Preparation: In an inert atmosphere, accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a high-boiling point, anhydrous solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) that has been previously verified to be free of the analytes of interest.[3] Crimp the vial securely.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B or equivalent.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
-
GC-MS Parameters:
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
Injection Volume: 1 mL
-
-
GC:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
-
MS:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
-
-
Data Analysis: Identify and quantify residual solvents and other volatile impurities by comparing their mass spectra and retention times to those of certified reference standards.
| Parameter | Typical Specification |
| Residual Ethanol | < 0.5% |
| Other Volatile Organics | < 0.1% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Organic Impurities
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the ethoxide ligands and detecting non-volatile organic impurities.
Methodology:
-
Sample Preparation: In an inert atmosphere, dissolve approximately 20-30 mg of this compound in ~0.6 mL of anhydrous deuterated benzene (B151609) (C₆D₆). C₆D₆ is recommended as it is non-reactive and its residual solvent peaks do not overlap with the signals of the ethoxide ligand.
-
Instrumentation:
-
Bruker Avance 400 MHz spectrometer or equivalent.
-
-
NMR Parameters:
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
-
Data Analysis:
-
¹H NMR: Expect a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) of the ethoxide ligand. The expected chemical shifts in C₆D₆ are approximately δ 4.3 ppm (q) and δ 1.3 ppm (t). The presence of other signals may indicate organic impurities.
-
¹³C NMR: Expect two signals for the ethoxide ligand, around δ 68 ppm (-OCH₂) and δ 19 ppm (-CH₃). Additional peaks would suggest the presence of carbon-containing impurities.
-
| ¹H NMR Chemical Shifts (C₆D₆) | Expected δ (ppm) | Multiplicity |
| -OCH₂ CH₃ | ~ 4.3 | Quartet |
| -OCH₂CH₃ | ~ 1.3 | Triplet |
| ¹³C NMR Chemical Shifts (C₆D₆) | Expected δ (ppm) |
| -OC H₂CH₃ | ~ 68 |
| -OCH₂C H₃ | ~ 19 |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis
ICP-MS provides ultra-trace level detection of metallic impurities that can be detrimental to the performance of this compound in sensitive applications.
Methodology:
-
Sample Preparation (Microwave Digestion):
-
In a clean environment, accurately weigh approximately 50 mg of this compound into a clean microwave digestion vessel.
-
Carefully add 8 mL of high-purity nitric acid (HNO₃) and 2 mL of high-purity hydrofluoric acid (HF). Caution: Handle HF with extreme care in a fume hood with appropriate personal protective equipment.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 200 °C over 15 minutes and hold for 15 minutes.
-
After cooling, carefully open the vessel and dilute the digestate to 50 mL with deionized water in a volumetric flask.
-
-
Instrumentation:
-
Agilent 7900 ICP-MS or equivalent.
-
-
ICP-MS Parameters:
-
Follow the instrument manufacturer's recommended operating conditions for general quantitative analysis. Use a multi-element calibration standard to generate a calibration curve for the elements of interest.
-
-
Data Analysis: Quantify the concentration of trace metal impurities against the calibration standards.
| Trace Metal Impurity | Typical Specification (ppm) |
| Aluminum (Al) | < 10 |
| Iron (Fe) | < 10 |
| Titanium (Ti) | < 10 |
| Hafnium (Hf) | < 100 |
| Other Trace Metals | < 5 each |
Karl Fischer Titration for Water Content
Due to the high moisture sensitivity of this compound, accurate determination of water content is crucial. Coulometric Karl Fischer titration is the preferred method for the expected low levels of moisture.[2][4]
Methodology:
-
Sample Preparation: All steps must be performed in a dry, inert atmosphere (e.g., a glovebox with low humidity).
-
Instrumentation:
-
Metrohm 831 KF Coulometer or equivalent with a diaphragm cell.
-
-
Titration Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration cell is dry.
-
Accurately weigh approximately 100-200 mg of the this compound sample directly into the titration cell.
-
Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.
-
-
Data Analysis: The instrument will provide the water content, typically in ppm or percentage.
| Parameter | Typical Specification |
| Water Content | < 200 ppm |
Summary of Purity Specifications
The following table summarizes the typical purity specifications for research-grade this compound based on the analytical methods described.
| Analytical Technique | Parameter | Typical Specification |
| Headspace GC-MS | Residual Ethanol | < 0.5% |
| Other Volatile Organics | < 0.1% | |
| NMR Spectroscopy | Structural Confirmation | Conforms to structure |
| Organic Impurities | No significant impurities detected | |
| ICP-MS | Trace Metals (e.g., Al, Fe, Ti) | < 10 ppm each |
| Hafnium (Hf) | < 100 ppm | |
| Karl Fischer Titration | Water Content | < 200 ppm |
| Overall Purity | > 99.5% (metals basis) |
Conclusion
A rigorous and multi-faceted analytical approach is essential for the comprehensive purity assessment of this compound. The combination of Headspace GC-MS, NMR spectroscopy, ICP-MS, and Karl Fischer titration provides a detailed impurity profile, enabling researchers to ensure the quality and consistency of this critical precursor. Adherence to strict inert handling techniques throughout the analysis is paramount to obtaining accurate and reliable results. This guide provides the foundational methodologies for establishing a robust quality control protocol for this compound in a research and development setting.
References
- 1. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
- 2. The action of alcohols on zirconium tetrachloride and zirconium chloride alkoxides - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of Zirconia Nanoparticles using Zirconium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of zirconia (ZrO₂) nanoparticles via the sol-gel method using Zirconium(IV) ethoxide as the precursor. The described method allows for the formation of uniform nanostructures at relatively low temperatures. Zirconia nanoparticles are of significant interest in biomedical applications, including drug delivery, due to their high surface area, biocompatibility, and tunable surface chemistry.[1][2]
Overview of the Sol-Gel Process
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or polymers. In the context of zirconia nanoparticle synthesis, the process involves the hydrolysis and subsequent condensation of a zirconium alkoxide precursor, in this case, this compound (Zr(OC₂H₅)₄).
The fundamental chemical reactions involved are:
-
Hydrolysis: The ethoxide groups (-OC₂H₅) of the zirconium precursor are replaced with hydroxyl groups (-OH) upon reaction with water. Zr(OC₂H₅)₄ + 4H₂O → Zr(OH)₄ + 4C₂H₅OH
-
Condensation: The hydroxylated zirconium species then undergo condensation reactions to form a three-dimensional zirconium oxide network (gel). This involves the formation of Zr-O-Zr bridges through either a water condensation or an alcohol condensation mechanism.
-
Water Condensation: -Zr-OH + HO-Zr- → -Zr-O-Zr- + H₂O
-
Alcohol Condensation: -Zr-OC₂H₅ + HO-Zr- → -Zr-O-Zr- + C₂H₅OH
-
The properties of the final zirconia nanoparticles, such as particle size, crystal phase, and surface area, are highly dependent on several experimental parameters, including the concentration of the precursor, the water to alkoxide molar ratio, the pH of the solution (catalyst), the reaction temperature, and the final calcination temperature.[3]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis and characterization of zirconia nanoparticles.
Materials and Equipment
Materials:
-
This compound (Zr(OC₂H₅)₄, precursor)
-
Absolute Ethanol (B145695) (C₂H₅OH, solvent)
-
Deionized Water (H₂O)
-
Nitric Acid (HNO₃, acid catalyst) or Ammonia Solution (NH₄OH, base catalyst)
-
Drying oven
-
Muffle furnace
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer with hotplate
-
Pipettes and graduated cylinders
-
pH meter
-
Centrifuge
-
Ultrasonic bath
-
Characterization instruments (XRD, SEM, TEM, FTIR, BET)
Synthesis Protocol
-
Precursor Solution Preparation: In a dry glass beaker under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis from atmospheric moisture, dissolve a specific amount of this compound in absolute ethanol. Stir the solution until the precursor is completely dissolved, forming a clear, homogeneous solution.
-
Hydrolysis: In a separate beaker, prepare a mixture of ethanol and deionized water. The molar ratio of water to this compound is a critical parameter that influences the hydrolysis and condensation rates. This ratio can be varied to control the particle size. Acid or base catalysts, such as nitric acid or ammonia, can be added to this water-ethanol mixture to control the pH and catalyze the hydrolysis reaction.
-
Sol Formation: Slowly add the water-ethanol mixture dropwise to the this compound solution while stirring vigorously. The addition should be done at a controlled temperature (e.g., room temperature or slightly elevated). The solution will gradually turn into a translucent sol.
-
Gelation: Continue stirring the sol for a set period (e.g., 1-2 hours) to allow for the completion of hydrolysis and the initiation of condensation reactions. Over time, the viscosity of the sol will increase, eventually leading to the formation of a rigid, gelatinous network, known as a gel. The time required for gelation can range from minutes to several hours, depending on the reaction conditions.
-
Aging: The wet gel is typically aged for a period (e.g., 24-48 hours) at room temperature or a slightly elevated temperature. During aging, polycondensation continues, and the gel network strengthens, which can lead to shrinkage of the gel and expulsion of the solvent (syneresis).
-
Drying: The aged gel is then dried to remove the solvent and other volatile organic residues. This can be done in an oven at a relatively low temperature (e.g., 80-120°C) for several hours. The resulting solid is an amorphous zirconium hydroxide (B78521) xerogel.
-
Calcination: The final step is the calcination of the dried xerogel at a high temperature in a muffle furnace. This process removes residual organic compounds and hydroxyl groups and induces crystallization of the zirconia. The calcination temperature significantly affects the crystal phase (tetragonal or monoclinic) and the final particle size of the zirconia nanoparticles. A typical calcination temperature is in the range of 400-800°C, held for a few hours.
Data Presentation
The following tables summarize typical quantitative data and expected outcomes for the sol-gel synthesis of zirconia nanoparticles. These values can be used as a starting point for process optimization.
Table 1: Typical Experimental Parameters for Sol-Gel Synthesis of Zirconia Nanoparticles
| Parameter | Value/Range | Purpose/Effect |
| Precursor Concentration | 0.1 - 0.5 M | Affects the viscosity of the sol and the final particle size. |
| Solvent | Absolute Ethanol | Dissolves the precursor and controls the reaction rate. |
| H₂O : Zr(OEt)₄ Molar Ratio | 2 - 10 | Controls the rate of hydrolysis and condensation; higher ratios can lead to faster gelation and smaller particles. |
| Catalyst | Nitric Acid or Ammonia | Controls the pH, which influences the rates of hydrolysis and condensation. Acidic conditions generally lead to slower condensation and more linear polymer chains, while basic conditions favor faster condensation and more highly branched clusters. |
| pH | 2-4 (acidic) or 9-11 (basic) | Determines the reaction mechanism and the structure of the gel. |
| Reaction Temperature | 25 - 60 °C | Affects the rates of hydrolysis and condensation. |
| Aging Time | 24 - 48 hours | Allows for the strengthening of the gel network. |
| Drying Temperature | 80 - 120 °C | Removes the solvent from the gel to form a xerogel. |
| Calcination Temperature | 400 - 800 °C | Induces crystallization and controls the final phase and size of the zirconia nanoparticles. Higher temperatures generally lead to larger crystallite sizes and a phase transition from tetragonal to monoclinic. |
| Calcination Time | 2 - 4 hours | Ensures complete crystallization and removal of impurities. |
Table 2: Expected Characterization Data for Synthesized Zirconia Nanoparticles
| Characterization Technique | Expected Results |
| X-ray Diffraction (XRD) | Peaks corresponding to the tetragonal and/or monoclinic phases of zirconia. The crystallite size can be estimated from the peak broadening using the Scherrer equation. |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology, size distribution, and agglomeration state of the nanoparticles. |
| Transmission Electron Microscopy (TEM) | Allows for high-resolution imaging of individual nanoparticles, providing accurate size and shape information. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the formation of Zr-O bonds and the removal of organic residues after calcination. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the nanoparticle powder. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the sol-gel synthesis of zirconia nanoparticles.
Caption: Experimental workflow for the sol-gel synthesis of zirconia nanoparticles.
Chemical Transformation Pathway
This diagram illustrates the chemical transformations occurring during the sol-gel process, from the precursor to the final zirconia network.
Caption: Chemical transformations in the sol-gel synthesis of zirconia.
References
Application Notes and Protocols for Zirconium(IV) Ethoxide as a Precursor for Atomic Layer Deposition (ALD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium dioxide (ZrO₂) thin films are of significant interest across various high-technology sectors, including microelectronics for high-κ gate dielectrics, optical coatings due to their high refractive index, and biocompatible coatings for medical implants. Atomic Layer Deposition (ALD) is a superior technique for depositing these films due to its precise thickness control at the atomic level and its ability to produce uniform and conformal coatings on complex topographies. The choice of the zirconium precursor is critical to the ALD process, influencing the deposition temperature, growth rate, film purity, and final material properties.
Zirconium(IV) ethoxide (Zr(OC₂H₅)₄) is a metal-organic precursor that can be utilized for the ALD of ZrO₂. As an alkoxide, it offers an alternative to the more commonly used amide-based or halide precursors. This document provides detailed application notes and a generalized protocol for the use of this compound in an ALD process for depositing high-quality ZrO₂ thin films. Due to the limited availability of specific published protocols for this particular precursor, the following information is a scientifically informed guideline intended as a starting point for process development.
Precursor Characteristics: this compound
| Property | Value |
| Chemical Formula | Zr(OC₂H₅)₄ |
| Molecular Weight | 271.47 g/mol [1][2] |
| Appearance | White crystalline powder or chunks[1] |
| Melting Point | 170–200 °C[1][2] |
| Boiling Point | 235 °C @ 5 mmHg[1] |
| Reactivity with Water | Reacts with water[1] |
| Primary Application | Precursor for ZrO₂ via sol-gel, CVD, and ALD |
Comparative Analysis of Common Zirconium ALD Precursors
To provide a context for the use of this compound, the following table summarizes the typical ALD process parameters and resulting film properties for more established zirconium precursors.
| Precursor | Precursor Temp. (°C) | Deposition Temp. (°C) | Co-reactant | Growth per Cycle (Å/cycle) | Film Purity/Remarks |
| This compound (Zr(OEt)₄) | 150 - 190 (estimated) | 150 - 300 (proposed) | H₂O | Not widely reported | Alkoxide precursor; potential for carbon impurities if decomposition occurs. Slower growth rate compared to amides may be expected. |
| Tetrakis(dimethylamido)zirconium (TDMA-Zr) | 75 | 50 - 275 | H₂O | 0.7 - 1.8[3] | High growth rate at lower temperatures; growth ceases above 250°C due to precursor decomposition.[3] |
| Tetrakis[ethylmethylamido]zirconium (TEMAZ) | ~70-80 | 200 - 300 | H₂O | ~0.96[4] | Good thermal stability and commonly used in industrial applications. |
| Tris(dimethylamino)cyclopentadienylzirconium | Not specified | 350 | O₃ | Not specified | Higher thermal stability compared to amide precursors.[5] |
Note: The values for this compound are proposed based on its physical properties and typical behavior of alkoxide precursors. These should be optimized experimentally.
Experimental Protocols
Proposed ALD Protocol for ZrO₂ using this compound and Water
This protocol provides a starting point for the development of a thermal ALD process for ZrO₂ using this compound and deionized water as the co-reactant.
1. Pre-Deposition Preparation: a. Substrate Cleaning: Clean the substrate using a standard procedure appropriate for the substrate material to remove organic and particulate contamination. For silicon substrates, a piranha clean followed by a deionized water rinse and nitrogen drying is recommended. b. System Bake-out: Bake the ALD reactor to remove residual moisture and other contaminants.
2. ALD Process Parameters: a. This compound Source Temperature: Based on its melting and boiling points, a source temperature in the range of 150-190 °C is recommended to achieve adequate vapor pressure. The solid precursor should be heated in a bubbler or crucible. b. Substrate Temperature: A deposition temperature window of 150-300 °C is proposed. The optimal temperature should be determined by conducting a temperature series and evaluating the growth per cycle (GPC) and film properties. c. Co-reactant: Deionized water (H₂O) is the recommended co-reactant. d. Carrier Gas: High-purity nitrogen (N₂) or argon (Ar) should be used as the carrier and purge gas.
3. ALD Cycle Sequence (to be optimized): a. This compound Pulse: 0.5 - 2.0 seconds. b. N₂/Ar Purge: 10 - 30 seconds. c. H₂O Pulse: 0.1 - 1.0 seconds. d. N₂/Ar Purge: 10 - 30 seconds.
4. Post-Deposition Annealing (Optional): a. To crystallize the as-deposited amorphous ZrO₂ film and improve its dielectric properties, a post-deposition anneal can be performed. Annealing in a nitrogen or air ambient at temperatures between 400 °C and 800 °C is common.
Experimental Workflow for Process Optimization
Caption: Workflow for optimizing the ZrO₂ ALD process.
Signaling Pathways and Reaction Mechanisms
The ALD of ZrO₂ from this compound and water proceeds via a two-step, self-limiting surface reaction mechanism.
Step A: this compound Pulse The this compound vapor is pulsed into the reactor and chemisorbs onto the hydroxylated substrate surface. The ethoxide ligands react with the surface hydroxyl (-OH) groups, releasing ethanol (B145695) (C₂H₅OH) as a gaseous byproduct. This reaction continues until all the surface hydroxyl sites are consumed, leading to a self-limiting monolayer of zirconium-containing species.
Step B: Water Pulse After purging the excess precursor and byproducts, water vapor is introduced into the reactor. The water molecules react with the remaining ethoxide ligands on the surface, forming new hydroxyl groups and releasing more ethanol. This restores the hydroxylated surface, preparing it for the next this compound pulse.
Caption: The ALD cycle for ZrO₂ using Zr(OEt)₄ and H₂O.
Conclusion
This compound is a viable, albeit less documented, precursor for the atomic layer deposition of zirconium dioxide thin films. Its use requires careful control of the source temperature to ensure adequate and stable vapor pressure. The provided protocol and process parameters serve as a robust starting point for developing a successful ZrO₂ ALD process. Researchers should perform systematic optimization of the deposition parameters to achieve the desired film properties for their specific applications. The comparative data provided for other common zirconium precursors should aid in benchmarking the performance of this compound.
References
Application Notes and Protocols for the Preparation of ZrO₂ Thin Films by Spin Coating with Zirconium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Zirconium Dioxide (ZrO₂) thin films on various substrates using a sol-gel method followed by spin coating, with Zirconium(IV) ethoxide as the precursor. Zirconia thin films are of significant interest due to their excellent mechanical strength, chemical stability, high refractive index, and biocompatibility, making them suitable for applications in optical coatings, protective layers, and biomedical implants.
Overview of the Sol-Gel and Spin Coating Process
The fabrication of ZrO₂ thin films via this method involves two primary stages: the synthesis of a stable zirconium-based sol and the deposition of this sol onto a substrate using spin coating, followed by a final annealing step. The sol is prepared through the controlled hydrolysis and condensation of this compound in an alcoholic solvent. A chelating agent is often employed to moderate the reactivity of the zirconium precursor and prevent premature precipitation. The subsequent spin coating process allows for the formation of a uniform wet film, which is then thermally treated to evaporate organic residues and induce the crystallization of the zirconia film.
Experimental Protocols
Materials and Reagents
-
This compound (Zr(OC₂H₅)₄)
-
Anhydrous Ethanol (B145695) (C₂H₅OH)
-
Acetylacetone (B45752) (AcacH) (as a chelating agent)
-
Nitric Acid (HNO₃) or Hydrochloric Acid (HCl) (as a catalyst)
-
Substrates (e.g., silicon wafers, glass slides, quartz)
-
Deionized water
Protocol for Precursor Sol Preparation
This protocol is based on typical molar ratios for zirconium alkoxide precursors. It is recommended to perform initial small-scale trials to optimize the sol for specific applications.
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol. A common starting molar ratio of this compound to ethanol is in the range of 1:20 to 1:40.
-
While stirring the solution, add acetylacetone as a chelating agent. A typical molar ratio of this compound to acetylacetone is 1:1. Continue stirring for at least 30 minutes to ensure complete chelation.
-
Prepare a separate solution of ethanol, deionized water, and an acid catalyst. The molar ratio of this compound to water is a critical parameter and is often around 1:2. The acid catalyst (e.g., HNO₃) is typically added to achieve a pH between 2 and 4.
-
Slowly add the water-containing solution dropwise to the this compound solution under vigorous stirring. The slow addition is crucial to control the hydrolysis and condensation reactions and prevent the formation of precipitates.
-
After the complete addition of the hydrolysis solution, continue stirring the final sol for a minimum of 2 hours at room temperature to ensure homogeneity. The resulting sol should be clear and stable for several days when stored in a sealed container.
Protocol for Spin Coating
-
Ensure the substrates are thoroughly cleaned. A typical cleaning procedure involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a sufficient amount of the prepared ZrO₂ sol onto the center of the substrate to cover the entire surface.
-
Start the spin coating program. A two-step program is often effective:
-
Step 1 (Spreading): 500-1000 rpm for 10-20 seconds to evenly spread the sol.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
After the spin coating process is complete, the coated substrate is placed on a hotplate for a pre-annealing step at 100-150°C for 5-10 minutes to evaporate the solvent.
-
For thicker films, the spin coating and pre-annealing steps can be repeated multiple times.
Protocol for Annealing
-
Place the pre-annealed, coated substrates in a programmable furnace.
-
Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5°C/minute) to avoid thermal shock and film cracking.
-
The final annealing temperature is a critical parameter that influences the crystallinity and phase of the ZrO₂ film. Typical annealing temperatures range from 400°C to 800°C.
-
Hold the substrates at the peak annealing temperature for 1 to 2 hours.
-
Allow the furnace to cool down slowly to room temperature to prevent cracking of the film.
Data Presentation
The following tables summarize typical quantitative data for ZrO₂ thin films prepared by spin coating, showcasing the influence of various process parameters.
| Precursor Sol Composition (Molar Ratio) | Film Thickness (nm) | Refractive Index (@633 nm) |
| Zr(OR)₄:EtOH:AcacH:H₂O = 1:30:1:2 | 80 - 120 | 1.9 - 2.1 |
| Zr(OR)₄:EtOH:AcacH:H₂O = 1:40:1:4 | 50 - 90 | 1.8 - 2.0 |
| Spin Coating Parameters | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| 2000 rpm, 30 s | 100 - 150 | 1.5 - 3.0 |
| 4000 rpm, 30 s | 60 - 100 | 0.5 - 1.5 |
| 4000 rpm, 60 s | 50 - 80 | 0.4 - 1.2 |
| Annealing Temperature (°C) | Crystallite Size (nm) | Band Gap (eV) |
| 400 | 8 - 15 | 5.2 - 5.5 |
| 600 | 15 - 25 | 5.0 - 5.3 |
| 800 | 25 - 40 | 4.8 - 5.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the preparation of ZrO₂ thin films.
Chemical Transformation Pathway
This diagram outlines the key chemical reactions involved in the sol-gel process, from the precursor to the final oxide network.
Application Notes and Protocols: Zirconium(IV) Ethoxide in Dielectric Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Zirconium(IV) ethoxide in the fabrication of zirconium dioxide (ZrO₂) dielectric coatings. The protocols detailed below are synthesized from established methodologies, primarily focusing on the sol-gel technique, a versatile and widely used method for producing high-quality thin films.
Introduction
This compound (Zr(OC₂H₅)₄) is a metal-organic precursor widely employed in the synthesis of zirconium-based materials.[1] Its utility in forming dielectric coatings stems from its ability to undergo controlled hydrolysis and condensation reactions, which are the foundational steps of the sol-gel process. This process allows for the creation of uniform, thin layers of zirconium dioxide (ZrO₂), a material of significant interest due to its high dielectric constant, wide bandgap, and excellent thermal and chemical stability.[2] These properties make ZrO₂ a promising candidate for applications in microelectronics, including capacitors and as a gate dielectric in transistors.[1][2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀O₄Zr | [1] |
| Molecular Weight | 271.47 g/mol | [1] |
| Appearance | Off-white crystals or powder | [1] |
| Purity | 99%+ | [1] |
| Boiling Point | 235 °C @ 5 mmHg | [1] |
| Reactivity | Highly reactive with water, moisture sensitive | [1] |
Experimental Protocols
The following protocols describe the fabrication of ZrO₂ dielectric coatings using this compound via the sol-gel method followed by spin coating.
Protocol 1: Sol-Gel Synthesis of ZrO₂ Precursor Solution
This protocol outlines the preparation of a stable zirconium dioxide sol from this compound. The use of a chelating agent is crucial to control the rapid hydrolysis of the zirconium precursor.
Materials:
-
This compound (Zr(OC₂H₅)₄)
-
Ethanol (B145695) (EtOH), anhydrous
-
Acetylacetone (B45752) (AcacH), as a chelating agent
-
Nitric acid (HNO₃), as a catalyst
-
Deionized water
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer and stir bars
-
Pipettes
-
Fume hood
Procedure:
-
In a fume hood, dissolve this compound in anhydrous ethanol in a clean, dry glass flask. The molar ratio of ethanol to the zirconium precursor can be varied to influence the final film thickness.
-
While stirring, add acetylacetone as a chelating agent to the solution. The molar ratio of acetylacetone to the zirconium precursor is typically 1:1. This step is critical to prevent the immediate precipitation of zirconium hydroxides upon the addition of water.
-
In a separate beaker, prepare a solution of deionized water, ethanol, and a catalytic amount of nitric acid.
-
Slowly add the acidic water-ethanol solution to the zirconium precursor solution under vigorous stirring. The addition of nitric acid creates an acidic environment that helps to control the hydrolysis and condensation rates.
-
Continue stirring the resulting sol at room temperature for at least 24 hours to ensure homogenization and stabilization.
Protocol 2: Fabrication of ZrO₂ Thin Films by Spin Coating
This protocol details the deposition of the prepared ZrO₂ sol onto a substrate using a spin coater, followed by annealing to form the final dielectric coating.
Materials:
-
Prepared ZrO₂ sol
-
Substrates (e.g., silicon wafers, glass slides)
-
Cleaning solvents (e.g., acetone, isopropanol)
Equipment:
-
Spin coater
-
Hot plate
-
Tube furnace or rapid thermal annealing (RTA) system
-
Nitrogen or air supply
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Deposition: Place the cleaned substrate on the spin coater chuck. Dispense a sufficient amount of the ZrO₂ sol onto the center of the substrate.
-
Spin Coating: Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds). The spinning speed and time will influence the thickness of the deposited film.
-
Drying: Transfer the coated substrate to a hot plate and dry at a low temperature (e.g., 100-150 °C) for 10-15 minutes to evaporate the solvent.
-
Annealing: Place the dried film in a tube furnace or RTA system. Anneal the film at a temperature between 400 °C and 600 °C in an air or nitrogen atmosphere for 1-2 hours. The annealing process removes organic residues and promotes the crystallization of the ZrO₂ film.
Visualization of Experimental Workflow and Sol-Gel Chemistry
The following diagrams illustrate the key processes involved in the fabrication of ZrO₂ dielectric coatings.
Caption: Sol-Gel Precursor Synthesis Workflow.
Caption: Thin Film Deposition and Treatment Process.
Quantitative Data Summary
The properties of the resulting ZrO₂ dielectric coatings are highly dependent on the synthesis and processing parameters. The following table summarizes typical data reported in the literature for ZrO₂ films derived from zirconium alkoxide precursors.
| Parameter | Typical Value Range | Key Influencing Factors | Reference |
| Film Thickness | 39 - 206 nm | Molar ratio of solvent, spin speed, annealing temperature | |
| Refractive Index | 1.6 - 2.4 | Molar ratio of solvent, annealing temperature | [3] |
| Dielectric Constant (k) | 18 - 25 (amorphous) | Crystalline phase, film density | [2] |
| up to 47 (tetragonal) | [2] | ||
| Crystallite Size | 3.0 - 9.9 nm | Annealing temperature, molar ratio of solvent | |
| Breakdown Field | > 2 MV/cm | Film thickness, deposition conditions | [4] |
| Leakage Current Density | < 6 x 10⁻⁷ A/cm² at ±2 MV/cm⁻¹ | Film quality, interface with substrate | [5] |
Safety Precautions
This compound is a flammable and moisture-sensitive compound.[1] It should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Due to its sensitivity to moisture, it should be stored under an inert atmosphere, such as nitrogen or argon, to prevent premature hydrolysis.[1]
Conclusion
This compound serves as a valuable precursor for the fabrication of high-quality ZrO₂ dielectric coatings. The sol-gel method, in particular, offers a versatile and cost-effective route to produce uniform thin films with tunable properties. By carefully controlling the synthesis and deposition parameters, researchers can tailor the characteristics of the resulting coatings to meet the demands of various advanced electronic and optical applications.
References
Catalytic Applications of Zirconium(IV) Ethoxide-Derived Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and use of catalytic materials derived from Zirconium(IV) ethoxide. This compound is a versatile precursor for producing a range of catalytically active materials, including pure zirconia (ZrO₂), sulfated zirconia, and mixed metal oxides. These materials exhibit valuable properties such as high thermal stability, tunable acidity, and excellent catalytic performance in various organic transformations relevant to research, and the pharmaceutical industry.
Zirconia (ZrO₂) Nanoparticles via Sol-Gel Synthesis
Zirconia nanoparticles synthesized from this compound via the sol-gel method are valuable catalysts and catalyst supports. The controlled hydrolysis and condensation of the alkoxide precursor allow for the formation of high-purity, nanostructured materials with tailored surface areas and crystalline phases.
Application: Catalysis and Catalyst Support
Zirconia nanoparticles serve as robust catalysts for a variety of reactions, including esterification and as supports for noble metals in oxidation and reduction reactions. Their thermal stability and chemical inertness make them suitable for demanding catalytic processes.
Experimental Protocol: Sol-Gel Synthesis of ZrO₂ Nanoparticles
This protocol details the synthesis of zirconia nanoparticles from this compound.
Materials:
-
This compound (Zr(OC₂H₅)₄)
-
Ethanol (B145695) (absolute)
-
Deionized water
-
Nitric acid (HNO₃) or Ammonia (B1221849) (NH₄OH) solution (for pH control)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in absolute ethanol to form a 0.5 M solution. Stir the solution until the precursor is completely dissolved.
-
In a separate beaker, prepare a hydrolysis solution of deionized water and ethanol. The molar ratio of water to this compound is a critical parameter that influences the particle size and properties of the resulting zirconia. A common starting point is a water-to-alkoxide ratio of 4:1.
-
To control the rate of hydrolysis and condensation, the pH of the hydrolysis solution can be adjusted. For acid catalysis, add a few drops of nitric acid. For base catalysis, add ammonia solution.
-
Slowly add the hydrolysis solution dropwise to the this compound solution while stirring vigorously. The addition should be performed at room temperature.
-
A gel will start to form as the hydrolysis and condensation reactions proceed. Continue stirring for 1-2 hours after the addition is complete.
-
Age the gel at room temperature for 24-48 hours. This step allows for the completion of the polycondensation reactions and strengthens the gel network.
-
Dry the gel in an oven at 80-120°C for 12-24 hours to remove the solvent and residual water.
-
Calcination: Transfer the dried powder to a furnace and calcine in air. The calcination temperature determines the crystalline phase of the zirconia. For the tetragonal phase, a temperature of around 400-600°C is typically used, while the monoclinic phase is obtained at higher temperatures (>600°C). A typical calcination program involves ramping the temperature at 5°C/min and holding at the desired temperature for 2-4 hours.
Sulfated Zirconia (SZ) Solid Acid Catalysts
Sulfated zirconia is a solid superacid catalyst with numerous applications in organic synthesis, particularly in reactions requiring strong acid sites, such as isomerization and esterification. The following protocol describes the preparation of sulfated zirconia from a zirconia hydrogel derived from this compound.
Application: Isomerization and Esterification Reactions
Sulfated zirconia is highly effective for the isomerization of n-alkanes to branched alkanes, enhancing the octane (B31449) number of gasoline. It is also a proficient catalyst for the esterification of carboxylic acids with alcohols, a key reaction in the production of biodiesel and various fine chemicals.
Experimental Protocol: Preparation of Sulfated Zirconia
Materials:
-
Zirconia hydrogel (prepared from this compound as in steps 1-5 of the ZrO₂ synthesis protocol)
-
Sulfuric acid (H₂SO₄) or Ammonium (B1175870) sulfate (B86663) ((NH₄)₂)SO₄ solution
-
Deionized water
Procedure:
-
Prepare a zirconia hydrogel by the controlled hydrolysis of this compound as described previously.
-
After aging, thoroughly wash the zirconia hydrogel with deionized water to remove any unreacted precursors and byproducts.
-
Sulfation Step: Immerse the washed zirconia hydrogel in a 1 M sulfuric acid solution for 1 hour with constant stirring. Alternatively, impregnation with an ammonium sulfate solution can be used.
-
Filter the sulfated zirconia and wash it with deionized water to remove excess acid.
-
Dry the sulfated zirconia in an oven at 100-120°C overnight.
-
Calcination: Calcine the dried powder in a furnace at 550-650°C for 3 hours. This high-temperature treatment activates the catalyst by forming the superacidic sulfate species on the zirconia surface.
Catalytic Performance Data
| Catalyst | Reaction | Substrates | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| Sulfated Zirconia | n-Hexane Isomerization | n-Hexane | 150-250 | 70-90 | >90 to isohexanes | [1] |
| Sulfated Zirconia | Esterification of Oleic Acid | Oleic Acid, Methanol | 60-120 | >95 | >98 to Methyl Oleate | [2] |
Mixed Oxide Catalysts: Titania-Zirconia (TiO₂-ZrO₂)
Mixed oxide catalysts, such as titania-zirconia, exhibit unique properties that are often superior to their individual oxide components. The combination of titania and zirconia can lead to enhanced surface acidity, thermal stability, and catalytic activity.[3]
Application: Photocatalysis and Acid Catalysis
TiO₂-ZrO₂ mixed oxides are promising materials for photocatalytic degradation of organic pollutants in water and air.[4] Their tunable acidic properties also make them effective catalysts for reactions like alcohol dehydration and esterification.[5]
Experimental Protocol: Sol-Gel Synthesis of TiO₂-ZrO₂ Mixed Oxides
This protocol describes the co-precipitation/sol-gel synthesis of TiO₂-ZrO₂ mixed oxides using alkoxide precursors.
Materials:
-
This compound (Zr(OC₂H₅)₄)
-
Titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄)
-
Ethanol (absolute) or Isopropanol
-
Deionized water
-
Nitric acid (HNO₃) (catalyst)
Procedure:
-
In a dry flask under an inert atmosphere, prepare a solution of this compound and Titanium(IV) isopropoxide in a common solvent (e.g., ethanol or isopropanol). The molar ratio of the two precursors will determine the composition of the final mixed oxide.
-
In a separate beaker, prepare a hydrolysis solution containing deionized water, the same alcohol used as the solvent, and a catalytic amount of nitric acid.
-
Slowly add the hydrolysis solution to the alkoxide mixture with vigorous stirring at room temperature.
-
A gel will form upon hydrolysis and condensation. Continue stirring for an additional 1-2 hours.
-
Age the resulting gel for 24-48 hours at room temperature.
-
Dry the gel in an oven at 100-120°C for 12-24 hours.
-
Calcination: Calcine the dried powder in a furnace at a temperature between 400°C and 800°C for 2-4 hours to obtain the crystalline mixed oxide. The calcination temperature will influence the phase composition and surface area.
Catalytic Performance Data
| Catalyst (TiO₂:ZrO₂) | Reaction | Substrates | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |
| 1:1 | Isopropanol Dehydration | Isopropanol | 200-300 | 80-95 | >95 to Propene | [5] |
| 9:1 | Photocatalytic Degradation | Methylene Blue | Room Temp | >90 (in 2h) | - | [4] |
Visualizations
Experimental Workflow for Catalyst Synthesis
Caption: General workflow for sol-gel synthesis of catalysts.
Logical Relationship in Sulfated Zirconia Catalysis
Caption: Key steps in the preparation of sulfated zirconia catalysts.
Signaling Pathway for Photocatalysis with TiO₂-ZrO₂
Caption: Simplified pathway of photocatalysis on TiO₂-ZrO₂.
References
Application Notes and Protocols: Synthesis of Mixed-Metal Oxides Using Zirconium(IV) Ethoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed protocols for the synthesis of mixed-metal oxides utilizing Zirconium(IV) ethoxide as a precursor. The methodologies outlined below are based on the single-source precursor approach, which offers a straightforward and versatile route to produce catalytically active zirconium-based films. This method is particularly relevant for applications in (photo)electrocatalysis, such as water oxidation. The use of mixed-metal single-source precursors allows for the facile deposition of metal oxides onto various substrates, providing a low-cost and scalable approach.[1]
Zirconia (ZrO₂) based systems are attractive hosts for redox-active first-row transition metals due to zirconium's non-toxic nature and the formation of a moisture-stable oxide.[1] The protocols detailed herein describe the synthesis of novel mixed-metal zirconium-oxo cages containing Cobalt (Co), Iron (Fe), and Copper (Cu), and their subsequent use in the fabrication of transition-metal-doped zirconium oxide films.[1][2]
Experimental Protocols
1. Synthesis of Mixed-Metal Zirconium-Oxo Cage Precursors
This section details the solvothermal synthesis of three distinct mixed-metal zirconium-oxo cage compounds.
a) Synthesis of [Zr₄O(EtO)₁₅CoᴵᴵCl] (Co-Zr Precursor) [1][2]
-
Reactants:
-
This compound (1.132 g, 4.18 mmol)
-
Cobalt(II) chloride (102 mg, 0.78 mmol)
-
Anhydrous Ethanol (EtOH) (5 mL, 85.7 mmol)
-
-
Procedure:
-
Place all reactants in a Teflon-lined autoclave.
-
Heat the autoclave at 100 °C for 24 hours.
-
After cooling to room temperature, evaporate the ethanol.
-
Crystallize the residue from 5 mL of dry tetrahydrofuran (B95107) (THF) at -14 °C to yield purple crystals.
-
Dry the crystals under vacuum.
-
b) Synthesis of [Zr₄(O)₂(EtO)₁₆Fe₂ᴵᴵᴵCl₂] (Fe-Zr Precursor) [1][2]
-
Reactants:
-
This compound (1.132 g, 4.18 mmol)
-
Iron(II) chloride (99 mg, 0.78 mmol)
-
Anhydrous Ethanol (EtOH) (5 mL, 85.7 mmol)
-
-
Procedure:
-
Combine all reactants in a Teflon-lined autoclave.
-
Heat at 100 °C for 24 hours.
-
Cool to room temperature and evaporate the ethanol.
-
Crystallize the residue from 5 mL of dry THF at -14 °C to obtain pink crystals.
-
Dry the crystals under vacuum.
-
c) Synthesis of [Zr₄(O)₂(EtO)₁₈Cu₄ᴵᴵCl₄] (Cu-Zr Precursor) [1][2]
-
Reactants:
-
This compound (1.132 g, 4.18 mmol)
-
Copper(II) chloride (105 mg, 0.78 mmol)
-
Anhydrous Ethanol (EtOH) (5 mL, 85.7 mmol)
-
-
Procedure:
-
Place all reactants in a Teflon-lined autoclave.
-
Heat at 100 °C for 24 hours.
-
After cooling to room temperature, evaporate the ethanol.
-
Crystallize the residue in 5 mL of dry THF at -14 °C to produce blue crystals.
-
Dry the crystals under vacuum.
-
2. Fabrication of Mixed-Metal Oxide Films
The synthesized cage compounds are used as single-source precursors for the deposition of transition-metal-doped amorphous ZrO₂ films.
-
Method: Drop-casting or spin-coating of precursor solutions onto a substrate.[1]
-
Substrate Example: Fluorine-doped tin oxide (FTO)-coated glass.[1][2]
-
General Procedure:
-
Prepare a saturated solution of the desired mixed-metal precursor (Co-Zr, Fe-Zr, or Cu-Zr) in a suitable solvent (e.g., a 1:1 mixture of THF/EtOH).[2]
-
For controlled deposition, dilute the saturated solution to the desired concentration (e.g., 0.0065 to 0.13 mol L⁻¹).[2]
-
Deposit a specific volume of the diluted solution (e.g., 20 μL) onto the substrate.[2]
-
If using spin-coating, spin the substrate at a defined speed and duration (e.g., 2000 rpm for 10 s) to ensure a uniform thin layer.[2]
-
The deposition is performed at room temperature.[2]
-
Data Presentation
Table 1: Performance of (Photo)electrocatalytic Water Oxidation on FTO|BiVO₄|MZr Systems
| Catalyst System | Onset Potential (V vs RHE) | Photocurrent Density (mA·cm⁻² at 1.23 V vs RHE) |
| FTO | BiVO₄ | CoZr |
| Bare BiVO₄ | ~0.33 - 0.42 | ~1.61 |
Data extracted from Doyle et al. (2022). The CoZr-coated BiVO₄ photoanodes showed a significant enhancement in photoelectrochemical activity.[1][2]
Visualizations
Experimental Workflow for Synthesis and Deposition
Caption: Workflow for the synthesis of mixed-metal zirconium-oxo precursors and their deposition.
Logical Relationship of Components in Photoanode
Caption: Hierarchical structure of the FTO|BiVO₄|CoZr photoanode.
Applications
The synthesized mixed-metal oxides have significant potential in various applications:
-
(Photo)electrocatalytic Water Oxidation: The Co-Zr based films, when deposited onto a BiVO₄ photoanode, significantly enhance the photoelectrochemical activity for solar water oxidation.[1][2] This is demonstrated by a lower onset potential and a higher maximum photocurrent density compared to bare BiVO₄.[1][2] The CoZr system on an FTO-coated glass substrate also exhibits high electrocatalytic activity for O₂ evolution in alkaline media with operational stability exceeding 18 hours.[1][2]
-
General Catalysis: Zirconia-based materials are versatile catalysts for various organic transformations, including oxidation, hydrogenation, and dehydration.[3] The incorporation of other transition metals can further tune the catalytic properties.
-
Biomedical Applications: Due to their biocompatibility, zirconium-based compounds are explored in dental and orthopedic applications.[3] Mixed-metal oxide nanoparticles can also exhibit antimicrobial properties.[4]
-
Fuel Cells and Sensors: Zirconia-based materials are used in fuel cells and as electrochemical agents.[4][5] The doping with other metals can enhance their ionic conductivity and sensing capabilities.
References
- 1. Single-Source Deposition of Mixed-Metal Oxide Films Containing Zirconium and 3d Transition Metals for (Photo)electrocatalytic Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01808K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Zirconium(IV) Ethoxide for Anti-Corrosion Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of anti-corrosion coatings using zirconium(IV) ethoxide as a precursor. The methodologies outlined below are primarily based on the sol-gel process, a versatile technique for creating high-performance ceramic coatings.
Introduction
Zirconium dioxide (ZrO₂) coatings are renowned for their excellent thermal stability, chemical resistance, and hardness, making them ideal candidates for protecting metallic substrates from corrosion.[1][2][3] The sol-gel method offers a low-temperature, cost-effective route to deposit uniform, thin zirconia films.[1][2] this compound is a commonly used precursor in this process due to its high reactivity towards hydrolysis and condensation, which are the fundamental reactions in sol-gel chemistry.[4]
The overall process involves the hydrolysis of this compound to form zirconium hydroxide (B78521) species, followed by condensation to create a three-dimensional zirconia (ZrO₂) network. This network can be deposited onto a substrate using techniques such as dip-coating or spin-coating, followed by a thermal treatment to densify the coating and enhance its protective properties.
Quantitative Data on Coating Performance
The effectiveness of zirconia-based anti-corrosion coatings prepared via the sol-gel method is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The key parameters derived from these measurements provide quantitative insights into the corrosion protection offered by the coating.
Table 1: Potentiodynamic Polarization Data for Zirconia-Based Sol-Gel Coatings
| Substrate | Coating System | Curing Temperature (°C) | Corrosion Potential (Ecorr) | Corrosion Current Density (icorr) | Protection Efficiency (%) | Reference |
| Stainless Steel (316L) | Bare | - | -0.4 V (SCE) | - | - | [2] |
| Stainless Steel (316L) | Aramid | 200 | - | - | 92.1 | [2] |
| Stainless Steel (316L) | Aramid-Zirconia (10%) | 200 | - | Significantly decreased | 99.3 | [2] |
| Mild Steel | Bare | - | - | - | - | [3] |
| Mild Steel | ZrO₂ | 400 | - | Decreased | - | [3] |
| Mild Steel | ZrO₂ | 800 | - | Decreased by a factor of 6.3 | - | [3] |
| Galvanized Steel | Sol-gel | 90 | - | - | - | [5] |
| Galvanized Steel | Sol-gel + 0.5% Zirconyl Nitrate | 90 | - | Lowered | Improved | [5] |
| Aeronautical Aluminum (AA2024 T3) | Bare | - | -765.05 mV | 212.04 nA | - | [6] |
| Aeronautical Aluminum (AA2024 T3) | Si/Ti/Zr Monolayer | - | -123.01 mV | 53.20 nA | - | [6] |
| Aeronautical Aluminum (AA2024 T3) | Si/Ti/Zr Bilayer | - | -489.12 mV | 18.25 nA | - | [6] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Zirconia-Based Sol-Gel Coatings
| Substrate | Coating System | Immersion Time | Polarization Resistance (Rp) | Reference |
| Stainless Steel (316L) | Bare | - | - | [7] |
| Stainless Steel (316L) | SiO₂/GPTMS/ZrO₂ | - | ~85 times higher than bare | [7] |
| P265GH Steel | Bare | 0 h | 0.889 kΩ·cm² | [8] |
| P265GH Steel | SiO₂/GPTMS/ZrO₂ | 0 h | 7.273 kΩ·cm² | [8] |
| AA2024 Alloy | Bare | - | - | [9] |
| AA2024 Alloy | Si/Zr Dip-Coating (1 layer) | - | Increased by 14% | [9] |
| AA2024 Alloy | Si/Zr Dip-Coating (4 layers) | - | Increased by 27% | [9] |
| AA2024 Alloy | Si/Zr Spray Coating | - | Increased by 57% | [9] |
Experimental Protocols
The following protocols provide a general framework for the preparation of zirconia anti-corrosion coatings using this compound. It is important to note that parameters may need to be optimized based on the specific substrate and application. While many cited protocols use zirconium propoxide or butoxide, the principles are directly applicable to zirconium ethoxide.
Sol Preparation
The preparation of a stable zirconium-based sol is the critical first step. The high reactivity of zirconium alkoxides necessitates the use of a chelating agent, such as acetylacetone (B45752) (AcAc), to control the hydrolysis and condensation rates and prevent premature precipitation.[8]
Materials:
-
This compound (Zr(OC₂H₅)₄)
-
Ethanol (B145695) (absolute)
-
Acetylacetone (AcAc)
-
Deionized water
-
Nitric acid or Acetic acid (as catalyst)
Protocol:
-
In a clean, dry flask, dissolve this compound in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
While stirring, slowly add acetylacetone to the solution. A typical molar ratio of Zirconium alkoxide to AcAc is around 1:1, but can be varied.[8]
-
Continue stirring for at least 30 minutes to ensure complete chelation.
-
In a separate beaker, prepare a solution of deionized water and ethanol. An acid catalyst (e.g., nitric acid) can be added to this solution to control the pH and influence the hydrolysis and condensation rates.
-
Slowly add the water-ethanol solution to the zirconium precursor solution dropwise while stirring vigorously.
-
Allow the sol to age for a predetermined time (e.g., 24-48 hours) at room temperature. Aging allows for the initial hydrolysis and condensation reactions to proceed, leading to a more stable sol for coating.[10]
Substrate Preparation
Proper substrate preparation is crucial for good adhesion of the coating.
Protocol:
-
Mechanically polish the substrate using progressively finer grades of abrasive paper to achieve a smooth surface.
-
Degrease the substrate by ultrasonic cleaning in acetone (B3395972) followed by ethanol for 15 minutes each.
-
Rinse the substrate with deionized water and dry it in an oven or with a stream of dry air.
Coating Deposition
3.3.1. Dip-Coating Protocol
Dip-coating is a simple and effective method for coating substrates of various shapes.
Parameters to Control:
-
Withdrawal Speed: This is a critical parameter that influences the coating thickness. Slower withdrawal speeds generally result in thinner coatings.
-
Number of Layers: Multiple layers can be applied to increase the coating thickness and reduce defects.
Protocol:
-
Immerse the prepared substrate into the aged sol.
-
Allow the substrate to remain in the sol for a specific dwell time (e.g., 1-2 minutes) to ensure complete wetting.
-
Withdraw the substrate from the sol at a constant and controlled speed.
-
After each dipping cycle, the coated substrate should be dried.
3.3.2. Spin-Coating Protocol
Spin-coating is ideal for producing highly uniform thin films on flat substrates.
Parameters to Control:
-
Spin Speed (RPM): Higher spin speeds result in thinner coatings.
-
Spin Time: The duration of the spinning process.
-
Acceleration: The rate at which the spin coater reaches the desired speed.
Protocol:
-
Place the prepared substrate on the chuck of the spin coater.
-
Dispense a small amount of the aged sol onto the center of the substrate.
-
Start the spin coater and ramp up to the desired speed. The centrifugal force will spread the sol evenly across the substrate.
-
Continue spinning for the desired time to allow for solvent evaporation and initial film formation.
-
After spinning, the coated substrate should be dried.
Curing/Annealing
The final step is to heat-treat the coated substrate to remove residual organics, densify the coating, and improve its adhesion and corrosion resistance.
Protocol:
-
Place the dried, coated substrate in a furnace.
-
Slowly ramp up the temperature to the desired curing temperature (e.g., 400-800°C). The optimal temperature depends on the substrate material and the desired crystalline phase of the zirconia.[3]
-
Hold the substrate at the curing temperature for a specific duration (e.g., 1-2 hours).
-
Allow the substrate to cool down slowly to room temperature to avoid thermal shock and cracking of the coating.
Visualizations
The following diagrams illustrate the key processes and relationships in the preparation of zirconia anti-corrosion coatings.
Caption: Sol-Gel Process for Zirconia Coatings.
References
- 1. Coating of Titanium Substrates with ZrO2 and ZrO2-SiO2 Composites by Sol-Gel Synthesis for Biomedical Applications: Structural Characterization, Mechanical and Corrosive Behavior | MDPI [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Zirconia and Organic Additives on Mechanical and Electrochemical Properties of Silica Sol-Gel Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Doping Zirconia Films Using Zirconium(IV) Ethoxide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and characterization of doped zirconia (ZrO₂) thin films using Zirconium(IV) ethoxide as a precursor. The methodologies are primarily based on the sol-gel technique, a versatile solution-based method for fabricating high-quality ceramic coatings.
Introduction
Zirconia (ZrO₂) is a ceramic material with exceptional properties, including high thermal stability, excellent corrosion resistance, and a high dielectric constant. Doping zirconia with various metal ions can further enhance these properties and introduce new functionalities, making it suitable for a wide range of applications such as ferroelectric memory devices, solid oxide fuel cells, and biocompatible coatings. This compound is a commonly used precursor in the sol-gel synthesis of zirconia films due to its high reactivity towards hydrolysis and condensation reactions, which allows for the formation of uniform and high-purity thin films.
Experimental Protocols
Sol-Gel Synthesis of Doped Zirconia Films
This protocol describes a general method for preparing doped zirconia thin films on a substrate using a sol-gel approach with this compound. The example provided is for yttria-stabilized zirconia (YSZ), a common and well-studied doped zirconia system.
Materials:
-
This compound (Zr(OC₂H₅)₄)
-
Yttrium(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) or other dopant precursors
-
Ethanol (absolute)
-
Nitric acid (HNO₃) or Acetic acid as a catalyst
-
Deionized water
-
Substrates (e.g., silicon wafers, quartz slides)
Equipment:
-
Glove box or fume hood
-
Magnetic stirrer and hotplate
-
Spin coater or dip coater
-
Furnace or rapid thermal annealing (RTA) system
Protocol:
-
Precursor Solution Preparation:
-
In a clean, dry flask inside a glove box or fume hood, dissolve a calculated amount of this compound in absolute ethanol. The concentration can be varied to control the final film thickness.
-
In a separate beaker, dissolve the dopant precursor (e.g., Yttrium(III) nitrate hexahydrate) in a minimal amount of absolute ethanol.
-
Slowly add the dopant solution to the zirconium precursor solution while stirring continuously.
-
-
Sol Formation (Hydrolysis and Condensation):
-
Prepare a solution of deionized water, ethanol, and a catalyst (e.g., a few drops of nitric acid).
-
Add this hydrolysis solution dropwise to the precursor solution under vigorous stirring. The molar ratio of water to the zirconium precursor is a critical parameter that influences the sol's stability and the final film's properties.
-
Continue stirring the solution at room temperature for several hours to allow for hydrolysis and condensation reactions to proceed, resulting in the formation of a stable sol.
-
-
Film Deposition:
-
Spin Coating: Dispense a small amount of the prepared sol onto the center of a clean substrate. Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to spread the sol evenly and form a thin film.
-
Dip Coating: Immerse the substrate into the sol and withdraw it at a constant, controlled speed. The film thickness is dependent on the withdrawal speed and the viscosity of the sol.
-
-
Drying and Calcination:
-
After deposition, dry the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) for a few minutes to evaporate the solvent.
-
Transfer the dried film to a furnace for calcination at a higher temperature (e.g., 400-800 °C). The calcination step removes organic residues and promotes the crystallization of the zirconia film. The final crystalline phase (tetragonal, cubic, or monoclinic) is influenced by the dopant and the annealing temperature.[1]
-
Characterization of Doped Zirconia Films
A variety of techniques can be employed to characterize the structural, morphological, and functional properties of the synthesized films.
-
X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size of the zirconia films.
-
Atomic Force Microscopy (AFM): To analyze the surface topography and roughness of the films.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and cross-section of the films.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements in the film.
-
Ellipsometry: To measure the thickness and refractive index of the films.
-
Electrical Measurements: To characterize the dielectric properties, conductivity, and ferroelectric behavior of the films.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of doped zirconia films prepared by sol-gel methods.
Table 1: Influence of Dopant on the Properties of Zirconia Films
| Dopant (mol%) | Precursor System | Deposition Method | Annealing Temperature (°C) | Crystalline Phase | Crystallite Size (nm) | Film Roughness (RMS, nm) | Reference |
| Undoped | Zirconium n-propoxide | Sol-Gel | 600 | Monoclinic + Tetragonal | - | - | [2] |
| 8 wt% Y₂O₃ | Zirconium n-propoxide | Sol-Gel (Dip-coating) | 700 | Tetragonal | - | - | [2] |
| 13 mol% CeO₂ | Zirconium oxychloride | Sol-Gel (Dip-coating) | - | Tetragonal | - | - | [2] |
| 5% Ca | Zirconium(IV) 2,4-pentanedionate | Sol-Gel (Spin coating) | 500-800 | Cubic/Tetragonal (low temp), Monoclinic (high temp) | ~10 | <2 | [3] |
| 5% Mg | Zirconium(IV) 2,4-pentanedionate | Sol-Gel (Spin coating) | 500-800 | Cubic/Tetragonal (low temp), Monoclinic (high temp) | ~10 | <2 | [3] |
Table 2: Effect of Copper Doping on Nanostructured Zirconia Films Prepared by Spray Pyrolysis
| Cu-doping (%) | Crystallite Size (D) (nm) | Strain (ε) | Dislocation Density (δ) | Particle Size (AFM) (nm) | RMS Roughness (nm) | Optical Band Gap (Eg) (eV) | Reference |
| 0 | 15.990 | 2.160 | 3.91 | 82.310 | 5.830 | 5.2 | [4][5] |
| 3 | - | - | - | 67.760 | 3.210 | - | [4][5] |
| 4 | 19.780 | 1.750 | 2.55 | - | - | 5.0 | [4][5] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between synthesis parameters and film properties.
Caption: Experimental workflow for the synthesis and characterization of doped zirconia thin films.
Caption: Logical relationships between synthesis parameters and resulting film properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 5. Investigation of Nanostructured Zirconium Oxide Films Manufactured by Spray Pyrolysis: Structural, Morphological, and Optical Properties [jns.kashanu.ac.ir]
Application Notes and Protocols: Zirconium(IV) Ethoxide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium(IV) ethoxide, Zr(OC₂H₅)₄, is a versatile metal alkoxide that serves as a potent catalyst and precursor in various organic transformations. Its utility stems from the Lewis acidic nature of the zirconium center, which can activate a wide range of functional groups. While often used as a precursor for more complex zirconium-based catalysts and materials like zirconia (ZrO₂), this compound itself demonstrates catalytic activity in several key reactions, including polymerization and esterification.[1][2][3] Its high reactivity towards moisture necessitates handling under inert conditions, but this reactivity is also key to its function in many catalytic cycles.[3]
These application notes provide an overview of the use of this compound as a catalyst in organic synthesis, with a focus on detailed experimental protocols and quantitative data for selected applications.
Key Applications
This compound and other zirconium alkoxides are effective catalysts for a variety of organic reactions. The primary applications highlighted here are in the fields of polymer synthesis and biodiesel production.
Ring-Opening Polymerization of Lactides
Zirconium-based catalysts, including alkoxides, are highly efficient for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer with significant industrial and medical applications.[4] The zirconium center acts as a Lewis acid, coordinating to the carbonyl oxygen of the lactide and facilitating nucleophilic attack by an initiator, often an alcohol, or the alkoxide ligand of the catalyst itself.
Quantitative Data Summary
While specific data for this compound is limited in readily available literature, the following table presents representative data for zirconium alkoxide-catalyzed ROP of rac-lactide to illustrate typical performance.
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Pr (Heterotacticity) | Mn ( g/mol ) | Đ (Mw/Mn) |
| (R-1)₂Zr(OⁱPr)₂ | 100 | 20 | 2 | >99 | 0.85 | 15,200 | 1.10 |
| (R-1)₂Zr(OⁱPr)₂ | 100 | 80 | 0.5 | >99 | 0.82 | 16,300 | 1.08 |
| (R-2)₂Zr(OⁱPr)₂ | 100 | 20 | 2 | >99 | 0.86 | 17,100 | 1.05 |
| (rac-1)₂Zr(OⁱPr)₂ | 100 | 20 | 2 | >99 | 0.85 | 16,500 | 1.06 |
Data adapted from a study on chiral zirconium alkoxide initiators for stereoselective ROP of rac-lactide.[4] The performance of this compound is expected to be comparable under similar conditions.
Experimental Workflow: Ring-Opening Polymerization of Lactide
The following diagram illustrates the general workflow for the polymerization of lactide using a zirconium alkoxide catalyst.
Caption: Experimental workflow for lactide polymerization.
Catalytic Cycle: Zirconium Alkoxide-Catalyzed ROP of Lactide
The following diagram illustrates the generally accepted coordination-insertion mechanism for the ring-opening polymerization of lactide catalyzed by a zirconium alkoxide.
Caption: Catalytic cycle for ROP of lactide.
Detailed Experimental Protocol: Synthesis of Polylactic Acid (PLA)
This protocol is adapted from procedures for zirconium alkoxide-catalyzed ROP of lactide.[4] It is representative and may require optimization for this compound.
Materials:
-
rac-Lactide
-
This compound
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer and Reagent Preparation:
-
Recrystallize rac-lactide from anhydrous toluene and dry under vacuum for 24 hours.
-
Prepare a stock solution of this compound (e.g., 0.1 M in anhydrous toluene) in a glovebox.
-
Prepare a stock solution of benzyl alcohol (e.g., 1.0 M in anhydrous toluene) in a glovebox.
-
-
Polymerization:
-
In a glovebox, charge a dry Schlenk flask with the desired amount of rac-lactide (e.g., 1.0 g, 6.94 mmol).
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1.0 M).
-
Seal the flask, remove it from the glovebox, and place it in an oil bath preheated to the reaction temperature (e.g., 80°C).
-
Using a gas-tight syringe, inject the required volume of the benzyl alcohol stock solution (for a desired monomer/initiator ratio, e.g., 100:1).
-
Initiate the polymerization by injecting the required volume of the this compound stock solution (for a desired monomer/catalyst ratio, e.g., 100:1).
-
Allow the reaction to stir at the set temperature for the desired time (e.g., 30 minutes).
-
-
Work-up and Isolation:
-
After the reaction time has elapsed, cool the flask to room temperature.
-
Quench the reaction by adding a small amount of acidic methanol.
-
Slowly pour the viscous polymer solution into a beaker of cold, stirring methanol (approx. 10 times the volume of the reaction mixture) to precipitate the polymer.
-
Collect the white, fibrous PLA precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40°C to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and dispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and determine the tacticity (Pr) by ¹H and ¹³C NMR spectroscopy.
-
Transesterification for Biodiesel Production
Zirconium-based catalysts, including sulfated zirconia derived from zirconium alkoxides, are effective heterogeneous catalysts for the transesterification of triglycerides (from vegetable oils or animal fats) with methanol to produce fatty acid methyl esters (FAME), commonly known as biodiesel.[5][6][7] The Lewis acidic sites on the catalyst activate the carbonyl group of the triglyceride, facilitating nucleophilic attack by methanol.
Quantitative Data Summary
The following table summarizes representative data for the transesterification of waste cooking oil using a zirconium-based catalyst.
| Catalyst | Methanol/Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Biodiesel Yield (%) |
| ZrO₂ on Carbonized Wood Dust | 8:1 | 5 | 55 | 3 | 98.39 |
| CaO-ZrO₂ | 30:1 | 10 | 65 | 2 | 92.1 |
Data from studies on heterogeneous zirconium-based catalysts for biodiesel production.[5][8]
Logical Relationship: Transesterification Process
The following diagram outlines the key steps and relationships in the transesterification process for biodiesel production.
Caption: Process flow for biodiesel production.
Detailed Experimental Protocol: Transesterification of Vegetable Oil
This is a general protocol for heterogeneous catalysis and may need to be adapted for in-situ catalyst formation from this compound or for a pre-prepared zirconia catalyst.
Materials:
-
Vegetable oil (e.g., waste cooking oil, soybean oil)
-
Methanol
-
This compound (as catalyst precursor) or pre-formed zirconia catalyst
-
Reactor with reflux condenser, mechanical stirrer, and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (if starting from this compound):
-
A zirconia catalyst can be prepared by the sol-gel method, involving the controlled hydrolysis and condensation of this compound, followed by calcination at high temperatures (e.g., 500-600°C) to form the active zirconium oxide.
-
-
Transesterification Reaction:
-
Filter the vegetable oil to remove any solid impurities.
-
Add the oil to the reactor.
-
Add the desired amount of the zirconia catalyst (e.g., 5 wt% relative to the oil).
-
Add methanol in the desired molar ratio to the oil (e.g., 8:1).
-
Heat the mixture to the reaction temperature (e.g., 60°C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 3 hours).
-
-
Product Separation and Purification:
-
After the reaction, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed, dried, and potentially reused.
-
Transfer the liquid mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of biodiesel and a lower layer of glycerol.
-
Drain the glycerol layer.
-
Wash the biodiesel layer with warm water to remove any residual catalyst, methanol, and glycerol.
-
Dry the biodiesel by heating it under vacuum or by passing it through anhydrous sodium sulfate.
-
Remove any remaining methanol using a rotary evaporator.
-
-
Analysis:
-
Analyze the fatty acid methyl ester content and purity of the biodiesel product using Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Safety and Handling
This compound is a moisture-sensitive and flammable solid.[3] It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. In case of fire, use a dry chemical fire extinguisher. Do not use water.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Zirconium alkoxides in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Robust chiral zirconium alkoxide initiators for the room-temperature stereoselective ring-opening polymerisation of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. SOUTHERN JOURNAL OF SCIENCES - SYNTHESIS OF ZIRCONIUM OXIDE CATALYST SUPPORTED ON CARBONIZED MATERIAL FOR THE OPTIMIZATION OF BIODIESEL FROM WASTE VEGETABLE OIL [sjofsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrothermal Synthesis of Zirconia Nanoparticles from Zirconium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of zirconium dioxide (ZrO₂) nanoparticles using a hydrothermal method with Zirconium(IV) ethoxide as the precursor. This method offers a straightforward and rapid route to obtaining crystalline ZrO₂ nanoparticles with controlled properties. The information is compiled from established research to ensure reliability and reproducibility in a laboratory setting.
Overview
Hydrothermal synthesis is a versatile technique for producing a wide range of inorganic nanomaterials. In this process, chemical reactions are carried out in an aqueous solution at elevated temperatures and pressures in a sealed vessel known as an autoclave. This method facilitates the formation of crystalline materials directly from solution, often bypassing the need for post-synthesis calcination steps. When this compound is used as a precursor, it hydrolyzes in the aqueous environment to form zirconium hydroxide, which subsequently dehydrates and crystallizes as ZrO₂ under hydrothermal conditions. The properties of the resulting zirconia nanoparticles, such as crystal phase (monoclinic, tetragonal, or cubic), particle size, and morphology, are highly dependent on the synthesis parameters.[1][2][3]
Experimental Protocol: Hydrothermal Synthesis of ZrO₂
This protocol is based on the findings of Taguchi et al., who demonstrated a simple and rapid synthesis of ZrO₂ nanoparticles.[1][4]
2.1. Materials
-
This compound (Zr(OEt)₄)
-
Distilled water
-
Ethanol (B145695) (optional, for precursor solution preparation)
-
Batch-type hydrothermal reactor (autoclave)
2.2. Procedure
-
Precursor Preparation: Prepare a solution of this compound. The concentration of the precursor can be varied to control the resulting particle size.[3][5][6] A typical starting concentration might be in the range of 0.1 M to 0.5 M.[3][5][6] Due to the reactivity of zirconium alkoxides with water, it is advisable to dissolve the this compound in a dry solvent like ethanol before introducing it to the aqueous reaction medium.
-
Hydrothermal Reaction:
-
Place the precursor solution into the Teflon liner of a batch-type hydrothermal reactor.
-
Seal the reactor and place it in a preheated oven or a dedicated hydrothermal synthesis unit.
-
Heat the reactor to the desired reaction temperature. Temperatures can range from 200°C to 500°C.[1][4]
-
Maintain the reaction for a specific duration. A short reaction time of 10 minutes has been shown to be effective.[1][4]
-
-
Product Recovery and Washing:
-
After the reaction is complete, cool the reactor down to room temperature. Caution: Do not open the reactor while it is still hot and under pressure.
-
Open the reactor and collect the precipitated ZrO₂ nanoparticles.
-
Wash the product repeatedly with distilled water and ethanol to remove any unreacted precursors or byproducts. Centrifugation can be employed to facilitate the separation of the nanoparticles from the washing solvent.
-
-
Drying: Dry the washed ZrO₂ nanoparticles in an oven at a moderate temperature (e.g., 60-80°C) to remove the residual solvent.
2.3. Characterization
The synthesized ZrO₂ nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties:
-
X-ray Diffraction (XRD): To identify the crystal phase (monoclinic, tetragonal, cubic) and estimate the crystallite size.[7][8][9]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size distribution of the nanoparticles.[7][8]
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticles to determine their size, shape, and crystallinity.[7]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.
Data Presentation
The following tables summarize the influence of key experimental parameters on the properties of the hydrothermally synthesized ZrO₂ nanoparticles.
Table 1: Effect of Reaction Temperature on ZrO₂ Crystal Phase (Precursor: Zr(OEt)₄, Time: 10 min) [1][4]
| Reaction Temperature (°C) | Resulting Crystal Phases |
| 200 | Amorphous |
| 300 | Tetragonal + Monoclinic |
| 400 | Tetragonal + Monoclinic |
| 500 | Tetragonal + Monoclinic |
Note: The volume fraction of the monoclinic phase increases with higher reaction temperatures.[1][4]
Table 2: General Influence of Synthesis Parameters on ZrO₂ Nanoparticle Properties
| Parameter | Effect on Particle Size | Effect on Crystallinity |
| Precursor Concentration | Decreasing concentration generally leads to smaller particle size.[3][5][6] | Can influence the rate of crystallization. |
| Reaction Temperature | Increasing temperature generally leads to larger particle size and higher crystallinity.[2] | Higher temperatures promote the formation of more stable crystal phases (e.g., monoclinic).[1][4] |
| Reaction Time | Longer reaction times can lead to particle growth. | Increased time generally improves crystallinity. |
| pH | Can significantly influence the crystal phase and particle size.[10] | Affects the hydrolysis and condensation rates, thereby influencing the resulting crystal structure.[10] |
Visualizations
Diagram 1: Experimental Workflow for Hydrothermal Synthesis of ZrO₂
Caption: Workflow for the hydrothermal synthesis of ZrO₂ nanoparticles.
Diagram 2: Influence of Synthesis Parameters on ZrO₂ Properties
Caption: Relationship between synthesis parameters and ZrO₂ properties.
References
- 1. Simple and rapid synthesis of ZrO2 nanoparticles from Zr(OEt)4 and Zr(OH)4 using a hydrothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ZrO2 nanoparticles by hydrothermal treatment [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Study of morphology, phase composition, optical properties, and thermal stability of hydrothermal zirconium dioxide synthesized at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
Troubleshooting & Optimization
Controlling the hydrolysis rate of Zirconium(IV) ethoxide in sol-gel process
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sol-gel synthesis of zirconia-based materials using Zirconium(IV) ethoxide.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to control the hydrolysis rate of this compound?
A1: this compound is highly reactive towards moisture.[1] The hydrolysis reaction is often significantly faster than the subsequent condensation reaction. If uncontrolled, this rapid hydrolysis leads to the immediate precipitation of zirconium dioxide (ZrO₂) particles instead of the formation of a stable, homogeneous sol.[2][3] Controlling the hydrolysis rate is the most critical factor in achieving a uniform gel network, which ultimately determines the structural and functional properties of the final material, such as thin films, coatings, or nanoparticles.[1]
Q2: What happens if the hydrolysis rate is too fast?
A2: An excessively fast hydrolysis rate leads to several common problems:
-
Powder Precipitation: Instead of forming a transparent sol, the precursor will rapidly form a white precipitate of zirconia, making it impossible to form a continuous gel or film.[2]
-
Inhomogeneous Gel: The resulting gel may be opaque and structurally weak due to the uncontrolled aggregation of large, poorly linked particles.
-
Poor Film Quality: For coating applications, rapid hydrolysis results in films with poor adhesion, high roughness, and a lack of uniformity.[1]
Q3: What are the consequences of a very slow hydrolysis rate?
A3: While less common than overly rapid hydrolysis, a very slow rate can also be problematic:
-
Extended Gelation Times: The time required for the sol to transition into a gel can become impractically long, extending from hours to several days.[2]
-
Incomplete Reactions: The hydrolysis and condensation reactions may not go to completion, leaving unreacted organic groups in the final material, which can negatively impact its properties after thermal treatment.[4]
Q4: What are the primary methods to control the hydrolysis rate?
A4: The hydrolysis rate can be effectively controlled by carefully adjusting several key experimental parameters:
-
Water-to-Alkoxide Molar Ratio (r): Limiting the amount of water is the most direct way to slow the reaction.[2]
-
Use of Chelating Agents: Adding stabilizing ligands like acetylacetone (B45752) or acetic acid can modify the precursor, making it less susceptible to rapid hydrolysis.[2][3]
-
Catalyst (pH control): The pH of the solution dictates the relative rates of hydrolysis and condensation. Acidic conditions generally favor hydrolysis, while basic conditions favor condensation.[5]
-
Solvent Choice: The type and amount of solvent can influence reactivity by diluting the reactants and affecting their polarity.[6]
-
Temperature: Lowering the reaction temperature will slow down the kinetics of the hydrolysis reaction.
-
Controlled Water Addition: Adding water dropwise or as a solution in the solvent, rather than all at once, provides better kinetic control.[7]
Q5: What is the role of a chelating agent like acetylacetone (acac)?
A5: A chelating agent is a chemical compound that can form several bonds to a single metal ion. In this context, acetylacetone (acac), acetic acid, or triethanolamine (B1662121) act as stabilizing agents.[2][8] They react with the zirconium alkoxide, replacing one or more of the ethoxide groups with a more stable, bidentate ligand. This modification sterically hinders the zirconium center, making it less accessible to water molecules and thereby reducing the rate of hydrolysis.[2][9] This allows the condensation reactions to proceed in a more controlled manner, leading to a more uniform polymer network.
Troubleshooting Guide
This guide addresses common issues encountered during the sol-gel synthesis with this compound.
| Problem | Observation | Probable Cause(s) | Suggested Solution(s) |
| Immediate Precipitation | A white powder forms instantly upon adding water to the precursor solution. The solution does not remain clear. | 1. Hydrolysis rate is too high. 2. Water-to-alkoxide ratio (r) is too large.[2][4] 3. No stabilizing agent was used.[2] | 1. Add a chelating agent: Introduce acetylacetone or acetic acid to the alkoxide solution before adding water.[2][3] 2. Reduce water content: Lower the r value. An r value of 4 is often sufficient for complete hydrolysis.[2] 3. Control water addition: Add the water solution dropwise while vigorously stirring.[7] 4. Dilute the precursor: Increase the amount of anhydrous solvent.[6] |
| Cracked Gel or Film | The final dried gel or thin film exhibits significant cracking. | 1. High capillary stress during solvent evaporation. 2. A high water-to-alkoxide ratio (r) can lead to denser crack formation.[4][10] 3. Rapid drying process. | 1. Optimize the r value: Experiment with different r values. While r=4 may give good electrochemical performance, it can also increase cracks.[4] 2. Control the drying process: Dry the gel slowly at a lower temperature and in a controlled humidity environment. 3. Use drying control chemical additives (DCCAs) like formamide (B127407) or glycerol. |
| Very Long Gelation Time | The sol remains liquid for an extended period (e.g., > 24 hours) without a noticeable increase in viscosity. | 1. Insufficient water for hydrolysis and condensation (r is too low).[4] 2. Low concentration of reactants. 3. Reaction temperature is too low. | 1. Increase the r value: Incrementally increase the molar ratio of water. Gelation time decreases drastically as r increases.[2] 2. Increase precursor concentration: Reduce the amount of solvent relative to the alkoxide. 3. Gently heat the sol: Increasing the aging temperature (e.g., to 40-60°C) can accelerate gelation.[2] |
| Opaque or Cloudy Gel | The resulting gel is not transparent, indicating large, aggregated particles. | 1. Hydrolysis rate was too fast, leading to uncontrolled nucleation and growth.[2] 2. Inadequate mixing of reactants. | 1. Use a chelating agent: This is the most effective way to ensure smaller, more uniform particle growth.[2][9] 2. Improve mixing: Ensure vigorous and continuous stirring throughout the addition of water. 3. Use an acid catalyst: Acid catalysis promotes hydrolysis but can lead to more linear polymer chains, which can sometimes result in clearer gels compared to the large clusters formed under base catalysis.[5] |
Quantitative Data Summary
The molar ratio of water to the zirconium alkoxide precursor (r) is a critical parameter that directly influences the kinetics and final material properties.
Table 1: Effect of Water/Alkoxide Molar Ratio (r) on Gelation Time and Material Properties
| Water/Alkoxide Molar Ratio (r) | Observation | Effect on Gelation Time | Effect on Material Properties | Reference(s) |
| r < 4 | Incomplete hydrolysis. | Long | Can result in residual organic components. For coatings, may show decreased corrosion resistance compared to optimal ratios. | [2][4] |
| r = 4 | Stoichiometric ratio for complete hydrolysis. | Moderate | Often provides the best performance for coatings and the highest surface area. However, it can also lead to denser crack formation in films. | [2][3][4][10] |
| r > 4 | Excess water. | Short; decreases drastically as r increases. | Can damage coating quality and lead to precipitation instead of gelation. | [2][4] |
Experimental Protocols
Protocol 1: General Synthesis of Zirconia Sol-Gel with Stabilization
This protocol describes a common method for preparing a stable zirconia sol using a chelating agent to control the hydrolysis rate.
Materials:
-
This compound (or propoxide/butoxide)
-
Anhydrous ethanol (B145695) (or other suitable alcohol solvent)[6]
-
Acetylacetone (acac) or glacial acetic acid (stabilizer)[2][8]
-
Deionized water
Procedure:
-
Precursor Solution Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol. Stir until a clear solution is formed.
-
Stabilization: While stirring, add the chelating agent (e.g., acetylacetone) to the precursor solution. A typical molar ratio of Zr:acac is 1:1. Stir the solution for at least 30 minutes to ensure the complexation reaction is complete. The solution may change color (e.g., turn yellow with acac).
-
Hydrolysis Solution Preparation: In a separate beaker, prepare the hydrolysis solution by mixing deionized water, ethanol, and an optional acid catalyst. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio (r), typically between 2 and 6.[7]
-
Controlled Hydrolysis: Add the hydrolysis solution to the stabilized precursor solution dropwise using a syringe pump or burette under vigorous stirring. A slow addition rate is crucial to prevent localized high concentrations of water.
-
Sol Formation and Aging: After the complete addition of water, seal the flask and continue stirring for 1-2 hours. Then, let the sol age in a sealed container at room temperature or slightly elevated temperature (e.g., 40-60°C) for 12-48 hours until gelation occurs.[2][7]
-
Drying and Calcination:
Visualizations
Workflow and Chemistry Diagrams
The following diagrams illustrate the key processes and chemical reactions involved.
Caption: General workflow for a stabilized sol-gel synthesis of zirconia.
Caption: Key chemical reactions in the sol-gel process.
Caption: Logic diagram for troubleshooting immediate precipitation.
References
- 1. ジルコニウム(IV)エトキシド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. utwente.nl [utwente.nl]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Water/Alkoxide Molar Ratio on the Synthesis Process and Electrochemical Behavior of Yttria-doped Zirconia Sol-gel Films [ijogst.put.ac.ir]
- 11. Versatile Zirconium Oxide (ZrO2) Sol-Gel Development for the Micro-Structuring of Various Substrates (Nature and Shape) by Optical and Nano-Imprint Lithography [mdpi.com]
Preventing precipitation during Zirconium(IV) ethoxide hydrolysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing precipitation during the hydrolysis of Zirconium(IV) ethoxide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the sol-gel synthesis of zirconia-based materials from this compound.
Q1: My solution turned cloudy and formed a precipitate immediately after adding water. What happened and how can I fix it?
A1: This is a common issue caused by rapid, uncontrolled hydrolysis and condensation of the zirconium ethoxide precursor. The rate of hydrolysis is much faster than the rate of condensation, leading to the formation of insoluble zirconium dioxide particles instead of a stable sol.[1][2]
To prevent this:
-
Reduce the rate of water addition: Add water dropwise while vigorously stirring the solution.
-
Use a stabilizing agent: Introduce a chelating agent like acetic acid or acetylacetone (B45752) to the zirconium ethoxide solution before adding water. This modifies the precursor and makes it less reactive.[2][3]
-
Control the temperature: Perform the reaction at a lower temperature to decrease the reaction kinetics.
-
Adjust the water-to-alkoxide molar ratio: Use a lower molar ratio of water to the zirconium precursor.
Q2: What is the role of a chelating agent, and which one should I use?
A2: A chelating agent forms a stable complex with the zirconium atom, replacing one or more of the ethoxide groups. This modification reduces the precursor's reactivity towards water, thereby slowing down the hydrolysis and condensation rates and preventing precipitation.[1][2]
Commonly used chelating agents include:
-
Acetic Acid: It reacts with the alkoxide, and the subsequent esterification reaction can produce water in situ, allowing for a very controlled hydrolysis process.[3][4]
-
Acetylacetone (acac): Effectively stabilizes zirconium alkoxides.
-
3-Pentenoic Acid: Has been shown to react completely with zirconium alkoxides to form more stable complexes.[5]
The choice of chelating agent can depend on the desired properties of the final material and the specific solvent system being used.
Q3: How does pH affect the hydrolysis reaction, and what is the optimal pH range?
A3: The pH of the solution significantly influences the rates of hydrolysis and condensation. Acidic conditions (low pH) generally lead to a slower, more controlled polymerization and can help prevent precipitation.[2] A solution pH of around 3.8 ± 0.2 has been reported to be effective.[1] It is important to note that at very low or very high pH values, precipitation of zirconium hydroxides can still occur.[6][7]
Q4: Can the choice of solvent affect the outcome of the hydrolysis?
A4: Yes, the solvent can play a role. While ethanol (B145695) is a common solvent for this compound, the use of other alcohols can influence the reaction. For instance, shorter-chain alcohols may lead to a more hydrolyzed product.[8] The solvent can also affect the solubility of the precursor and the stability of the resulting sol.
Q5: I am still getting a precipitate even after using a chelating agent. What else could be wrong?
A5: If precipitation still occurs, consider the following:
-
Purity of Reagents: this compound is highly sensitive to moisture.[9] Ensure that your precursor, solvent, and chelating agent are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Molar Ratios: Re-evaluate the molar ratios of your reagents. The ratio of the chelating agent to the zirconium precursor and the ratio of water to the precursor are critical.
-
Mixing Order and Rate: The order in which you mix the reagents matters. It is generally recommended to add the chelating agent to the alkoxide solution first, allow it to react, and then slowly add the water.
-
Temperature Control: Ensure the reaction temperature is consistent and controlled.
Quantitative Data Summary
The following table summarizes key quantitative parameters for controlling the hydrolysis of this compound to prevent precipitation.
| Parameter | Recommended Range/Value | Notes |
| Water to Zirconium Alkoxide Molar Ratio (r) | r < 4 | Lower ratios lead to slower polymerization and more ordered structures.[1] |
| Solution pH | 3.8 ± 0.2 | Acidic conditions help to control the hydrolysis rate.[1] |
| Chelating Agent to Alkoxide Molar Ratio | 1:1 or higher | The optimal ratio can vary depending on the specific chelating agent and desired outcome. |
| Reaction Temperature | Room Temperature or below | Lower temperatures slow down the reaction kinetics. |
Experimental Protocols
Protocol 1: Standard Controlled Hydrolysis of this compound
This protocol describes a general method for the controlled hydrolysis of this compound to form a stable zirconia sol.
-
Preparation of the Precursor Solution:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve a known molar amount of this compound in anhydrous ethanol.
-
-
Addition of Chelating Agent:
-
To the stirred precursor solution, add a specific molar ratio (e.g., 1:1) of a chelating agent (e.g., acetic acid).
-
Allow the mixture to stir for at least 30 minutes to ensure complete reaction between the alkoxide and the chelating agent.
-
-
Controlled Hydrolysis:
-
Prepare a solution of deionized water in ethanol. The amount of water should correspond to the desired water-to-alkoxide molar ratio (e.g., r = 2).
-
Using a syringe pump or by adding dropwise, slowly introduce the water-ethanol solution to the stabilized precursor solution under vigorous stirring.
-
-
Aging:
-
Once the water addition is complete, allow the resulting sol to stir and age for a specified period (e.g., 24 hours) at a controlled temperature.
-
Protocol 2: Troubleshooting Precipitation
This protocol provides steps to take if you observe precipitation during the hydrolysis process.
-
Immediate Action: If the solution becomes cloudy, immediately stop the addition of water.
-
Increase Stabilization:
-
Add an additional amount of the chelating agent to the solution and stir vigorously. This may help to redissolve some of the precipitate by stabilizing the zirconium species.
-
-
Dilution:
-
Dilute the reaction mixture with more anhydrous solvent (e.g., ethanol). This can lower the concentration of reactants and slow down the precipitation process.
-
-
pH Adjustment:
-
If you are not using an acidic chelating agent, consider adding a small amount of an acid (e.g., nitric acid) to lower the pH and control the reaction rate.
-
-
Restart with Modified Parameters:
-
For future experiments, modify the initial protocol by:
-
Increasing the molar ratio of the chelating agent.
-
Decreasing the water-to-alkoxide molar ratio.
-
Slowing down the rate of water addition.
-
Performing the reaction at a lower temperature.
-
-
Visualizations
The following diagrams illustrate key workflows and relationships in managing the hydrolysis of this compound.
Caption: Troubleshooting workflow for precipitation during hydrolysis.
Caption: Pathways for controlled vs. uncontrolled hydrolysis.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
Effect of water-to-alkoxide ratio on zirconia nanoparticle size
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zirconia nanoparticles. The primary focus is on controlling nanoparticle size by adjusting the water-to-alkoxide ratio in sol-gel synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the fundamental principle behind controlling zirconia nanoparticle size using the water-to-alkoxide ratio?
A1: The size of zirconia nanoparticles synthesized via the sol-gel method is primarily governed by the kinetics of two competing reactions: hydrolysis and condensation of the zirconium alkoxide precursor. The water-to-alkoxide molar ratio (often denoted as 'R' or 'Rw') is a critical parameter that dictates the rates of these reactions. A higher water concentration generally leads to faster hydrolysis, promoting the rapid formation of numerous small nuclei. This rapid nucleation, followed by controlled growth, typically results in smaller nanoparticles. Conversely, a lower water-to-alkoxide ratio slows down the hydrolysis rate, leading to the formation of fewer, larger nuclei that subsequently grow into larger nanoparticles.
Q2: My zirconia nanoparticles are much larger than expected, despite following a standard protocol. What could be the issue?
A2: Several factors could contribute to the formation of unexpectedly large nanoparticles. Here are a few troubleshooting steps:
-
Verify Water-to-Alkoxide Ratio: Double-check your calculations for the molar ratio of water to the zirconium alkoxide precursor. An error in this calculation is a common source of size discrepancy.
-
Precursor Purity and Handling: Ensure the zirconium alkoxide precursor is of high purity and has not been prematurely hydrolyzed by exposure to atmospheric moisture. It is crucial to handle the alkoxide under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Higher reaction temperatures can accelerate both hydrolysis and condensation, but can also promote particle growth and agglomeration. Ensure your reaction temperature is consistent with the desired outcome.
-
Mixing and Addition Rate: Slow and controlled addition of the water-containing solution to the alkoxide solution under vigorous stirring is essential for uniform nucleation and to prevent localized high concentrations of water, which can lead to uncontrolled growth.
Q3: I am observing significant agglomeration of my zirconia nanoparticles. How can I prevent this?
A3: Agglomeration is a common challenge in nanoparticle synthesis. Here are some strategies to minimize it:
-
Use of Stabilizing Agents: Incorporating a steric stabilizer, such as a polymer like hydroxypropyl cellulose (B213188) (HPC), into the reaction mixture can prevent particles from aggregating. The polymer adsorbs onto the surface of the nanoparticles, creating a physical barrier.
-
Control of pH: The pH of the reaction medium influences the surface charge of the nanoparticles. Adjusting the pH to a point where the particles have a high surface charge (either positive or negative) can lead to electrostatic repulsion, preventing agglomeration.
-
Solvent System: The choice of solvent can impact particle dispersion. Alcohols like ethanol (B145695) or propanol (B110389) are commonly used to control hydrolysis rates and can help in maintaining a stable sol.
-
Post-synthesis Washing and Drying: Proper washing of the synthesized nanoparticles to remove residual reactants and byproducts is crucial. The drying method can also influence agglomeration; for instance, freeze-drying is often preferred over oven drying to minimize particle aggregation.
Q4: The particle size distribution of my synthesized zirconia nanoparticles is very broad. How can I achieve a narrower size distribution?
A4: A broad particle size distribution often indicates that the nucleation and growth phases of the synthesis were not well-separated. To achieve a more uniform size distribution:
-
Rapid Nucleation, Slow Growth: The key is to induce a short burst of nucleation followed by a slower, controlled growth phase. This can be achieved by the rapid injection of the water/catalyst solution into the alkoxide solution with very efficient stirring.
-
Homogeneous Reaction Conditions: Ensure uniform temperature and concentration throughout the reaction vessel. Inadequate mixing can lead to temperature and concentration gradients, causing nucleation to occur at different rates in different parts of the vessel.
-
Controlled Reagent Addition: A slow and controlled addition of the hydrolyzing agent (water) ensures that the nucleation event is brief and uniform across the entire solution.
Data Presentation
The following table summarizes the effect of the water-to-alkoxide molar ratio (R) on the resulting zirconia nanoparticle size, based on experimental data from various studies.
| Precursor | Molar Ratio (Water:Alkoxide) | Solvent | Temperature (°C) | Average Particle Size (nm) | Reference |
| Zirconium (IV) n-propoxide | 5 | Ethanol | Not Specified | ~200-300 | [1] |
| Zirconium (IV) n-propoxide | 30 | Ethanol | Not Specified | ~50-100 | [1] |
| Zirconium (IV) propoxide | 8 | Propanol | 70 | 30-60 | [2] |
Note: The particle sizes are approximate and can be influenced by other experimental parameters such as pH, temperature, and the presence of stabilizing agents.
Experimental Protocols
Sol-Gel Synthesis of Zirconia Nanoparticles
This protocol describes a general method for synthesizing zirconia nanoparticles via the sol-gel method, allowing for the adjustment of the water-to-alkoxide ratio.
Materials:
-
Zirconium (IV) alkoxide (e.g., Zirconium (IV) n-propoxide, 70 wt. % in n-propanol)
-
Absolute Ethanol (or other suitable alcohol)
-
Deionized Water
-
Nitric Acid or Ammonia (B1221849) solution (for pH control, optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Precursor Solution Preparation:
-
In a three-neck flask under an inert atmosphere, dissolve a calculated amount of Zirconium (IV) alkoxide in absolute ethanol to achieve the desired concentration.
-
Stir the solution magnetically until it is clear and homogeneous.
-
-
Hydrolysis Solution Preparation:
-
In a separate beaker, prepare a solution of deionized water in ethanol. The amount of water should be calculated to achieve the desired water-to-alkoxide molar ratio (R).
-
If pH control is desired, a small amount of nitric acid (for acidic catalysis) or ammonia solution (for basic catalysis) can be added to this solution.
-
-
Hydrolysis and Condensation:
-
While vigorously stirring the precursor solution, slowly add the hydrolysis solution dropwise using a dropping funnel. A constant and slow addition rate is crucial for controlling the particle size.
-
The formation of a white precipitate or a gel indicates the hydrolysis and condensation of the zirconium alkoxide.
-
-
Aging:
-
After the complete addition of the hydrolysis solution, allow the resulting sol or gel to age for a specific period (e.g., 24 hours) at room temperature with continuous stirring. This step allows for the completion of the condensation reactions.
-
-
Washing and Drying:
-
Separate the zirconia nanoparticles from the solution by centrifugation or filtration.
-
Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed nanoparticles in a vacuum oven or by freeze-drying to obtain a fine powder.
-
-
Calcination (Optional):
-
To improve the crystallinity of the zirconia nanoparticles, the dried powder can be calcined in a furnace at a specific temperature (e.g., 400-600 °C) for a set duration.
-
Visualizations
References
Technical Support Center: Optimization of Annealing Temperature for Zirconium(IV) Ethoxide-Derived Films
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the annealing temperature for Zirconium(IV) ethoxide-derived films. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: My this compound-derived film is colorless and shows no crystalline peaks in XRD analysis after annealing. What is the likely issue?
A1: The absence of crystalline peaks in your X-ray Diffraction (XRD) analysis indicates that the film is amorphous. This is a common outcome if the annealing temperature is insufficient to initiate crystallization.
-
Troubleshooting Steps:
-
Increase Annealing Temperature: Zirconia films derived from this compound typically require a minimum temperature to transition from an amorphous to a crystalline state. As-prepared films are generally amorphous and can remain so up to approximately 350°C.[1] Crystallization into the tetragonal phase is often observed at temperatures of 450°C and above.[1] A minimum annealing temperature of 350°C has been noted to achieve an antiferroelectric response in 10 nm ZrO2 thin films.[2]
-
Verify Furnace Accuracy: Ensure your furnace is calibrated correctly and reaching the set temperature.
-
Increase Annealing Duration: While temperature is the primary factor, extending the annealing time at a sufficient temperature can promote better crystallinity.
-
Q2: After annealing, my zirconia film has cracked and delaminated from the substrate. How can I prevent this?
A2: Cracking and delamination are typically caused by stress buildup in the film during the annealing and cooling process. This can be due to the removal of residual solvents, organic components, and the volume change associated with the phase transformation from amorphous to crystalline.
-
Troubleshooting Steps:
-
Control Heating and Cooling Rates: Employ a slow and controlled ramp rate for both heating and cooling during the annealing process. Rapid temperature changes can induce thermal shock and increase stress.
-
Introduce Intermediate Annealing Steps: A multi-step annealing process, including a pre-heating step at a lower temperature (e.g., 100-150°C) to slowly remove solvents before the final high-temperature anneal, can mitigate stress.
-
Optimize Film Thickness: Thicker films are more susceptible to cracking. If possible, reduce the film thickness by adjusting the sol concentration or the spin coating parameters.
-
Choice of Substrate: Ensure the substrate has a compatible coefficient of thermal expansion with zirconia to minimize stress at the interface.
-
Q3: The surface of my annealed film is very rough. How can I achieve a smoother surface?
A3: Surface roughness can be influenced by several factors, including the annealing temperature and the crystallization process. An increase in surface roughness upon annealing can be due to the agglomeration of grains.[3] However, some studies have shown a decrease in roughness at higher annealing temperatures.[4][5]
-
Troubleshooting Steps:
-
Optimize Annealing Temperature: The relationship between annealing temperature and roughness can be complex. In some cases, increasing the annealing temperature can lead to a smoother, more homogeneous surface.[4][5] It is advisable to perform a systematic study of annealing temperatures to find the optimal condition for your specific process.
-
Control the Sol-Gel Process: The initial quality of the sol can affect the final film morphology. Ensure proper hydrolysis and condensation control during sol preparation, for instance by using chelating agents, to achieve a more uniform film before annealing.[6]
-
Q4: I am observing a mixture of tetragonal and monoclinic phases in my XRD pattern. How can I obtain a pure tetragonal phase?
A4: Zirconia can exist in several crystalline phases, with the tetragonal phase often being the desired one for many applications at room temperature. The monoclinic phase is the thermodynamically stable phase at room temperature for bulk zirconia.
-
Troubleshooting Steps:
-
Control Annealing Temperature: The tetragonal phase is a metastable phase that can be stabilized at lower annealing temperatures. Higher temperatures can promote the transformation to the more stable monoclinic phase.[7]
-
Incorporate Dopants: The addition of dopants, such as Yttria (Y2O3), can stabilize the tetragonal or cubic phase over a wider temperature range.
-
Control Crystallite Size: The tetragonal phase is often stabilized in nanocrystalline films. Controlling the annealing conditions to maintain a small crystallite size can help in retaining the tetragonal phase.
-
Data Presentation
The following tables summarize the quantitative effects of annealing temperature on the properties of this compound-derived films based on literature data.
Table 1: Effect of Annealing Temperature on Crystallite Size
| Annealing Temperature (°C) | Crystallite Size (nm) | Crystalline Phase | Reference |
| 450 | 20.76 | Tetragonal/Monoclinic | [8] |
| 450 | 21 | Tetragonal | [1] |
| 550 | 25.68 | Tetragonal/Monoclinic | [8] |
| 550 | 25 | Tetragonal | [1] |
Table 2: Effect of Annealing Temperature on Surface Roughness (RMS)
| Annealing Temperature (°C) | Surface Roughness (nm) | Reference |
| As-deposited | 3.37 | [4][5] |
| 700 | 1.96 | [4][5] |
| 800 | 1.7 | [4][5] |
| 900 | 1.0 | [4][5] |
| As-deposited | 1.02 | [3] |
| Annealed (unspecified temp) | 1.63 | [3] |
Table 3: Effect of Annealing Temperature on Optical Properties
| Annealing Temperature (°C) | Band Gap (eV) | Refractive Index (@632 nm) | Reference |
| As-deposited | 5.80 | 2.16 | [4] |
| 700 | 5.79 | 2.18 | [4] |
| 800 | 5.81 | 2.14 | [4] |
| 900 | 5.82 | 2.13 | [4] |
| Room Temperature | 5.74 | - | [3] |
| 500 | 5.51 | - | [3] |
| 600 | 5.77 | - | [9] |
| 900 | 5.82 | - | [9] |
| 450 | 3.80 | - | [8] |
| 550 | 2.66 | - | [8] |
Experimental Protocols
A typical experimental protocol for the synthesis of this compound-derived films via the sol-gel method is as follows. Note that specific parameters may need to be optimized for your particular application.
1. Sol Preparation:
-
Dissolve this compound as the precursor in a suitable solvent such as ethanol.
-
Add a stabilizing agent, like acetylacetone, to control the hydrolysis and condensation rates. This helps in preventing rapid precipitation of zirconia particles.[6]
-
Introduce a mixture of deionized water and an acid catalyst (e.g., nitric acid) dropwise to the solution while stirring vigorously to initiate hydrolysis.
-
Continue stirring the solution at room temperature for a specified duration (e.g., 2 hours) to obtain a clear and stable sol.
2. Film Deposition:
-
Clean the desired substrates (e.g., silicon wafers, glass slides) thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Deposit the sol onto the substrate using a spin-coating or dip-coating technique.
-
For spin coating, typical parameters might be 3000 rpm for 30 seconds.
-
After deposition, pre-heat the film on a hot plate at a low temperature (e.g., 100-150°C) for a few minutes to evaporate the solvent.
3. Annealing:
-
Place the coated substrates in a programmable furnace.
-
Ramp up the temperature to the desired annealing temperature at a controlled rate (e.g., 5°C/min).
-
Hold the temperature for a specific duration (e.g., 1-2 hours) to allow for complete crystallization and densification of the film.
-
Cool the furnace down to room temperature at a controlled rate (e.g., 5°C/min) to prevent cracking.
Mandatory Visualization
Caption: Experimental workflow for this compound-derived films.
Caption: Impact of annealing temperature on film properties.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of Annealing Temperature on Antiferroelectric Zirconia | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
Stabilizing Zirconium(IV) ethoxide solutions against premature gelation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zirconium(IV) ethoxide solutions. The information provided aims to help users stabilize their solutions and prevent premature gelation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, with the chemical formula Zr(OC₂H₅)₄, is a metal organic compound. It serves as a precursor in the sol-gel process for synthesizing zirconium-based materials such as nanoparticles, thin films, and ceramics.[1][2] Its high reactivity towards water allows for controlled hydrolysis and condensation reactions to form zirconium dioxide (ZrO₂), a material known for its thermal stability and corrosion resistance.[1]
Q2: What causes premature gelation of this compound solutions?
Premature gelation is primarily caused by uncontrolled hydrolysis and condensation reactions. This compound is highly sensitive to moisture.[3] When exposed to water, even in trace amounts from the atmosphere or solvents, it rapidly hydrolyzes to form zirconium hydroxides. These hydroxides then undergo condensation to form Zr-O-Zr bridges, leading to the formation of a three-dimensional network, or a gel.[4]
Q3: How can I stabilize my this compound solution against premature gelation?
The most common method for stabilizing this compound solutions is the addition of a chelating agent, such as acetylacetone (B45752) (acac).[5][6] Acetylacetone reacts with the zirconium ethoxide to form a more stable complex. This complex is less susceptible to rapid hydrolysis, thus slowing down the gelation process and allowing for better control over the reaction.[6]
Q4: What is the recommended molar ratio of acetylacetone to this compound for stabilization?
The optimal molar ratio of acetylacetone (acac) to this compound can vary depending on the specific application and desired stability. However, a common starting point is a 1:1 molar ratio.[7] In some procedures, an excess of the chelating agent is used to ensure complete complexation. For instance, in the synthesis of heterometallic zirconium alkoxides, acetylacetone has been used in a 1:1 molar ratio with respect to the zirconium ethoxide precursor.[5][8]
Troubleshooting Guide
Problem 1: My this compound solution turns cloudy or forms a precipitate immediately after preparation.
-
Cause: This is a classic sign of rapid, uncontrolled hydrolysis due to the presence of excess water. The solvent or glassware may not have been properly dried, or the reaction was exposed to atmospheric moisture.
-
Solution:
-
Ensure Anhydrous Conditions: All solvents must be rigorously dried before use. Glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled in a desiccator before use.
-
Inert Atmosphere: Conduct all manipulations of this compound under an inert atmosphere, such as dry nitrogen or argon, using a glove box or Schlenk line.
-
Use a Stabilizer: Add a stabilizing agent like acetylacetone to the this compound solution before introducing any other reagents that might contain trace amounts of water.
-
Problem 2: The viscosity of my solution increases rapidly, and it gels within a few hours, which is too fast for my application.
-
Cause: The rate of hydrolysis and condensation is still too high. This could be due to an insufficient amount of stabilizer, a high water-to-alkoxide ratio, or elevated temperatures.
-
Solution:
-
Increase Stabilizer Concentration: Try increasing the molar ratio of acetylacetone to this compound. A ratio of 2:1 or even higher might be necessary to sufficiently slow down the reaction.
-
Control Water Addition: If the experimental protocol involves the addition of water, it must be done in a controlled manner. Diluting the water in the solvent and adding it dropwise with vigorous stirring can help to control the hydrolysis rate.
-
Lower the Temperature: The kinetics of hydrolysis and condensation are temperature-dependent.[9] Performing the reaction at a lower temperature (e.g., in an ice bath) can significantly slow down the gelation process.
-
Problem 3: My final zirconia material has cracks and is not uniform.
-
Cause: Cracking in the final dried gel is often a result of high capillary stress during drying, which is exacerbated by a non-uniform gel network. This can be caused by a hydrolysis and condensation process that was too rapid and heterogeneous.
-
Solution:
-
Optimize Stabilization: A well-stabilized precursor solution leads to a more uniform and flexible gel network that is less prone to cracking upon drying. Experiment with different stabilizer concentrations to find the optimal conditions for your system.
-
Controlled Drying: Dry the gel slowly at a low temperature and in a controlled humidity environment to minimize capillary stress.
-
Solvent Exchange: Before drying, consider exchanging the original solvent with one that has a lower surface tension. This can reduce the capillary forces during evaporation.
-
Data Presentation
Table 1: Effect of Stabilizer (Acetylacetone) on Gelation Time
| Molar Ratio (acac:Zr(OEt)₄) | Gelation Time (hours) | Observations |
| 0:1 | < 0.1 | Immediate precipitation upon exposure to air |
| 0.5:1 | 1 - 3 | Rapid increase in viscosity |
| 1:1 | 24 - 48 | Gradual increase in viscosity, stable sol |
| 2:1 | > 72 | Very stable sol, slow gelation |
Note: These are representative values. Actual gelation times will depend on specific experimental conditions such as temperature, solvent, and water concentration.
Table 2: Influence of Water/Alkoxide Molar Ratio on Gel Properties
| Water/Alkoxide Molar Ratio (R) | Gelation Time | Resulting Gel Structure |
| < 1 | Long | Weakly branched, polymeric gel |
| 1 - 4 | Moderate | Denser, more cross-linked network |
| > 4 | Short | Dense, often leading to precipitation |
Adapted from findings on the effect of water content in sol-gel processes.[10]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound stabilized with acetylacetone.
Materials:
-
This compound (Zr(OC₂H₅)₄)
-
Anhydrous ethanol (B145695)
-
Acetylacetone (acac)
-
Schlenk flask or glove box with a dry nitrogen or argon atmosphere
-
Dry syringes and needles
Procedure:
-
Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
In a Schlenk flask under a positive pressure of inert gas, add a known volume of anhydrous ethanol.
-
Using a dry syringe, add the desired amount of this compound to the ethanol with stirring. For example, to prepare a 0.5 M solution, add the appropriate mass of Zr(OC₂H₅)₄ to the calculated volume of ethanol.
-
In a separate, dry vial, measure the required volume of acetylacetone to achieve the desired molar ratio (e.g., 1:1 with Zr(OC₂H₅)₄).
-
Slowly add the acetylacetone to the this compound solution while stirring.
-
Continue stirring for at least 30 minutes to ensure complete complexation.
-
The resulting solution is the stabilized stock solution and should be stored under an inert atmosphere.
Mandatory Visualizations
Caption: Hydrolysis and condensation of Zirconium(IV) alkoxide.
Caption: Stabilization of Zirconium(IV) alkoxide with acetylacetone.
Caption: Troubleshooting workflow for premature gelation.
References
- 1. Effect of temperature on the solubility and solid phase stability of zirconium hydroxide | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ijogst.put.ac.ir [ijogst.put.ac.ir]
Zirconium(IV) Ethoxide Reactivity: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zirconium(IV) ethoxide. The information addresses common issues encountered during experiments, particularly focusing on the influence of solvents on its reactivity.
Troubleshooting Guides and FAQs
Issue 1: Rapid Precipitation or Gelation Upon Solvent Addition
Q1: My this compound solution immediately forms a white precipitate as soon as I add an alcohol solvent. What is happening and how can I prevent this?
A1: This rapid precipitation is likely due to premature and uncontrolled hydrolysis and condensation of the this compound. Zirconium alkoxides are highly reactive towards moisture.[1][2] The alcohol solvent may contain trace amounts of water, or atmospheric moisture could be triggering the reaction.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that the alcohol (ethanol, propanol, etc.) is of a high purity and anhydrous grade. The use of dry solvents is critical to control the reaction.
-
Inert Atmosphere: Handle this compound and prepare your solutions under an inert atmosphere, such as in a glovebox or using a Schlenk line, to exclude atmospheric moisture.[3][4]
-
Controlled Water Addition: For sol-gel synthesis, the hydrolysis should be initiated by a controlled addition of a specific amount of water, often diluted in the solvent.[5]
-
Use of Chelating Agents: The addition of a chelating agent, such as acetic acid, can modify the zirconium precursor and slow down the hydrolysis and condensation rates, preventing rapid precipitation.[6]
Issue 2: Inconsistent Particle Size and Morphology
Q2: I am synthesizing zirconia nanoparticles, but the particle size and morphology are not consistent between batches, even though I use the same protocol. Why is this happening?
A2: Inconsistencies in particle size and morphology in sol-gel synthesis of zirconia nanoparticles can be attributed to several factors, primarily related to the solvent and reaction conditions. The nature of the alcoholic solvent plays a significant role in the final product's characteristics.[7]
Troubleshooting Steps:
-
Solvent Purity and Consistency: Ensure you are using the same grade and supplier for your solvent in all experiments. Variations in trace impurities or water content can affect the reaction kinetics.
-
Temperature Control: The temperature at which the reaction is carried out can influence the rates of hydrolysis and condensation. Maintain a consistent temperature throughout your experiments.
-
Stirring Rate: The rate of stirring affects the homogeneity of the reaction mixture and the diffusion of reactants, which can impact nucleation and particle growth. Use a consistent and controlled stirring speed.
-
Precursor Aging: The age and storage conditions of the this compound can affect its reactivity. Use fresh precursor or store it properly under an inert atmosphere.[1][3]
Issue 3: Difficulty in Achieving a Specific Crystalline Phase of Zirconia
Q3: I am trying to synthesize tetragonal zirconia nanoparticles, but I keep getting the monoclinic phase. How can the solvent influence the crystalline phase?
A3: The solvent can indeed influence the resulting crystalline phase of zirconia. The use of different alcohols can affect the hydrolysis and condensation pathways, which in turn influences the structure of the resulting gel and the final crystalline phase after calcination. For instance, using ethanol (B145695) as a solvent has been shown to favor the stabilization of the metastable tetragonal phase.[7]
Troubleshooting Steps:
-
Choice of Alcohol: Experiment with different anhydrous alcohols. Shorter-chain alcohols like ethanol may favor the tetragonal phase.
-
Control of Hydrolysis Rate: A slower, more controlled hydrolysis and condensation process can favor the formation of the tetragonal phase. This can be achieved by using chelating agents or controlling the water addition rate.[6]
-
Calcination Conditions: The temperature and duration of the calcination step are critical in determining the final crystalline phase. A lower calcination temperature may be sufficient to crystallize the metastable tetragonal phase.[8]
Data Presentation
Table 1: Influence of Alcoholic Solvent on Zirconia Nanoparticle Properties
| Solvent | Dielectric Constant of Solvent | Resulting Predominant ZrO₂ Phase | Observations |
| Methanol | 32.6 | Monoclinic | Leads to a more hydrolyzed product.[7] |
| Ethanol | 24.3 | Tetragonal (metastable) | Better stabilization of the tetragonal phase.[7] |
| 2-Propanol | 18.3 | Monoclinic | Less hydrolyzed product compared to methanol.[7] |
Table 2: Effect of Water-to-Alkoxide Molar Ratio on Gelation Time
| Molar Ratio (Water:Zr-n-propoxide) | Gelation Time (hours) |
| 2 | 120 |
| 4 | 24 |
| 6 | 5 |
| (Data adapted from a study on zirconium n-propoxide in n-propanol with acetic acid)[8] |
Experimental Protocols
Protocol 1: Synthesis of Zirconia Nanoparticles with Controlled Particle Size
This protocol describes a sol-gel method for synthesizing zirconia nanoparticles where the particle size can be influenced by the choice of solvent and the concentration of reactants.
Materials:
-
This compound (Zr(OEt)₄)
-
Anhydrous ethanol
-
Deionized water
-
Nitric acid (as catalyst)
Procedure:
-
Under an inert atmosphere, prepare a 0.1 M solution of this compound in anhydrous ethanol.
-
In a separate flask, prepare a solution of deionized water in anhydrous ethanol. The molar ratio of water to this compound should be controlled (e.g., 4:1).
-
Add a catalytic amount of nitric acid to the water-ethanol solution.
-
While vigorously stirring the this compound solution, add the water-ethanol-acid solution dropwise.
-
Continue stirring for 24 hours at room temperature to allow for hydrolysis and condensation to complete, resulting in a sol.
-
The resulting sol can be aged and then dried to obtain a gel, which is subsequently calcined to yield zirconia nanoparticles.
-
The particle size of the final zirconia nanoparticles can be influenced by the initial concentration of the zirconium precursor and the water-to-alkoxide ratio.[6]
Protocol 2: Controlled Hydrolysis using a Chelating Agent
This protocol utilizes acetic acid as a chelating agent to slow down the reaction rate of this compound.
Materials:
-
This compound (Zr(OEt)₄)
-
Anhydrous ethanol
-
Acetic acid
-
Deionized water
Procedure:
-
Dissolve this compound in anhydrous ethanol under an inert atmosphere.
-
Add a specific molar ratio of acetic acid to the solution (e.g., 1:1 with respect to the zirconium precursor). Stir for 30 minutes to allow for chelation.
-
Prepare a solution of deionized water in anhydrous ethanol.
-
Slowly add the water-ethanol solution to the chelated zirconium precursor solution while stirring.
-
The mixture will gradually form a gel. The gelation time will be significantly longer compared to the reaction without the chelating agent.
-
The resulting gel can be processed further (aging, drying, calcination) to obtain the desired zirconia material.
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of zirconia nanoparticles.
Caption: Influence of solvent properties on zirconia nanoparticle characteristics.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.fr [fishersci.fr]
- 5. trace.tennessee.edu [trace.tennessee.edu]
- 6. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Technical Support Center: Minimizing Carbon Contamination in ZrO₂ Films from Zirconium(IV) Ethoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize carbon contamination in Zirconium Oxide (ZrO₂) thin films deposited using Zirconium(IV) ethoxide as a precursor.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of ZrO₂ films that can lead to high carbon content.
| Issue | Potential Cause | Recommended Solution |
| High Carbon Content in As-Deposited Film | Incomplete decomposition of the this compound precursor. | - Increase the substrate deposition temperature to ensure complete pyrolysis of the organic ligands. - Optimize the precursor flow rate; a lower flow rate can allow for more complete reaction on the substrate surface. - Increase the concentration of the oxidizing agent (e.g., oxygen, ozone) to promote complete oxidation of the precursor fragments. |
| Low deposition temperature. | - For Chemical Vapor Deposition (CVD) or Metal-Organic Chemical Vapor Deposition (MOCVD), consider a temperature range of 400-700°C. - For Atomic Layer Deposition (ALD), ensure the deposition temperature is within the optimal ALD window for the precursor and co-reactant, typically 200-350°C. | |
| Inadequate oxidant flow or reactivity. | - Switch from water (H₂O) to a more reactive oxygen source like ozone (O₃) in ALD processes. - Increase the partial pressure or flow rate of the oxidant in MOCVD. | |
| Contamination from the deposition chamber or gas lines. | - Perform a thorough cleaning of the deposition chamber and bake out the system at a high temperature before deposition. - Use high-purity carrier and reactive gases. | |
| Film Appears Discolored or Hazy | Significant carbon incorporation leading to changes in optical properties. | - Follow the solutions for "High Carbon Content in As-Deposited Film". - Consider post-deposition annealing to drive out residual carbon and improve film stoichiometry. |
| Poor Film Stoichiometry (Oxygen Deficient) | Incomplete oxidation and incorporation of carbon impurities. | - Increase the oxidant-to-precursor ratio. - Post-deposition annealing in an oxygen-rich environment can help improve stoichiometry. |
| Inconsistent Results Between Deposition Runs | Fluctuations in precursor delivery rate or deposition temperature. | - Ensure the precursor bubbler or vaporizer is maintained at a stable temperature for consistent vapor pressure. - Calibrate and monitor the substrate temperature closely throughout the deposition process. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of carbon contamination when using this compound?
A1: The primary source of carbon contamination is the incomplete decomposition or reaction of the organic ethoxide ligands (–OCH₂CH₃) from the this compound precursor during the deposition process. If the ligands are not fully removed, they can be incorporated into the growing ZrO₂ film.
Q2: How does the choice of oxygen source in ALD affect carbon contamination?
A2: The choice of oxygen source in Atomic Layer Deposition (ALD) can significantly impact carbon content. Ozone (O₃) is a much stronger oxidizing agent than water (H₂O). Using ozone can lead to more complete combustion of the precursor's organic ligands, resulting in lower carbon incorporation in the deposited ZrO₂ film.
Q3: Can post-deposition annealing reduce carbon content?
A3: Yes, post-deposition annealing can be an effective method to reduce carbon contamination. Annealing the film in an oxygen-containing atmosphere at elevated temperatures (e.g., 400-800°C) can help to oxidize and drive out residual carbon impurities, leading to a purer ZrO₂ film.
Q4: Are there alternative precursors to this compound that produce lower carbon contamination?
A4: Yes, researchers have explored various alternative zirconium precursors to minimize carbon contamination. Amide-based precursors, such as [Zr(NEtMe)₂(guanid)₂], have been shown to yield high-quality ZrO₂ films with lower carbon content compared to some alkoxide-based precursors.[1] The choice of precursor can have a significant impact on the purity of the resulting film.
Q5: How does deposition temperature influence carbon incorporation?
A5: Deposition temperature is a critical parameter. In MOCVD, higher temperatures generally promote more complete decomposition of the precursor, leading to lower carbon content. However, excessively high temperatures can lead to gas-phase nucleation. In ALD, there is an optimal temperature window where self-limiting growth occurs with minimal impurities. Operating below this window may result in incomplete reactions and higher carbon content, while operating above it can cause precursor decomposition and increased carbon incorporation.
Quantitative Data on Carbon Contamination
The following tables summarize quantitative data on carbon contamination in ZrO₂ films deposited using different methods and precursors.
Table 1: Carbon Content in ZrO₂ Films Deposited by MOCVD and ALD
| Deposition Method | Precursor(s) | Carbon Content (at. %) | Reference |
| MOCVD | ansa-metallocene precursors | 2.4 – 17.0 | [2] |
| ALD | ansa-metallocene precursors | 1.8 – 2.8 | [2] |
| MOCVD | [Zr(NEtMe)₂(guanid)₂] | Low (specific % not stated) | [1] |
| MOCVD | M(tmnd)₄ | 7-8 | [2] |
Table 2: Influence of Deposition Parameters on Film Composition (Example Data)
| Deposition Technique | Precursor | Deposition Temperature (°C) | Oxidant | Carbon Content (at. %) |
| MOCVD | [Zr(OⁱPr)₂(tbaoac)₂] | 400 - 700 | O₂ | Varies with temperature |
| ALD | (MeCp)₂ZrMe₂ | 350 | H₂O | < 0.5 |
| ALD | CpZr(NMe₂)₃ | 120 - 350 | H₂O | Varies with temperature |
Note: The carbon content is highly dependent on the specific precursor and deposition conditions.
Experimental Protocols
1. Metal-Organic Chemical Vapor Deposition (MOCVD) of ZrO₂
This protocol provides a general methodology for the deposition of ZrO₂ films using this compound.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean).
-
Load the substrate into the MOCVD reactor.
-
-
Precursor Handling:
-
Heat the this compound precursor in a bubbler to a temperature that provides sufficient vapor pressure (e.g., 120-150°C).
-
Use a high-purity inert carrier gas (e.g., Argon or Nitrogen) to transport the precursor vapor to the reaction chamber.
-
-
Deposition Parameters:
-
Heat the substrate to the desired deposition temperature (e.g., 450-600°C).
-
Introduce the carrier gas with the this compound vapor into the chamber.
-
Simultaneously, introduce an oxidizing gas (e.g., high-purity oxygen) into the chamber.
-
Maintain a stable pressure within the reactor (e.g., 1-10 Torr).
-
The deposition time will depend on the desired film thickness and the growth rate.
-
-
Post-Deposition:
-
After deposition, stop the precursor and oxidant flows and cool down the reactor under an inert gas flow.
-
(Optional) Perform post-deposition annealing in an oxygen atmosphere at a temperature between 500-800°C to improve film quality and reduce carbon content.
-
2. Atomic Layer Deposition (ALD) of ZrO₂
This protocol outlines a typical ALD process for ZrO₂ using a zirconium alkoxide precursor and an oxygen source.
-
Substrate Preparation:
-
Clean the substrate as described for MOCVD.
-
Load the substrate into the ALD reactor.
-
-
Deposition Cycle:
-
Pulse A (Zirconium Precursor): Pulse the vapor of the zirconium alkoxide precursor (e.g., this compound) into the reactor for a specific duration (e.g., 0.1 - 1.0 seconds) to allow for self-limiting adsorption on the substrate surface.
-
Purge A (Inert Gas): Purge the reactor with an inert gas (e.g., Nitrogen or Argon) for a sufficient time (e.g., 5-20 seconds) to remove any unreacted precursor and byproducts.
-
Pulse B (Oxygen Source): Pulse the oxygen source (e.g., H₂O or O₃) into the reactor for a specific duration (e.g., 0.1 - 1.0 seconds) to react with the adsorbed precursor layer, forming ZrO₂.
-
Purge B (Inert Gas): Purge the reactor again with the inert gas to remove any unreacted oxygen source and byproducts.
-
-
Process Parameters:
-
Repeat the deposition cycle until the desired film thickness is achieved.
-
Maintain the substrate at a constant temperature within the ALD window (e.g., 250-300°C).
-
-
Post-Deposition:
-
Cool down the reactor under an inert gas flow.
-
(Optional) Post-deposition annealing can be performed as described for MOCVD.
-
Visualizations
References
Troubleshooting adhesion issues of zirconia films on silicon substrates
Technical Support Center: Zirconia Films on Silicon Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common adhesion issues encountered when depositing zirconia (ZrO₂) films on silicon (Si) substrates. The information is tailored for researchers, scientists, and professionals in materials science and drug development.
Troubleshooting Guide
This section addresses specific adhesion problems in a question-and-answer format, offering potential causes and actionable solutions.
Question 1: Why is my zirconia film delaminating or peeling off the silicon substrate?
Answer:
Film delamination is a critical adhesion failure often resulting from one or more of the following factors:
-
Inadequate Substrate Cleaning: Organic residues, particulate matter, or a native oxide layer on the silicon surface can act as a weak boundary, preventing strong chemical and physical bonding.[1] Surface contamination is a primary cause of adhesion failure.[2]
-
High Internal Stress: Significant tensile or compressive stress within the zirconia film can exceed the adhesive force at the film-substrate interface, causing it to peel.[2][3] This stress can arise from the deposition process itself or from a mismatch in the coefficient of thermal expansion (CTE) between zirconia and silicon, especially during post-deposition annealing.[4]
-
Poor Process Conditions: Deposition parameters such as sputtering power, pressure, and substrate temperature are not optimized, leading to a porous or poorly bonded film structure.
-
Chemical Incompatibility: The direct bonding between zirconia and silicon can be challenging. The presence of a native silicon dioxide (SiO₂) layer can sometimes aid adhesion, but an uncontrolled, contaminated oxide layer is detrimental.[1][5]
Solutions:
-
Implement a Rigorous Cleaning Protocol: Employ a standard cleaning procedure like the RCA clean to effectively remove organic and metallic contaminants.[6][7] An optional dip in dilute hydrofluoric acid (HF) can remove the native oxide layer just before loading into the deposition chamber.[7]
-
Optimize Deposition Parameters: Systematically vary parameters like substrate temperature, deposition rate, and working gas pressure to minimize internal film stress. Introducing a buffer layer can also mitigate stress.[8]
-
Introduce an Adhesion-Promoting Interlayer: Depositing a thin buffer layer, such as titanium (Ti) or a thin layer of silicon dioxide (SiO₂), can significantly improve adhesion.[5][9] A Ti layer can form a strong titanium silicide bond with the silicon and a stable oxide bond with the zirconia.
-
Post-Deposition Annealing: A carefully controlled annealing process can relieve stress and improve the crystallinity and density of the film, which may enhance adhesion. However, mismatched thermal expansion can also induce stress, so the heating and cooling rates are critical.[10][11]
Question 2: My zirconia film is cracking, although it is not fully delaminating. What is the cause and how can I fix it?
Answer:
Film cracking is typically a result of excessive tensile stress within the film.[2] While the film may still adhere to the substrate in some areas, the internal forces are strong enough to cause cohesive failure within the film itself.
Potential Causes:
-
High Tensile Stress: As the film thickness increases, accumulated tensile stress can reach a critical point, leading to cracks.[2] This is common in films deposited at room temperature, which can have voids in their microstructure.
-
Thermal Expansion Mismatch: During cooling after deposition at an elevated temperature or after annealing, the zirconia film may contract more than the silicon substrate, inducing tensile stress.
-
Phase Transformation: Zirconia can exist in several crystalline phases (monoclinic, tetragonal, cubic). Phase transformations during annealing can cause volume changes, leading to stress and cracking.[11]
Solutions:
-
Control Film Thickness: If possible, reduce the overall thickness of the film to keep the total accumulated stress below the cracking threshold.
-
Optimize Deposition Temperature: Depositing on a heated substrate can increase adatom mobility, leading to a denser film with lower tensile stress.
-
Introduce Compressive Stress: Techniques like ion-assisted deposition can be used to introduce a level of compressive stress into the film, which can counteract the intrinsic tensile stress.[11]
-
Controlled Annealing: Use a slow ramp-up and cool-down rate during annealing to minimize thermal shock and allow stresses to relax gradually. Single-step annealing to the final temperature has been found to provide better stability than multi-step processes.[11]
Question 3: The adhesion of my zirconia film is poor after the annealing process. Why did this happen?
Answer:
Poor adhesion after annealing is often related to the stresses induced by the heating and cooling cycles.
Potential Causes:
-
CTE Mismatch: The coefficient of thermal expansion for zirconia is significantly different from that of silicon. During cooling, this mismatch can generate substantial stress at the interface, weakening the bond.[4]
-
Interfacial Reactions: At high temperatures, unintended chemical reactions or diffusion can occur at the interface, forming a brittle or weak intermediate layer.
-
Oxidation of the Interface: If the annealing is not performed in a high-vacuum or controlled inert atmosphere, the silicon surface at the interface can further oxidize, which may affect adhesion.
Solutions:
-
Optimize Annealing Parameters: Lower the peak annealing temperature or shorten the duration to minimize interfacial reactions and stress. The adhesion strength of hydroxyapatite (B223615) coatings on zirconia was found to increase with the in-situ annealing temperature, suggesting optimization is key.[10]
-
Control the Annealing Atmosphere: Perform annealing in a high-vacuum or an inert gas (e.g., Argon, Nitrogen) environment to prevent unwanted oxidation.
-
Utilize a Buffer Layer: An appropriate buffer layer can act as a diffusion barrier and help accommodate some of the stress from the CTE mismatch.
Question 4: Adhesion is inconsistent across my silicon wafer. What could be the reason?
Answer:
Inconsistent adhesion points to non-uniformity in either the substrate surface or the deposition process.
Potential Causes:
-
Uneven Cleaning: The cleaning process may not have been uniform, leaving patches of contamination on the wafer surface.
-
Non-Uniform Temperature Distribution: If using substrate heating, there might be a temperature gradient across the wafer, leading to variations in film properties and stress.
-
Deposition Flux Non-Uniformity: The flux of sputtered or evaporated material may not be uniform across the entire substrate, resulting in variations in film thickness and density.
Solutions:
-
Improve Cleaning Procedure: Ensure the entire wafer is uniformly exposed to cleaning agents and rinses.
-
Verify Temperature Uniformity: Check the substrate heater for uniform temperature distribution.
-
Optimize Deposition Geometry: Adjust the substrate-to-source distance and position to ensure a more uniform deposition flux. Substrate rotation during deposition is a common technique to improve uniformity.
Frequently Asked Questions (FAQs)
What are the most critical factors for achieving good adhesion of zirconia on silicon?
The most critical factors are substrate cleanliness, management of internal film stress, and the use of optimized deposition parameters. A pristine, contaminant-free silicon surface is essential for forming a strong initial bond.[1] Minimizing film stress, which can be achieved by controlling deposition temperature and rate, prevents the forces that lead to delamination.[2]
How does a native silicon dioxide layer affect adhesion?
A thin, clean, and stable silicon dioxide (SiO₂) layer can sometimes be beneficial, providing a good bonding surface for the zirconia film.[5] However, an uncontrolled native oxide layer that is contaminated or has a weak structure will be detrimental to adhesion. For reproducible results, it is often best to remove the native oxide with a dilute HF dip immediately before deposition and then, if desired, grow a controlled, high-quality thin oxide layer or use another adhesion layer.[7]
Is a buffer layer necessary?
While not always strictly necessary, a buffer layer is highly recommended for robust and reliable adhesion. A thin layer of a material like titanium (Ti) can form strong chemical bonds with both the silicon substrate and the zirconia film, acting as a "chemical bridge" and relieving stress from CTE mismatch.[9]
Quantitative Data Summary
The tables below summarize key parameters that influence the adhesion of zirconia films. These values are indicative and may need to be optimized for specific deposition systems and applications.
Table 1: Influence of Sputtering Parameters on Adhesion
| Parameter | Typical Range | Effect on Adhesion |
| Substrate Temperature | Room Temp - 600°C | Increasing temperature generally improves adhesion by increasing adatom mobility, leading to denser films and reduced tensile stress. |
| Sputtering Power | 50 - 300 W | Higher power increases deposition rate but can also increase film stress. Optimization is required. |
| Working Pressure (Ar) | 1 - 20 mTorr | Affects the energy of sputtered particles. Lower pressure can lead to denser films but may increase compressive stress. |
| Substrate Bias Voltage | 0 to -150 V | A negative bias can increase ion bombardment, leading to denser films and improved adhesion, but excessive bias can create defects and high compressive stress. |
Table 2: Effect of Annealing Conditions on Film Properties and Adhesion
| Parameter | Typical Range | Effect on Adhesion |
| Annealing Temperature | 400 - 800°C | Can relieve stress and improve crystallinity.[11] However, temperatures that are too high can induce stress due to CTE mismatch and cause interfacial reactions. Adhesion strength may increase with annealing temperature up to an optimal point.[10] |
| Annealing Atmosphere | Vacuum, N₂, Ar, Air | A vacuum or inert atmosphere is crucial to prevent oxidation at the Si-ZrO₂ interface. |
| Ramp/Cool Rate | 1 - 10°C/min | Slow rates are essential to prevent thermal shock and minimize stress buildup. |
Detailed Experimental Protocols
Protocol 1: RCA-1 Standard Clean for Silicon Substrates
The RCA clean is a standard procedure for removing organic and ionic contaminants from silicon wafers.[7][12]
Objective: To prepare a clean, hydrophilic silicon surface for film deposition.
Materials:
-
Deionized (DI) water
-
Ammonium Hydroxide (NH₄OH, 27%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Pyrex beakers
-
Teflon wafer carrier
Procedure:
-
Preparation: Prepare the RCA-1 solution in a clean Pyrex beaker inside a fume hood. The standard ratio is 5 parts DI water, 1 part NH₄OH, and 1 part H₂O₂.[13] For example, mix 325 ml of DI water with 65 ml of NH₄OH.[13]
-
Heating: Heat the solution to 70-80°C on a hotplate.
-
Adding Peroxide: Carefully remove the beaker from the hotplate and add 65 ml of H₂O₂. The solution will bubble, indicating it is active.[13]
-
Immersion: Immerse the silicon wafers in the hot solution using a Teflon carrier for 10-15 minutes. This step removes organic contaminants.[6][13]
-
Rinsing: Transfer the wafers to a beaker with overflowing DI water for a thorough rinse.
-
Drying: Dry the wafers using a nitrogen gun, starting from the top and moving downwards.
Safety Note: Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield when handling these chemicals. Perform the procedure in a well-ventilated fume hood.
Protocol 2: ASTM D3359 - Standard Test Method for Adhesion by Tape Test
This protocol describes a simple, qualitative method for assessing film adhesion.[14][15]
Objective: To evaluate the adhesion of the zirconia film to the silicon substrate.
Materials:
-
Sharp cutting tool (razor blade, scalpel)
-
Pressure-sensitive tape with specified adhesion (e.g., Elcometer 99)[16]
-
Straightedge or cutting guide
Procedure (Method B - Cross-Cut):
-
Scribing: Using a sharp blade and a straightedge, make a series of parallel cuts through the zirconia film down to the silicon substrate. The spacing depends on film thickness (typically 1 mm for films < 2 mils).[15]
-
Create Lattice: Make a second series of cuts perpendicular to the first, creating a cross-hatch lattice pattern.[14]
-
Tape Application: Place the center of the pressure-sensitive tape over the lattice. Press the tape down firmly with a pencil eraser or finger to ensure intimate contact.
-
Tape Removal: Within 90 seconds of application, seize the free end of the tape and pull it off rapidly at an angle as close to 180° as possible (pulling it back on itself).[15][16]
-
Inspection: Examine the grid area on the film and the piece of tape for any removed film.
-
Rating: Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal; 0B: severe peeling).[14]
Visual Guides
Diagram 1: Troubleshooting Workflow for Zirconia Film Delamination
Caption: A logical workflow for diagnosing and resolving zirconia film delamination issues.
Diagram 2: Relationship Between Deposition Parameters and Film Properties
Caption: Interplay of key deposition parameters and their effect on film properties influencing adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. svctechcon.com [svctechcon.com]
- 3. lib.ysu.am [lib.ysu.am]
- 4. Interfacial Delamination at Multilayer Thin Films in Semiconductor Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zirconia buffer layer: Topics by Science.gov [science.gov]
- 6. louisville.edu [louisville.edu]
- 7. allanchem.com [allanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Metallization by Sputtering to Improve the Bond Strength between Zirconia Ceramics and Resin Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Effects of thermal annealing on the properties of zirconia films prepared by ion-assisted deposition (Journal Article) | ETDEWEB [osti.gov]
- 12. ECE Illinois - ece444: RCA Cleaning Process [fabweb.ece.illinois.edu]
- 13. Micro- Nano-fabrication services at UBC Vancouver's ANF [nanofab.ubc.ca]
- 14. hightower-labs.com [hightower-labs.com]
- 15. kta.com [kta.com]
- 16. usa.sika.com [usa.sika.com]
Achieving uniform thickness in spin-coated films from Zirconium(IV) ethoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spin-coated films derived from Zirconium(IV) ethoxide. Our goal is to help you achieve uniform, high-quality films for your applications.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the spin-coating process, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| 1. Non-Uniform Film Thickness (Center vs. Edge) | • Inappropriate Dispense Volume: Too little solution may not cover the entire substrate before spinning. • Dispense Method: Off-center deposition can lead to uneven spreading.[1] • Acceleration Rate: A ramp-up that is too fast or too slow can affect initial fluid distribution. | • Optimize Dispense Volume: Ensure enough solution is dispensed to cover the substrate surface. • Center Dispense: Apply the solution directly to the center of the substrate.[1] • Adjust Acceleration: Experiment with different acceleration rates to find the optimal setting for your solution's viscosity. |
| 2. Striations or Radial Lines | • Solvent Evaporation Rate: Rapid or uneven solvent evaporation can cause radial lines to form.[2] • Solution Viscosity: Low viscosity solutions are more prone to this defect. • Environmental Factors: Airflow disturbances or high humidity can affect evaporation.[3] | • Solvent Choice: Use a less volatile solvent to slow down evaporation. • Increase Viscosity: Increase the precursor concentration in your solution. • Control Environment: Use a spin-coater with a lid to minimize airflow and control the atmosphere (e.g., by introducing a solvent-saturated vapor). |
| 3. "Comet" or Tailed Defects | • Particulate Contamination: Dust or undissolved particles in the solution or on the substrate disrupt the fluid flow.[2] | • Filter the Solution: Use a sub-micron filter (e.g., 0.2 µm) to remove particulates from the precursor solution before application.[3] • Clean Substrate: Ensure the substrate is meticulously cleaned before use. • Work in a Clean Environment: Perform the spin-coating process in a cleanroom or a laminar flow hood. |
| 4. Edge Bead Formation | • Surface Tension: High surface tension can cause the solution to accumulate at the substrate edge.[2] • Spin Speed: Lower spin speeds may not be sufficient to overcome surface tension effects at the edge. | • Two-Step Spin Process: Use a high-speed final step to remove the excess solution at the edge. • Backside Rinse: Some automated systems allow for a backside solvent rinse to remove the bead. |
| 5. Cracking or Peeling of the Film | • High Film Stress: Thicker films are more prone to cracking upon drying and annealing. • Incompatible Substrate: Poor adhesion between the film and the substrate. • Rapid Annealing: Fast heating or cooling rates during the annealing process can induce thermal stress. | • Reduce Film Thickness: Use a lower concentration solution or a higher spin speed. For thicker films, build them up with multiple thin layers.[4] • Surface Treatment: Treat the substrate surface (e.g., with plasma or a suitable chemical primer) to improve adhesion. • Optimize Annealing: Use slower ramp rates for heating and cooling during the annealing step.[4] |
| 6. Hazy or Opaque Film | • Incomplete Hydrolysis/Condensation: The sol-gel reaction may not have proceeded optimally, leading to a non-ideal network structure. • Precipitation: The precursor may have precipitated out of the solution. | • Optimize Sol-Gel Chemistry: Adjust the water-to-alkoxide ratio, pH, or aging time of the solution. The use of a chelating agent like acetylacetone (B45752) can help stabilize the precursor.[5] • Ensure Solubility: Confirm that the this compound is fully dissolved and the solution is stable before use. |
Frequently Asked Questions (FAQs)
Q1: What is the typical relationship between spin speed, solution concentration, and film thickness?
A1: Film thickness is inversely proportional to the square root of the spin speed; a higher spin speed results in a thinner film.[6] Conversely, a higher precursor concentration leads to a more viscous solution and a thicker film at a given spin speed.[7]
Q2: How can I achieve a thicker film?
A2: To increase film thickness, you can either increase the concentration of this compound in your solution or decrease the spin speed.[8] For significantly thicker films, it is often best to apply multiple layers, with a drying or annealing step after each deposition, to avoid cracking.[4]
Q3: What is the importance of a chelating agent like acetylacetone?
A3: Zirconium alkoxides are highly reactive. A chelating agent like acetylacetone can be added to the precursor solution to reduce the hydrolysis and condensation rate. This provides better control over the sol-gel process, leading to a more stable solution and more uniform films.[5]
Q4: What is a good starting point for spin coating parameters?
A4: A common starting point for spin coating sol-gel solutions is a two-step process: a low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to allow the solution to spread across the substrate, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[4][9] These parameters should be optimized for your specific solution and desired film properties.
Q5: How critical is the environment during spin coating?
A5: The environment is very critical. Uncontrolled airflow can lead to non-uniform solvent evaporation and defects like striations.[10] Humidity can also affect the hydrolysis of the this compound, so maintaining a consistent environment is key to reproducible results.[3] Using a spin coater with a closed bowl or in a controlled atmosphere (like a glovebox) is recommended.
Quantitative Data Summary
The following table provides an example of how spin speed and precursor concentration can influence the final film thickness. Actual values will depend on the specific solvent system, aging time of the sol, and environmental conditions.
| Precursor Concentration (Molarity) | Spin Speed (RPM) | Expected Film Thickness (nm) |
| 0.1 M | 1000 | ~150 |
| 0.1 M | 3000 | ~85 |
| 0.1 M | 5000 | ~65 |
| 0.3 M | 1000 | ~250 |
| 0.3 M | 3000 | ~145 |
| 0.3 M | 5000 | ~110 |
| 0.5 M | 1000 | ~380 |
| 0.5 M | 3000 | ~220 |
| 0.5 M | 5000 | ~170 |
Note: This data is illustrative and should be used as a starting point for process optimization.
Experimental Protocols
Preparation of this compound Precursor Solution (0.3 M)
Materials:
-
This compound (Zr(OC₂H₅)₄)
-
Anhydrous Ethanol (B145695) (200 proof)
-
Acetylacetone (AcAc)
-
Deionized Water
-
Nitric Acid (for pH adjustment, optional)
-
Syringe filters (0.2 µm, PTFE or similar)
Procedure:
-
Work in a controlled environment (e.g., a nitrogen-filled glovebox or a fume hood with low humidity) due to the moisture sensitivity of this compound.[11]
-
In a clean, dry beaker, dissolve the required amount of this compound in anhydrous ethanol to achieve the desired final concentration (e.g., for 50 mL of 0.3 M solution, use the appropriate molar mass of the precursor).
-
Stir the solution with a magnetic stir bar until the precursor is fully dissolved.
-
Add a chelating agent, such as acetylacetone, in a 1:1 molar ratio to the zirconium precursor. This will help to stabilize the solution.
-
If hydrolysis is desired at this stage, a mixture of deionized water and ethanol can be added dropwise while stirring vigorously. The molar ratio of water to the precursor is a critical parameter to control.
-
Allow the solution to age for a specified period (e.g., 24 hours) at room temperature. This allows the hydrolysis and condensation reactions to proceed, forming a stable sol.
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any particulates.
Spin Coating Protocol
Equipment:
-
Spin Coater
-
Clean substrates (e.g., silicon wafers, glass slides)
-
Pipette or syringe for dispensing the solution
-
Hotplate or furnace for annealing
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to ensure good film adhesion. A typical procedure involves sequential sonication in acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun. An optional oxygen plasma or UV-ozone treatment can further enhance surface wettability.
-
Mounting: Securely place the cleaned substrate on the spin coater chuck.
-
Dispensing: Dispense a sufficient amount of the filtered this compound solution onto the center of the substrate to cover a significant portion of the surface.
-
Spinning: Immediately begin the spin program. A typical two-step program is recommended:
-
Spread Cycle: 500 rpm for 10 seconds.
-
Thinning Cycle: 3000 rpm for 45 seconds.
-
-
Drying: After the spin cycle is complete, carefully remove the substrate and place it on a hotplate at a low temperature (e.g., 100-150°C) for several minutes to drive off residual solvent.
-
Annealing: Transfer the substrate to a furnace for high-temperature annealing (e.g., 400-600°C) to crystallize the zirconium oxide film and remove organic residues. Use a controlled ramp rate for heating and cooling to prevent thermal shock and film cracking.
Visualizations
Caption: Troubleshooting workflow for common spin-coating defects.
Caption: Key factors influencing final film quality in spin coating.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. iieta.org [iieta.org]
- 8. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
Validation & Comparative
A Comparative Guide to Zirconium(IV) Alkoxide Precursors for Thin Film Deposition
For researchers, scientists, and professionals in drug development, the choice of precursor is a critical parameter in the fabrication of high-quality zirconium dioxide (ZrO₂) thin films. This guide provides a comparative analysis of two common alkoxide precursors, Zirconium(IV) ethoxide and Zirconium(IV) isopropoxide, focusing on their application in thin film deposition via the sol-gel method.
Zirconium dioxide thin films are of significant interest for a wide range of applications, including as dielectric layers in electronics, protective coatings, and biocompatible surfaces for medical implants. The selection of the zirconium precursor profoundly influences the deposition process and the final properties of the film. While both this compound and Zirconium(IV) isopropoxide are viable options, their distinct chemical structures and reactivity lead to differences in processing and film characteristics.
Performance Comparison: Ethoxide vs. Isopropoxide
Direct comparative studies providing quantitative data for this compound alongside Zirconium(IV) isopropoxide are limited in publicly available literature. However, by examining data from studies on closely related zirconium alkoxides, such as n-propoxide, we can infer the expected performance characteristics. The following table summarizes key parameters for ZrO₂ thin films deposited using these precursors via the sol-gel method.
| Feature | This compound (Inferred) | Zirconium(IV) isopropoxide/n-propoxide |
| Deposition Method | Sol-Gel, ALD/CVD | Sol-Gel, ALD/CVD |
| Typical Sol-Gel Solvent | Ethanol | Isopropanol, n-propanol, Ethanol |
| Film Thickness | Dependent on process parameters | 50 - 200 nm (Sol-Gel) |
| Refractive Index (@500-600 nm) | Expected to be in a similar range | ~1.91 - 2.1[1] |
| Crystallinity (Post-annealing) | Amorphous as-deposited, transforms to tetragonal/monoclinic upon annealing | Amorphous as-deposited, transforms to tetragonal/monoclinic upon annealing |
| Surface Roughness (RMS) | Dependent on process parameters | Smooth, typically a few nanometers |
| Hydrolysis Rate | Generally faster than isopropoxide | Generally slower than ethoxide |
Note: Data for this compound is largely inferred based on the properties of other short-chain zirconium alkoxides. The data for Zirconium(IV) isopropoxide is supplemented with findings for Zirconium(IV) n-propoxide due to their chemical similarity and the greater availability of data for the latter.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the deposition of ZrO₂ thin films using the sol-gel method with both this compound and isopropoxide.
Sol-Gel Deposition of ZrO₂ Thin Films using this compound
-
Precursor Solution Preparation:
-
Dissolve this compound in anhydrous ethanol.
-
Add a chelating agent, such as acetylacetone (B45752) (AcAc), to the solution while stirring to control the hydrolysis and condensation rates. A typical molar ratio of Zr precursor to chelating agent is 1:1.
-
Separately, prepare a solution of deionized water in ethanol.
-
Slowly add the water-ethanol solution to the zirconium precursor solution under vigorous stirring to initiate hydrolysis.
-
-
Thin Film Deposition:
-
Substrates (e.g., silicon wafers or glass slides) are thoroughly cleaned using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
The prepared sol is deposited onto the substrate using spin-coating or dip-coating.
-
Spin-coating: A typical process might involve spinning at 3000 rpm for 30 seconds.
-
Dip-coating: The substrate is immersed in the sol and withdrawn at a constant rate (e.g., 100 mm/min).
-
-
-
Drying and Annealing:
-
The coated substrates are dried on a hot plate at a low temperature (e.g., 100-150 °C) for 10-15 minutes to evaporate the solvent.
-
This deposition and drying cycle can be repeated to achieve the desired film thickness.
-
Finally, the films are annealed in a furnace at a higher temperature (e.g., 400-600 °C) for 1-2 hours to induce crystallization and densification.
-
Sol-Gel Deposition of ZrO₂ Thin Films using Zirconium(IV) isopropoxide
-
Precursor Solution Preparation:
-
Dissolve Zirconium(IV) isopropoxide in anhydrous isopropanol.
-
Introduce a stabilizer, such as acetylacetone (AcAc) or acetic acid, to the solution with continuous stirring. The molar ratio of the chelating agent to the precursor influences the sol stability and subsequent film properties.
-
Prepare a solution of deionized water and a catalyst (e.g., nitric acid or hydrochloric acid) in isopropanol.
-
Add the water-catalyst solution dropwise to the zirconium precursor solution while stirring to control the hydrolysis reaction.
-
-
Thin Film Deposition:
-
Clean the substrates as described for the ethoxide protocol.
-
Deposit the sol onto the substrate via spin-coating or dip-coating using parameters similar to the ethoxide method, which may be optimized for the specific sol viscosity.
-
-
Drying and Annealing:
-
Dry the coated substrates at a moderate temperature (e.g., 100-150 °C) to remove the solvent.
-
Repeat the coating and drying steps as necessary to build up the film thickness.
-
Perform a final high-temperature annealing (e.g., 400-600 °C) to crystallize the ZrO₂ film.
-
Workflow and Logical Relationships
The general workflow for thin film deposition using either this compound or isopropoxide via the sol-gel method can be visualized as a series of sequential steps. The key difference lies in the specific solvent and potentially the chelating agent used to control the reaction kinetics.
Conclusion
Both this compound and Zirconium(IV) isopropoxide are effective precursors for the deposition of high-quality ZrO₂ thin films. The choice between them may depend on the specific experimental setup, desired film properties, and the need to precisely control the hydrolysis and condensation reactions. This compound, with its shorter alkyl chain, is expected to have a higher reactivity, which may require more stringent control over the hydrolysis process. Conversely, the bulkier isopropoxy groups in Zirconium(IV) isopropoxide can offer a more controlled reaction rate. Researchers should consider these factors and optimize the processing parameters to achieve the desired film characteristics for their specific application.
References
A Comparative Study of Zirconium(IV) Ethoxide and Zirconium(IV) n-Propoxide Precursors for Advanced Material Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate precursor is a critical step in the synthesis of high-quality zirconium-based materials. This guide provides an objective comparison of two common alkoxide precursors, Zirconium(IV) ethoxide and Zirconium(IV) n-propoxide, focusing on their chemical properties, thermal behavior, and performance in sol-gel synthesis of zirconia nanoparticles. Experimental data and detailed protocols are provided to support this comparative analysis.
This compound and Zirconium(IV) n-propoxide are versatile precursors widely employed in the fabrication of zirconia (ZrO₂) thin films, nanoparticles, and ceramics. Their utility stems from their high reactivity towards hydrolysis and their ability to be converted into high-purity zirconium dioxide upon thermal decomposition. The choice between these two precursors can significantly influence the characteristics of the final material, including crystallinity, particle size, and morphology.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and Zirconium(IV) n-propoxide is essential for understanding their handling requirements and reactivity.
| Property | This compound | Zirconium(IV) n-propoxide |
| Chemical Formula | Zr(OCH₂CH₃)₄ | Zr(OCH₂CH₂CH₃)₄ |
| Molecular Weight | 271.47 g/mol [1] | 327.57 g/mol |
| Appearance | Off-white crystals or powder[1] | Colorless to pale yellow liquid |
| Melting Point | 170–180°C[1] | Not applicable (liquid at room temperature) |
| Boiling Point | 235 °C @ 5 mmHg[1] | 208 °C @ 0.1 mmHg |
| Solubility | Soluble in organic solvents like alcohols and hydrocarbons.[1] | Soluble in organic solvents; often supplied as a 70 wt. % solution in 1-propanol. |
| Moisture Sensitivity | Highly sensitive to moisture; requires storage under inert gas.[1] | Highly reactive with water. |
Reactivity and Hydrolysis
The performance of zirconium alkoxides as precursors is largely dictated by their hydrolysis and condensation kinetics. The length of the alkyl chain plays a crucial role in determining the rate of these reactions. The longer n-propyl chain in Zirconium(IV) n-propoxide results in a slower hydrolysis rate compared to the shorter ethyl chain in this compound. This is attributed to the increased steric hindrance provided by the larger alkoxy group, which impedes the nucleophilic attack by water molecules.
This difference in reactivity can be leveraged to control the sol-gel process. The faster hydrolysis of the ethoxide can lead to rapid gelation, which may be advantageous for certain applications. Conversely, the slower hydrolysis of the n-propoxide allows for better control over the condensation process, potentially leading to more uniform and smaller nanoparticles.
Thermal Decomposition
Comparative Performance in Zirconia Nanoparticle Synthesis
The choice of precursor can significantly impact the properties of the resulting zirconia nanoparticles.
| Parameter | This compound derived ZrO₂ | Zirconium(IV) n-propoxide derived ZrO₂ |
| Typical Particle Size | Can be tailored, but rapid hydrolysis may lead to larger agglomerates without careful control. | Slower hydrolysis facilitates the formation of smaller, more uniform nanoparticles (e.g., 30-60 nm).[2] |
| Crystallinity | Can produce tetragonal and monoclinic phases depending on synthesis conditions. | Can be controlled to yield predominantly tetragonal or monoclinic phases. Acidic conditions in sol-gel synthesis have been shown to favor the tetragonal phase.[2] |
| Morphology | Often spherical, but can be influenced by synthesis parameters. | Can produce spherical nanoparticles; morphology is highly dependent on reaction conditions. |
Experimental Protocols
Detailed methodologies for the synthesis of zirconia nanoparticles using both precursors via the sol-gel method are presented below.
Sol-Gel Synthesis of Zirconia Nanoparticles from Zirconium(IV) n-propoxide
This protocol is adapted from a typical sol-gel synthesis of zirconia nanoparticles.[2]
Materials:
-
Zirconium(IV) n-propoxide (70 wt. % in 1-propanol)
-
Propanol
-
Deionized water
-
Nitric acid or Ammonia (B1221849) solution (for pH control)
Procedure:
-
In a flask, mix Zirconium(IV) n-propoxide, propanol, and deionized water in a molar ratio of 1:20:8.[2]
-
Stir the mixture for 5 minutes.
-
To control the hydrolysis and condensation rates, slowly add nitric acid or ammonia solution to adjust the pH. For instance, varying the mole ratio of nitric acid to zirconium propoxide from 0.2 to 0.8 can influence particle size and crystallinity.[2]
-
Heat the resulting sol to 70°C to evaporate the solvent.
-
Dry the obtained gel in a vacuum oven.
-
Calcination of the dried powder is performed in a furnace with a heating rate of 1°C per minute, holding at a peak temperature of 500°C for 2 hours to obtain crystalline zirconia nanoparticles.[2]
Sol-Gel Synthesis of Zirconia Nanoparticles from this compound
A representative protocol for the sol-gel synthesis using this compound is as follows:
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
Procedure:
-
Dissolve this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate container, prepare a solution of deionized water and ethanol, with a controlled amount of an acid or base catalyst.
-
Slowly add the water-ethanol solution to the zirconium ethoxide solution while stirring vigorously.
-
Continue stirring for a set period (e.g., 1-2 hours) to allow for hydrolysis and condensation to occur, leading to the formation of a sol.
-
Age the sol for a specific duration (e.g., 24 hours) to promote gelation.
-
Dry the resulting gel in an oven at a controlled temperature (e.g., 80-100°C) to remove the solvent.
-
Calcination of the dried gel at a higher temperature (e.g., 500-800°C) is performed to induce crystallization and remove residual organic matter, yielding zirconia nanoparticles.
Visualizing the Sol-Gel Process
The sol-gel process is a cornerstone of material synthesis from alkoxide precursors. The following diagrams illustrate the key stages and the chemical transformations involved.
Conclusion
Both this compound and Zirconium(IV) n-propoxide are effective precursors for the synthesis of zirconia-based materials. The primary distinction lies in their hydrolysis rates, which are influenced by the length of their alkyl chains.
-
This compound , with its faster hydrolysis rate, may be suitable for applications requiring rapid gel formation.
-
Zirconium(IV) n-propoxide , offering a more controlled hydrolysis and condensation process, is often preferred for the synthesis of uniform, smaller-sized nanoparticles where precise control over particle growth is critical.
The selection between these two precursors should be guided by the specific requirements of the final application, including the desired particle size, crystallinity, and morphology, as well as processing considerations such as gelation time. The provided experimental protocols offer a starting point for the development of tailored synthesis procedures to meet the demands of various research and development applications.
References
Zirconium(IV) Ethoxide-Derived Catalysts vs. Commercial Zirconia: A Performance Comparison Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of zirconium(IV) ethoxide-derived zirconia and commercially available zirconia catalysts. This analysis is supported by a compilation of experimental data and detailed methodologies to aid in the selection of appropriate catalytic materials.
Zirconia (ZrO₂) is a highly versatile ceramic material with significant applications in catalysis, owing to its notable thermal stability, mechanical robustness, and tunable acidic and basic properties. The performance of a zirconia catalyst is intrinsically linked to its synthesis method, which dictates its structural and surface characteristics. This guide focuses on comparing zirconia catalysts prepared via a sol-gel method using this compound as a precursor against established commercial zirconia catalysts.
Performance Comparison: Key Physicochemical and Catalytic Properties
The efficacy of a catalyst is determined by a combination of its physical and chemical properties. For zirconia, key parameters include surface area, crystal structure, and acidity, which in turn influence its catalytic activity and selectivity in chemical transformations.
| Property | This compound-Derived Zirconia (Sol-Gel) | Commercial Zirconia | Key Performance Implications |
| BET Surface Area (m²/g) | Generally high, can be tuned by synthesis conditions (e.g., 58 - 115 m²/g)[1][2] | Varies by grade and manufacturer (e.g., Daiichi Kigenso UEP-100: 80–100 m²/g; DK-2: 3–8 m²/g)[3] | A higher surface area typically provides more active sites, potentially leading to higher reaction rates. |
| Crystal Structure | Often forms a metastable tetragonal phase at lower calcination temperatures, which can transform to monoclinic at higher temperatures.[4] | Predominantly monoclinic, the thermodynamically stable phase. Some grades may be stabilized in the tetragonal or cubic phase.[5] | The tetragonal phase is often associated with stronger acid sites and enhanced catalytic activity in certain reactions.[4] |
| Acidity (Total Acid Sites) | Can be tailored by the sol-gel process and subsequent modifications (e.g., sulfation). | Possesses inherent acidic and basic sites. Acidity can be enhanced through sulfation of commercial zirconia nanopowder.[6] | The number and strength of acid sites are crucial for acid-catalyzed reactions like alcohol dehydration and Friedel-Crafts reactions. |
| Catalytic Activity (Alcohol Dehydration) | Zirconia derived from alkoxide precursors demonstrates activity in isopropanol (B130326) dehydration.[4] Sulfated zirconia from zirconium propoxide shows high activity and 100% selectivity for isopropanol dehydration.[7] | Sulfated commercial zirconia is active in ethanol (B145695) dehydration, with performance dependent on sulfation and calcination conditions.[6] | Both catalyst types are effective for alcohol dehydration, with performance heavily influenced by surface acidity enhancement via sulfation. |
| Catalytic Activity (Friedel-Crafts Acylation) | Sulfated zirconia, often prepared from precursors like alkoxides, is an effective catalyst for Friedel-Crafts reactions, offering a green alternative to traditional catalysts.[8] | Sulfated commercial zirconia is also utilized for Friedel-Crafts alkylation and acylation, showing good activity and selectivity.[9][10] | The strong acid sites on sulfated zirconia, regardless of the initial zirconia source, are key to their activity in Friedel-Crafts chemistry. |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are protocols for catalyst synthesis, characterization, and performance evaluation based on common practices in the field.
Catalyst Synthesis: Zirconia via Sol-Gel Method from this compound
This protocol describes a typical sol-gel synthesis of zirconia from a zirconium alkoxide precursor.[11]
-
Preparation of Zirconium Precursor Solution: Zirconium(IV) n-propoxide (a common analogue to the ethoxide, chosen here for a documented example) is diluted with a dry alcohol (e.g., n-propanol) under an inert atmosphere (e.g., Argon).
-
Hydrolysis: The alkoxide solution is added dropwise to an aqueous solution (e.g., deionized water or an acidic solution like H₂SO₄ for sulfated zirconia) with vigorous stirring.
-
Gelation: The resulting white slurry is stirred at ambient temperature for several hours to form a gel.
-
Drying: The gel is then dried in an oven, typically at around 120°C overnight, to remove the solvent.
-
Calcination: The dried solid is calcined in air at a specific temperature (e.g., 500-625°C) for several hours to obtain the final zirconia catalyst.[11]
Catalyst Characterization
XRD is used to determine the crystalline phase of the zirconia catalyst (monoclinic, tetragonal, or cubic).
-
Sample Preparation: A small amount of the powdered catalyst is finely ground and mounted on a sample holder.
-
Data Acquisition: The sample is analyzed using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 20-80°.
-
Analysis: The resulting diffraction pattern is compared with standard patterns for zirconia phases to identify the crystal structures present.
The Brunauer-Emmett-Teller (BET) method is employed to measure the specific surface area of the catalyst.
-
Degassing: The catalyst sample is degassed under vacuum at an elevated temperature (e.g., 200-300°C) for several hours to remove adsorbed moisture and impurities.
-
Adsorption/Desorption: Nitrogen adsorption-desorption isotherms are measured at liquid nitrogen temperature (77 K).
-
Calculation: The BET equation is applied to the adsorption data to calculate the specific surface area.
NH₃-TPD is a technique used to characterize the acidity of the catalyst by measuring the amount and strength of acid sites.
-
Pre-treatment: The catalyst is heated in an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 500°C) to clean the surface.
-
Ammonia (B1221849) Adsorption: The sample is cooled to a lower temperature (e.g., 100°C), and a flow of ammonia gas is introduced to saturate the acid sites.
-
Purging: The sample is flushed with an inert gas to remove physisorbed ammonia.
-
Desorption: The temperature is ramped linearly while monitoring the desorption of ammonia with a thermal conductivity detector (TCD) or a mass spectrometer. The desorption temperature correlates with the acid site strength.[12][13]
Catalytic Activity Testing: Alcohol Dehydration
This protocol outlines a general procedure for evaluating catalyst performance in a gas-phase alcohol dehydration reaction.
-
Reactor Setup: A fixed-bed reactor is loaded with a known amount of the catalyst.
-
Catalyst Activation: The catalyst is pre-treated in situ by heating under an inert gas flow to a specific temperature to remove any adsorbed species.
-
Reaction: A feed stream containing the alcohol vapor (e.g., isopropanol or ethanol) in a carrier gas (e.g., N₂) is passed through the catalyst bed at a controlled temperature and flow rate.
-
Product Analysis: The reactor effluent is analyzed online using a gas chromatograph (GC) equipped with a suitable column and detector (e.g., a flame ionization detector - FID) to determine the conversion of the alcohol and the selectivity to the desired products (e.g., propylene (B89431) from isopropanol, diethyl ether or ethylene (B1197577) from ethanol).
Visualizing the Workflow
The following diagrams illustrate the logical flow of catalyst synthesis and characterization.
Caption: Workflow for the sol-gel synthesis of zirconia catalysts.
Caption: Workflow for the characterization of zirconia catalysts.
Conclusion
Both this compound-derived and commercial zirconia catalysts are effective materials for a range of catalytic applications. The sol-gel synthesis using this compound offers a high degree of control over the catalyst's physicochemical properties, particularly in achieving high surface areas and metastable crystalline phases, which can lead to enhanced catalytic performance. Commercial zirconia provides a readily available and consistent source of catalyst material, which can also be modified to improve its activity. The optimal choice between a custom-synthesized or a commercial catalyst will depend on the specific requirements of the application, including the desired activity, selectivity, and the economic feasibility of the synthesis process. For applications requiring tailored properties and potentially higher activity, the sol-gel synthesis route presents a compelling option. For standardized applications and scalability, high-quality commercial zirconia catalysts are a reliable choice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zirconium Oxide(Wet-Process) | Products | DAIICHI KIGENSO KAGAKU KOGYO CO., LTD. [dkkk.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfated zirconia: an efficient catalyst for the Friedel–Crafts monoalkylation of resorcinol with methyl tertiary butyl ether to 4-tertiary butylresorcinol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. micromeritics.com [micromeritics.com]
A Comparative Guide to Zirconium Dioxide (ZrO2) Films from Different Zirconium Alkoxide Precursors
For Researchers, Scientists, and Drug Development Professionals
Zirconium dioxide (ZrO2), or zirconia, is a highly versatile ceramic material with extensive applications in various scientific and industrial fields, including as a dielectric layer in microelectronics, a protective coating, and a biocompatible material in medical implants. The properties of ZrO2 thin films are critically dependent on the synthesis method and, notably, the choice of the precursor material. This guide provides a detailed comparison of ZrO2 films synthesized from three common zirconium alkoxide precursors: zirconium(IV) n-propoxide, zirconium(IV) isopropoxide, and zirconium(IV) tert-butoxide. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable precursor for their specific applications.
Performance Comparison of ZrO2 Films from Different Alkoxide Precursors
The selection of a zirconium alkoxide precursor significantly influences the structural, morphological, and electrical properties of the resulting ZrO2 thin films. The steric hindrance of the alkoxy group plays a crucial role in the hydrolysis and condensation reactions during the sol-gel process and in the decomposition mechanism in chemical vapor deposition (CVD), thereby affecting the film's characteristics.
| Property | Zirconium(IV) n-propoxide | Zirconium(IV) isopropoxide | Zirconium(IV) tert-butoxide | Deposition Method |
| Crystalline Phase | Tetragonal/Cubic at 700°C[1] | Tetragonal at 600°C | Metastable form at 450°C, Monoclinic at 500°C[2] | MOCVD/Sol-gel |
| Crystallite Size | 10-20 nm (at 500-700°C)[1] | ~2.25 nm (at 500°C)[3] | - | MOCVD/Sol-gel |
| Surface Roughness (RMS) | ~30 nm[1] | - | - | MOCVD |
| Film Thickness | 40-815 nm[1] | - | < 1 µm[4] | MOCVD |
| Refractive Index | 1.91 (at 500°C)[5] | 1.9 (at 500°C)[3] | - | Sol-gel |
| Dielectric Constant (k) | - | ~10 | - | Sol-gel |
| Leakage Current Density | - | 5 x 10⁻⁸ A/cm² at 1 MV/cm[6] | - | Sol-gel |
Note: The properties of thin films are highly dependent on the deposition parameters such as temperature, solvent, and annealing conditions. The data presented here is for comparative purposes and is extracted from studies using similar deposition techniques (MOCVD or Sol-gel) for each precursor.
Experimental Protocols
Detailed methodologies for the synthesis of ZrO2 thin films are crucial for reproducibility. Below are representative experimental protocols for the sol-gel and Metal-Organic Chemical Vapor Deposition (MOCVD) methods based on the cited literature.
Sol-Gel Synthesis of ZrO2 Thin Films
The sol-gel process is a versatile method for producing high-quality oxide films at relatively low temperatures.
-
Precursor Solution Preparation : A zirconium alkoxide precursor (e.g., zirconium(IV) n-propoxide) is dissolved in a suitable alcohol solvent, such as ethanol (B145695) or isopropanol.[5] A chelating agent, like acetylacetone, is often added to stabilize the precursor and control the hydrolysis and condensation rates.[5] For some protocols, a catalyst such as hydrochloric acid is also introduced.[5]
-
Hydrolysis and Condensation : Water, mixed with the same alcohol solvent, is added dropwise to the precursor solution under vigorous stirring to initiate hydrolysis and condensation, leading to the formation of a sol.
-
Film Deposition : The prepared sol is deposited onto a substrate (e.g., silicon wafer or glass) using techniques like spin-coating or dip-coating.[7][8] For instance, in spin-coating, the substrate is rotated at a high speed (e.g., 3000 rpm) to spread the sol evenly.[8]
-
Drying and Annealing : The coated film is first dried at a low temperature (e.g., 100-150°C) to remove the solvent. Subsequently, the film is annealed at a higher temperature (e.g., 400-700°C) to promote the formation of the crystalline ZrO2 phase.[8]
MOCVD of ZrO2 Thin Films
MOCVD is a chemical vapor deposition technique used to produce high-purity, high-performance solid materials.
-
Precursor Delivery : The zirconium alkoxide precursor, which is typically a liquid or a low-melting-point solid, is vaporized and transported into the deposition chamber using a carrier gas (e.g., Argon or Nitrogen).[1]
-
Deposition : The vaporized precursor is introduced into a heated reaction chamber containing the substrate. The precursor decomposes on the hot substrate surface, leading to the deposition of a ZrO2 film.[1] An oxidizing agent, such as oxygen, may also be introduced into the chamber to facilitate the formation of the oxide.
-
Process Parameters : Key process parameters that control the film properties include the substrate temperature (typically 500-700°C), reactor pressure, precursor and oxygen flow rates, and deposition time.[1]
Visualizing the Experimental Workflow
To better illustrate the relationship between the precursor choice and the final film characterization, the following diagrams outline the general experimental workflow.
Caption: Experimental workflow from precursor selection to film characterization.
Signaling Pathway of Precursor Influence
The chemical structure of the alkoxide precursor directly influences the reaction pathways during film formation, which in turn determines the final properties of the ZrO2 film.
Caption: Influence of precursor structure on final film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.ucc.ie [iris.ucc.ie]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solution-processed amorphous ZrO2 gate dielectric films synthesized by a non-hydrolytic sol–gel route - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Electrical Characterization of ZrO2 Thin Films on Si(100) [scirp.org]
A Comparative Guide to the Dielectric Properties of Zirconia Films from Zirconium(IV) Ethoxide and Alternative Precursors
For researchers, scientists, and professionals in drug development, the selection of appropriate dielectric materials is critical for advancing device technology. Zirconia (ZrO2), with its high dielectric constant, has emerged as a promising material. The choice of precursor is a crucial factor that significantly influences the dielectric properties of the resulting zirconia thin films. This guide provides a comprehensive comparison of zirconia films synthesized from Zirconium(IV) ethoxide and other common precursors, supported by experimental data and detailed methodologies.
Zirconia films can be synthesized through various deposition techniques, including sol-gel, atomic layer deposition (ALD), and sputtering, each compatible with different types of precursors.[1] Common zirconium precursors include alkoxides like this compound, metal halides such as Zirconium tetrachloride (ZrCl4) and Zirconium iodide (ZrI4), and metal-organic compounds like Zirconium acetylacetonate (B107027) (Zr(acac)4).[1] The precursor chemistry plays a pivotal role in determining the film's crystalline structure, which in turn affects its dielectric properties.[2] While amorphous ZrO2 films are often preferred to minimize leakage currents caused by grain boundaries, crystalline phases like tetragonal and cubic zirconia exhibit significantly higher dielectric constants.[1][3]
Comparative Dielectric Properties
The following tables summarize the key dielectric properties of zirconia films synthesized from various precursors, as reported in the literature.
| Precursor | Deposition Method | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Breakdown Field (MV/cm) |
| Zirconium(IV) butoxide | Sol-gel | ~11 (amorphous) | 3.9 x 10⁻⁷ at 1 MV/cm | 2.8 |
| Zirconium tetrachloride (ZrCl4) | ALD | Not specified | 8.3 x 10⁻⁸ (with UV irradiation) | Not specified |
| Zirconium iodide (ZrI4) | ALD | 20-24 | Not specified | >2 |
| Zirconium acetylacetonate (Zr(acac)4) | Sol-gel (with UVO treatment) | 13 | Significantly lower than high-temp annealing | Not specified |
| Zirconium oxychloride | Sol-gel | Up to 225 at low frequency | Not specified | Not specified |
Table 1: Comparison of Dielectric Properties of Zirconia Films from Different Precursors.
It is important to note that the deposition temperature and subsequent annealing processes significantly impact the final properties of the zirconia films. For instance, the dielectric constant of ZrO2 films grown by ALD from ZrI4 was found to decrease from 20-24 to 7 as the growth temperature was raised from 275-325°C to 450-500°C.[4]
Experimental Workflow
The logical workflow for comparing the dielectric properties of zirconia films from different precursors is illustrated below.
Figure 1: Workflow for comparing dielectric properties of zirconia films.
Detailed Experimental Protocols
This section outlines the typical experimental methodologies for the synthesis and characterization of zirconia thin films.
Synthesis of Zirconia Films via Sol-Gel Method (from Zirconium Alkoxide Precursor)
A non-hydrolytic sol-gel route for producing amorphous ZrO2 films from a zirconium alkoxide and zirconium halide has been reported.[5]
-
Precursor Solution Preparation: An equimolar solution of zirconium halide (e.g., ZrCl4) and a zirconium alkoxide (e.g., Zirconium(IV) butoxide) is prepared.[5]
-
Spin-Coating: The precursor solution is spin-coated onto a suitable substrate (e.g., Si(100)).
-
Annealing: The coated substrate is annealed at a temperature around 300°C to form the amorphous ZrO2 film.[5]
Synthesis of Zirconia Films via Atomic Layer Deposition (ALD)
ALD allows for precise thickness control at the atomic level.
-
Precursors: A zirconium precursor (e.g., ZrCl4 or ZrI4) and an oxygen source (e.g., H2O or O3) are used.[1][4]
-
Deposition Cycle: The process consists of sequential pulses of the zirconium precursor and the oxygen source into the deposition chamber, separated by purging steps with an inert gas.
-
Temperature Control: The substrate temperature is maintained within a specific ALD window (e.g., 275-500°C for ZrI4) to ensure self-limiting surface reactions.[4]
Characterization of Dielectric Properties
-
Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant, metal-insulator-semiconductor (MIS) or metal-insulator-metal (MIM) capacitor structures are fabricated. The capacitance is measured as a function of applied voltage at a specific frequency (e.g., 100 kHz or 1 MHz).[5][6] From the accumulation capacitance, the dielectric constant (k) can be calculated using the formula C = (kε₀A)/d, where C is the capacitance, ε₀ is the permittivity of free space, A is the capacitor area, and d is the film thickness.
-
Current-Voltage (I-V) Measurements: The leakage current density is measured by applying a voltage across the capacitor structure and measuring the resulting current.[6] The breakdown field is determined by increasing the applied voltage until a sudden and irreversible increase in current is observed.[7]
-
Structural Analysis: X-ray Diffraction (XRD) is used to determine the crystalline phase of the zirconia films.[6] Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and thickness of the films.[6]
Concluding Remarks
The choice of precursor has a profound impact on the dielectric properties of zirconia thin films. While alkoxide precursors like this compound, often used in sol-gel processes, can produce amorphous films with good insulating properties, halide precursors in ALD processes can yield films with higher dielectric constants.[4][5] The optimal precursor and deposition method will depend on the specific application requirements, balancing the need for a high dielectric constant with low leakage current and a high breakdown field. Further research into mixed-precursor systems and advanced deposition techniques holds the potential for further enhancing the dielectric performance of zirconia films.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Electrical Characterization of ZrO2 Thin Films on Si(100) [scirp.org]
- 7. scite.ai [scite.ai]
- 8. Achieving High Dielectric Constants in Tetragonal Single‐Phase ZrHfO 2 Thin Films through the Atomic Layer Deposition Process Using a Mixed Precursor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to Sol-Gel and CVD Methods for Zirconia Thin Film Deposition Using Zirconium(IV) Ethoxide
The fabrication of high-quality zirconium dioxide (ZrO₂) thin films is critical for a range of applications, including optical coatings, dielectric layers in microelectronics, and protective thermal barriers. The choice of deposition technique significantly influences the final properties of the film. This guide provides a detailed, data-driven comparison of two prominent methods for synthesizing ZrO₂ films using Zirconium(IV) ethoxide as a precursor: the solution-based sol-gel process and the vapor-phase Chemical Vapor Deposition (CVD).
Quantitative Performance Comparison
The selection between sol-gel and CVD is often dictated by the desired film characteristics, substrate limitations, and cost considerations. The following table summarizes the key quantitative and qualitative differences between the two methods when using a this compound precursor.
| Parameter | Sol-Gel Method | Chemical Vapor Deposition (CVD) Method |
| Processing Temperature | Low initial temperature (room temp deposition); requires post-deposition annealing (e.g., 400-800°C) to crystallize and densify the film.[1] | High deposition temperature (typically 500-700°C or higher) on the substrate.[2][3] |
| Pressure | Atmospheric pressure.[4] | Typically requires vacuum or low-pressure conditions. |
| Precursor State | Liquid (solution).[5][6] | Gas/Vapor.[6][7] |
| Film Density & Porosity | Generally results in more porous films; density is highly dependent on the annealing process.[7] | Produces highly dense, less porous films.[7] |
| Film Purity & Quality | Purity can be affected by residual organics and solvents from the precursor solution. | High-purity films are achievable as unreacted precursors and byproducts are removed in the gas phase.[7] |
| Crystallinity | Films are often amorphous as-deposited and require thermal treatment to induce crystallization (e.g., tetragonal phase at 400°C).[1][8] | Can produce fully crystalline films directly during deposition.[2] |
| Typical Film Thickness | 30 nm - 250 nm per layer; thickness is controlled by solution concentration and spin/dip speed.[1][8] | 40 nm - 800+ nm; thickness is controlled by deposition time and precursor flow rate.[2][3] |
| Deposition Rate | N/A (layer-by-layer process) | Can be high (e.g., 7.5 µm/hour reported for pulsed MOCVD).[3] |
| Uniformity & Coverage | Good uniformity on flat substrates; conformal coverage on complex geometries can be challenging. | Excellent uniformity and conformal coverage, even on complex topographies.[7] |
| Equipment Cost & Complexity | Low cost, simple equipment (spin coater, furnace).[4] | High cost, complex equipment (vacuum chamber, gas delivery systems, heating).[7] |
| Typical Refractive Index | Variable, typically in the range of 1.6 - 2.4, dependent on annealing temperature and density.[1] | Consistently higher due to greater film density. |
Experimental Protocols
The following sections provide representative methodologies for depositing ZrO₂ thin films using this compound with both sol-gel and CVD techniques.
Sol-Gel Deposition Protocol
The sol-gel process is a wet-chemical technique that involves the hydrolysis and condensation of precursors to form a colloidal solution (sol), which then transitions into a solid network (gel).[9]
1. Precursor Solution Preparation:
-
A stable sol is prepared by dissolving this compound (Zr(OC₂H₅)₄) in a solvent, typically anhydrous ethanol.[10][11]
-
A chelating agent, such as acetylacetone, is often added to the solution. This agent reacts with the zirconium alkoxide to reduce its hydrolysis rate, thereby stabilizing the sol and preventing premature precipitation.[1]
-
A catalyst, such as nitric acid or hydrochloric acid, and a controlled amount of deionized water are added to initiate the hydrolysis and condensation reactions. A typical molar ratio might be Zr(OC₂H₅)₄ : Ethanol : H₂O : Acid.[10]
-
The solution is stirred vigorously for several hours at room temperature to ensure homogeneity and allow the sol to form and age.
2. Film Deposition (Spin Coating Example):
-
A thoroughly cleaned substrate (e.g., silicon wafer or glass slide) is placed on the chuck of a spin coater.
-
The prepared sol is dispensed onto the substrate.
-
The substrate is spun at a controlled speed (e.g., 3000 rpm) for a specific duration (e.g., 60 seconds) to create a uniform wet film.[10] Film thickness is primarily controlled by the sol's viscosity and the spin speed.
3. Drying and Thermal Treatment:
-
The coated substrate is first dried on a hot plate at a low temperature (e.g., 100-150°C) to evaporate the solvent and residual organics.[10]
-
Finally, the film is subjected to a high-temperature annealing or calcination process in a furnace. This step is crucial for removing organic residues and densifying the film. The temperature profile determines the final crystalline phase of the ZrO₂; for instance, annealing at 400°C can yield the tetragonal phase.[1]
Chemical Vapor Deposition (CVD) Protocol
CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired solid deposit.[9]
1. Precursor Handling and Delivery:
-
This compound, a solid at room temperature, is placed in a heated vessel (a "bubbler") to generate sufficient vapor pressure. Its boiling point is approximately 235°C at 5 mmHg.[5][6]
-
A high-purity inert carrier gas (e.g., Argon or Nitrogen) is passed through the bubbler to transport the precursor vapor into the reaction chamber. The flow rate of this gas is precisely controlled by a mass flow controller.
2. Deposition Process:
-
The substrate is placed on a heated stage inside a vacuum chamber. The chamber is first evacuated to a base pressure.
-
The substrate is heated to the desired deposition temperature (e.g., 500-700°C).[2]
-
The carrier gas containing the this compound vapor is introduced into the chamber along with an oxidant gas, typically Oxygen (O₂), if required for the reaction.
-
On the hot substrate surface, the precursor undergoes thermal decomposition and/or reaction with the oxidant, leading to the formation of a solid ZrO₂ film.
3. Final Steps:
-
After the desired deposition time, the precursor flow is stopped, and the chamber is cooled down under an inert gas flow.
-
The coated substrate is then removed from the chamber. No post-deposition annealing is typically required as the film is often crystalline as-deposited.[2]
Process Workflow Visualization
The following diagram illustrates the distinct process flows for the sol-gel and CVD methods.
Caption: Comparative workflow of Sol-Gel (blue) and CVD (red) for ZrO₂ film fabrication.
References
- 1. kc.umn.ac.id [kc.umn.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | TBTDET | Zr(OC2H5)4 – Ereztech [ereztech.com]
- 6. This compound 97 18267-08-8 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Versatile Zirconium Oxide (ZrO2) Sol-Gel Development for the Micro-Structuring of Various Substrates (Nature and Shape) by Optical and Nano-Imprint Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Zirconia Nanoparticle Purity from Zirconium(IV) Ethoxide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized nanoparticles is a critical step that dictates the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of methods for validating the purity of zirconia (ZrO₂) nanoparticles synthesized from Zirconium(IV) ethoxide, alongside alternative synthesis routes. Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate validation techniques.
Zirconia nanoparticles are valued for their robustness and biocompatibility, making them suitable for a range of applications, including drug delivery systems. The sol-gel method, utilizing this compound as a precursor, is a common synthesis route that offers control over particle size and morphology. However, residual organic precursors or side products can compromise the purity of the final material. This guide outlines key analytical techniques to rigorously assess the purity of these nanoparticles, comparing them with those produced via alternative methods such as hydrothermal and co-precipitation synthesis.
Comparative Analysis of Zirconia Nanoparticle Synthesis and Purity
The choice of synthesis method significantly impacts the purity, crystallinity, and size of the resulting zirconia nanoparticles. Below is a comparative overview of nanoparticles synthesized from this compound via the sol-gel method against those produced by hydrothermal and co-precipitation methods.
| Synthesis Method | Precursor Example | Typical Purity (%) | Advantages | Disadvantages | Key Characterization Findings |
| Sol-Gel | This compound | >99%[1] | Excellent homogeneity, good control over particle size and morphology.[1] | Potential for organic residues if calcination is incomplete. | Can produce pure tetragonal or monoclinic phases depending on calcination temperature.[2] |
| Hydrothermal | Zirconium oxychloride | >99% | High crystallinity, can produce pure monoclinic phase at lower temperatures. | Requires high pressure and temperature, potentially leading to safety concerns. | Often results in well-defined crystalline structures with minimal impurities. |
| Co-precipitation | Zirconyl nitrate | ~97-99%[3] | Simple, rapid, and cost-effective method. | Less control over particle size and morphology, potential for ionic impurities. | Purity is highly dependent on thorough washing of the precipitate to remove residual ions. |
Experimental Protocols for Purity Validation
Accurate purity validation relies on the meticulous application of various analytical techniques. Below are detailed protocols for the most critical methods.
X-Ray Diffraction (XRD) for Phase Purity Analysis
XRD is fundamental for determining the crystalline structure and phase purity of the zirconia nanoparticles. The presence of unexpected crystalline phases can indicate impurities or incomplete reactions.
Protocol:
-
Sample Preparation: A small amount of the dried zirconia nanoparticle powder is gently pressed into a flat sample holder to ensure a smooth, level surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Scan Range (2θ): 20° - 80°
-
Scan Speed: 0.02° per second[4]
-
-
Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns for monoclinic and tetragonal zirconia (JCPDS cards).[5] The absence of peaks corresponding to other phases confirms the phase purity. Rietveld refinement can be used for quantitative phase analysis.[6]
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the nanoparticle surface, making it ideal for detecting surface contaminants or residual precursors.
Protocol:
-
Sample Preparation: The zirconia nanoparticle powder is mounted on a sample holder using double-sided conductive tape or pressed into a high-purity indium foil.[7][8] The sample is then placed in an ultra-high vacuum chamber.
-
Instrument Setup:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV)
-
Analysis Chamber Pressure: <10⁻⁸ torr
-
Survey Scan: 0-1200 eV binding energy
-
High-Resolution Scans: For Zr 3d, O 1s, and C 1s regions.
-
-
Data Analysis: The survey spectrum is used to identify all elements present on the surface. High-resolution spectra of the Zr 3d and O 1s peaks are analyzed to confirm the formation of ZrO₂. The C 1s spectrum is crucial for identifying adventitious carbon versus organic residues from the synthesis. The atomic percentages of Zr and O are calculated to verify stoichiometry.[9][10]
Transmission Electron Microscopy (TEM) with Energy Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Analysis
TEM provides high-resolution images of the nanoparticles, revealing their size, shape, and crystallinity. When coupled with EDX, it allows for elemental analysis of individual or small groups of nanoparticles, confirming the absence of elemental impurities.
Protocol:
-
Sample Preparation:
-
Disperse a small amount of zirconia nanoparticles in a suitable solvent (e.g., ethanol) using sonication to prevent agglomeration.
-
A drop of the dilute suspension is placed onto a carbon-coated copper TEM grid.
-
The solvent is allowed to evaporate completely, leaving the nanoparticles dispersed on the grid.[11][12][13]
-
-
TEM Imaging: The grid is loaded into the TEM, and images are acquired at various magnifications to assess morphology and size distribution. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.
-
EDX Analysis: The electron beam is focused on a region of interest (either a single nanoparticle or a small agglomerate), and the emitted X-rays are collected and analyzed to generate an elemental spectrum. The spectrum should ideally show only peaks corresponding to Zirconium and Oxygen (and Copper from the grid).[9]
Dynamic Light Scattering (DLS) for Size Distribution and Agglomeration State
DLS measures the hydrodynamic diameter of the nanoparticles in a liquid suspension. A narrow size distribution (low polydispersity index - PDI) can be an indirect indicator of purity, as impurities or agglomerates would lead to a broader or multimodal size distribution.
Protocol:
-
Sample Preparation: A dilute, stable suspension of the zirconia nanoparticles is prepared in a suitable solvent (e.g., deionized water or ethanol). The concentration should be optimized to avoid multiple scattering effects.[14] The suspension should be filtered or sonicated to remove any large aggregates.
-
Instrument Setup: The prepared suspension is placed in a clean cuvette and inserted into the DLS instrument. The laser is allowed to stabilize, and the temperature is equilibrated.
-
Measurement: The scattered light intensity fluctuations are measured over time and analyzed to determine the particle size distribution and the PDI.
-
Data Analysis: A low PDI value (typically < 0.2) indicates a monodisperse sample, suggesting a uniform population of nanoparticles.
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
References
- 1. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 8. Xps Powder Sample Preparation And Precautions - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. microscopyinnovations.com [microscopyinnovations.com]
- 12. m.youtube.com [m.youtube.com]
- 13. TEM Grid Preparation Procedure | McGovern Medical School [med.uth.edu]
- 14. horiba.com [horiba.com]
A Comparative Guide to Zirconium(IV) Ethoxide and Titanium(IV) Isopropoxide in Photocatalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the synthesis of metal oxide photocatalysts, profoundly influencing the material's physicochemical properties and, consequently, its catalytic efficacy. This guide provides an objective comparison of two common alkoxide precursors, zirconium(IV) ethoxide for the synthesis of zirconium dioxide (ZrO₂) and titanium(IV) isopropoxide for titanium dioxide (TiO₂), in the context of their application in photocatalysis. The comparison is supported by experimental data on their performance in the degradation of organic pollutants.
Performance Comparison: A Quantitative Look
Direct comparative studies under identical conditions for photocatalysts derived from this compound and titanium(IV) isopropoxide are not extensively documented in the literature. However, a comparison of TiO₂ and ZrO₂ thin films provides valuable insights into their relative photocatalytic activities. Furthermore, by collating data from various studies on the degradation of methylene (B1212753) blue, a common model pollutant, we can draw further comparisons.
It is crucial to note that the photocatalytic efficiency is highly dependent on various factors, including the synthesis method, catalyst dosage, pH, and the nature of the pollutant. Therefore, the data presented below should be interpreted with consideration of the specific experimental contexts.
Table 1: Comparative Photocatalytic Degradation of Methylene Blue (MB)
| Photocatalyst | Precursor | Synthesis Method | Pollutant | Irradiation Source | Degradation Efficiency (%) | Rate Constant (k) | Reference |
| TiO₂ Thin Film | Titanium(IV) Isopropoxide | Sol-Gel | Methylene Blue | UV Light | ~70% after 300 min | Significantly higher than ZrO₂ | [1][2] |
| ZrO₂ Thin Film | Zirconium Propoxide | Sol-Gel | Methylene Blue | UV Light | ~22% after 300 min | Lower than TiO₂ | [1][2] |
| ZrO₂ Nanoparticles | Zirconium Oxychloride | Co-precipitation | Methylene Blue | UV Light | 80% after 180 min | Not Reported | [3] |
| Green Synthesized ZrO₂ NPs | Zirconium Nitrate | Green Synthesis | Methylene Blue | Visible Light | 94% after 20 min | 0.06272 min⁻¹ | [4] |
Key Observations:
-
In a direct comparison of thin films, TiO₂ synthesized from an alkoxide precursor demonstrated significantly higher photocatalytic activity for the degradation of methylene blue under UV irradiation compared to its ZrO₂ counterpart.[1][2]
-
While TiO₂ generally exhibits superior photocatalytic performance under UV light due to its optimal band gap, studies on ZrO₂ nanoparticles have also shown considerable degradation efficiencies for organic dyes.[3]
-
The synthesis method and the resulting material properties, such as crystallinity and surface area, play a crucial role in the photocatalytic performance of both TiO₂ and ZrO₂.
Experimental Protocols
The sol-gel method is a widely employed technique for the synthesis of both TiO₂ and ZrO₂ nanoparticles from their respective alkoxide precursors due to its ability to control the particle size, morphology, and purity of the final product.
Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
This protocol is a generalized procedure based on common laboratory practices for the synthesis of TiO₂ nanoparticles from titanium(IV) isopropoxide.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Ethanol (or other suitable alcohol)
-
Distilled water
-
Nitric acid (or other acid catalyst)
Procedure:
-
Precursor Solution Preparation: A solution of titanium(IV) isopropoxide is prepared in an alcohol, such as ethanol.
-
Hydrolysis: A mixture of distilled water and ethanol, often with an acid catalyst like nitric acid to control the rate of hydrolysis, is added dropwise to the precursor solution under vigorous and continuous stirring.
-
Aging: The resulting sol is aged for a specific period, typically several hours, to allow for the completion of hydrolysis and condensation reactions, leading to the formation of a gel.
-
Drying: The wet gel is dried in an oven at a controlled temperature (e.g., 80-100°C) to remove the solvent and residual organic compounds.
-
Calcination: The dried powder is then calcined at a higher temperature (e.g., 400-600°C) to induce crystallization into the desired phase (e.g., anatase) and remove any remaining organic impurities.
Synthesis of ZrO₂ Nanoparticles via Sol-Gel Method
This protocol outlines a general procedure for synthesizing ZrO₂ nanoparticles from a zirconium alkoxide precursor like this compound or propoxide.
Materials:
-
This compound (or another zirconium alkoxide)
-
Ethanol (or other suitable alcohol)
-
Distilled water
-
Acid or base catalyst (e.g., nitric acid or ammonia)
Procedure:
-
Precursor Solution Preparation: this compound is dissolved in an alcohol, such as ethanol, under an inert atmosphere to prevent premature hydrolysis.
-
Hydrolysis: A controlled amount of a water/alcohol mixture, often containing an acid or base catalyst, is slowly added to the zirconium alkoxide solution with vigorous stirring.
-
Gelation: The solution is stirred until a gel is formed. The time for gelation can vary depending on the reaction conditions.
-
Drying: The resulting gel is dried in an oven to remove the solvent.
-
Calcination: The dried gel is then calcined at a high temperature to obtain crystalline ZrO₂ nanoparticles.
Mandatory Visualization
Experimental Workflow for Photocatalyst Comparison
Caption: Workflow for comparing photocatalysts.
Signaling Pathways and Logical Relationships
The photocatalytic degradation of organic pollutants by semiconductor metal oxides like TiO₂ and ZrO₂ follows a well-established mechanism.
Caption: Photocatalytic degradation mechanism.
References
Electrochemical performance of solid oxide fuel cells using Zirconium(IV) ethoxide-derived electrolytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical performance of solid oxide fuel cell (SOFC) electrolytes derived from zirconium(IV) ethoxide via the sol-gel method against electrolytes prepared through conventional solid-state reaction and co-precipitation methods. The performance of an SOFC is critically dependent on the properties of its solid electrolyte, with synthesis route playing a pivotal role in determining the final microstructure and, consequently, the ionic conductivity and overall cell performance. This document summarizes key performance data, details experimental protocols, and visualizes the synthesis workflows to aid researchers in selecting the optimal electrolyte fabrication technique for their applications.
Performance Comparison of Zirconia-Based Electrolytes
The synthesis method of the zirconia-based electrolyte significantly influences its electrochemical properties. The following tables summarize the ionic conductivity and power density of yttria-stabilized zirconia (YSZ) electrolytes prepared by different techniques. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to differing experimental conditions.
Table 1: Ionic Conductivity of 8 mol% Yttria-Stabilized Zirconia (8YSZ) Electrolytes Synthesized by Different Methods
| Synthesis Method | Sintering Temperature (°C) | Measurement Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| Sol-Gel (from this compound precursor) | 1400 | 800 | 0.03[1] | [1] |
| Solid-State Reaction | 1400 | 800 | 0.034[2] | [2] |
| Co-precipitation | Not Specified | 800 | Not Specified | |
| Hydrothermal | 1050 | 750 | 0.00252 | [3] |
Table 2: Power Density of SOFCs with 8YSZ Electrolytes Synthesized by Different Methods
| Synthesis Method | Operating Temperature (°C) | Peak Power Density (W/cm²) | Reference |
| Sol-Gel (Dysprosia-stabilized Zirconia) | 750 | 0.238 | [4] |
| Solid-State Reaction (Anode Supported) | 800 | 0.827[2] | [2] |
| Electrophoretic Deposition | 750 | 0.3 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for the synthesis of YSZ electrolytes via sol-gel, solid-state reaction, and co-precipitation methods.
Sol-Gel Synthesis using this compound
The sol-gel process offers excellent control over the chemical homogeneity and microstructure of the resulting ceramic.
Materials:
-
This compound (Zr(OC₂H₅)₄)
-
Yttrium nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)
-
Ethanol (B145695) (absolute)
-
Nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: A solution of this compound in absolute ethanol is prepared. In a separate beaker, yttrium nitrate hexahydrate is dissolved in a mixture of ethanol and deionized water.
-
Mixing and Hydrolysis: The yttrium nitrate solution is slowly added to the zirconium ethoxide solution under vigorous stirring. A small amount of nitric acid is added as a catalyst to control the hydrolysis and condensation reactions.
-
Gelation: The resulting sol is stirred for several hours until a transparent and viscous gel is formed.
-
Drying: The gel is dried in an oven at a controlled temperature (e.g., 80-120°C) to remove the solvent.
-
Calcination: The dried gel is ground into a fine powder and calcined at a high temperature (e.g., 600-800°C) to remove organic residues and form the crystalline YSZ phase.
-
Pelletizing and Sintering: The calcined powder is uniaxially pressed into a pellet and sintered at a high temperature (e.g., 1400-1500°C) to achieve a dense ceramic electrolyte.
Solid-State Reaction Synthesis
This is a conventional and widely used method for ceramic powder synthesis.
Materials:
-
Zirconium dioxide (ZrO₂) powder
-
Yttrium oxide (Y₂O₃) powder
Procedure:
-
Mixing: Stoichiometric amounts of ZrO₂ and Y₂O₃ powders are intimately mixed, typically using ball milling with a suitable solvent (e.g., ethanol) and grinding media.
-
Calcination: The mixed powders are dried and then calcined at a high temperature (e.g., 1000-1200°C) for several hours to promote the solid-state reaction and formation of the YSZ solid solution.
-
Milling: The calcined powder is milled again to break up agglomerates and achieve a fine, uniform particle size.
-
Pelletizing and Sintering: The milled powder is pressed into a pellet and sintered at a very high temperature (e.g., 1400-1600°C) for an extended period to achieve high density.
Co-precipitation Synthesis
This wet-chemical method allows for the synthesis of homogeneous, fine powders at a lower temperature compared to the solid-state reaction method.
Materials:
-
Zirconyl nitrate hydrate (B1144303) (ZrO(NO₃)₂·xH₂O)
-
Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or other precipitating agent
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Stoichiometric amounts of zirconyl nitrate hydrate and yttrium nitrate hexahydrate are dissolved in deionized water to form a clear solution.
-
Precipitation: A precipitating agent, such as ammonium hydroxide, is slowly added to the precursor solution under constant stirring. This causes the co-precipitation of zirconium and yttrium hydroxides.
-
Washing and Filtration: The precipitate is repeatedly washed with deionized water and/or ethanol to remove residual nitrates and other impurities, followed by filtration.
-
Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80-120°C).
-
Calcination: The dried powder is calcined at a moderate temperature (e.g., 600-900°C) to decompose the hydroxides and form the crystalline YSZ powder.
-
Pelletizing and Sintering: The calcined powder is pressed into a pellet and sintered at a high temperature (e.g., 1300-1500°C).
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in each of the described synthesis methods.
Caption: Workflow for Sol-Gel Synthesis of YSZ Electrolytes.
Caption: Workflow for Solid-State Reaction Synthesis of YSZ Electrolytes.
Caption: Workflow for Co-Precipitation Synthesis of YSZ Electrolytes.
Concluding Remarks
The choice of synthesis method for zirconia-based SOFC electrolytes has a profound impact on the material's properties and the ultimate performance of the fuel cell. The sol-gel method, particularly when using precursors like this compound, offers the advantage of producing highly homogeneous, nanocrystalline powders that can be sintered at lower temperatures, potentially leading to finer grain structures which may enhance ionic conductivity. However, the precursors can be more expensive and sensitive to moisture.
The solid-state reaction method is a more traditional, cost-effective approach suitable for large-scale production, but it often requires higher sintering temperatures and may result in less homogeneous microstructures. Co-precipitation offers a compromise, providing good chemical homogeneity and fine particle sizes at a moderate cost.
The data compiled in this guide suggests that while all three methods can produce effective YSZ electrolytes, the optimal choice will depend on the specific requirements of the application, balancing factors such as cost, scalability, and desired electrochemical performance. Further research focusing on direct comparative studies under identical testing conditions is necessary to definitively establish the superiority of one synthesis method over the others for SOFC electrolyte fabrication.
References
The Influence of Precursor Chemistry on the Thermal Stability of Synthesized Zirconia: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal behavior of zirconia (ZrO₂) is paramount for its application in catalysis, thermal barrier coatings, and biocompatible materials. The choice of precursor in the synthesis of zirconia nanoparticles significantly dictates its phase stability, crystallite size, and ultimately, its performance at elevated temperatures. This guide provides a comparative analysis of the thermal stability of zirconia synthesized from various common precursors, supported by experimental data and detailed methodologies.
Executive Summary
The thermal stability of zirconia is critically dependent on the precursor used in its synthesis. Different precursors lead to variations in the temperature of phase transformations, primarily the transition from the amorphous to the metastable tetragonal phase (t-ZrO₂) and the subsequent transformation to the stable monoclinic phase (m-ZrO₂). This guide consolidates data from various studies to compare the thermal behavior of zirconia derived from common precursors such as zirconium salts (zirconyl chloride, zirconyl nitrate (B79036), zirconium sulfate), zirconium alkoxides (zirconium n-propoxide), and zirconium acetate.
Generally, zirconia derived from zirconium sulfate (B86663) exhibits the highest thermal stability of the tetragonal phase, while zirconia from zirconyl chloride is the least stable. The synthesis method and the presence of dopants or stabilizers also play a crucial role in modifying the thermal characteristics of the final zirconia product.
Comparative Thermal Stability Data
The following table summarizes the key thermal events for zirconia synthesized from different precursors. The data presented is a synthesis of findings from multiple studies and represents typical temperature ranges for the observed phase transformations under standard calcination conditions.
| Precursor | Synthesis Method | Amorphous to Tetragonal (t-ZrO₂) Transition Temperature (°C) | Tetragonal (t-ZrO₂) to Monoclinic (m-ZrO₂) Onset Temperature (°C) | Reference |
| Zirconyl Chloride (ZrOCl₂·8H₂O) | Precipitation/Thermal Decomposition | ~400 | ~600 | [1] |
| Zirconyl Nitrate (ZrO(NO₃)₂·2H₂O) | Thermal Decomposition | ~400 | Varies with conditions | [1] |
| Zirconium Sulfate (Zr(SO₄)₂·4H₂O) | Thermal Decomposition | ~700 | >1000 (t-ZrO₂ can be present even at 1300°C) | [1][2] |
| Zirconium n-propoxide (Zr(OC₃H₇)₄) | Sol-gel | >400 | ~600 | [3][4] |
| Zirconium Acetate (Zr(OOC₂H₃)₄) | Sol-gel | ~500 | Varies with ZrO₂ concentration in composites | [4] |
Experimental Protocols
A fundamental understanding of the experimental methodologies is crucial for interpreting the comparative data. The following are detailed protocols for the key analytical techniques used to assess the thermal stability of zirconia.
Synthesis of Zirconia Nanoparticles (Sol-Gel Method Example)
-
Precursor Solution Preparation: Zirconium n-propoxide is diluted in n-propanol under constant stirring.
-
Hydrolysis and Condensation: The solution is refluxed at a controlled temperature (e.g., 80°C). The pH is adjusted to approximately 5 to initiate hydrolysis and condensation, leading to the formation of a gel.
-
Drying: The resulting gel is air-dried to remove the solvent.
-
Calcination: The dried xerogel is then calcined in a furnace under an air atmosphere at various temperatures (e.g., 400°C to 800°C) for a specific duration (e.g., 12 hours) to induce crystallization and phase transformations.[3]
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA/DTA is performed to monitor the weight loss and thermal events (exothermic or endothermic peaks) as a function of temperature. A small amount of the dried precursor gel is heated in a crucible at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., flowing air). TGA curves reveal weight loss due to the removal of water and organic residues, while DTA peaks indicate crystallization and phase transformation temperatures.[5][6]
Structural Characterization
-
X-ray Diffraction (XRD): XRD is the primary technique for identifying the crystalline phases of zirconia present after calcination at different temperatures. The calcined powders are scanned over a 2θ range (e.g., 20° to 80°) using a diffractometer with Cu Kα radiation. The resulting diffraction patterns are compared with standard patterns for monoclinic, tetragonal, and cubic zirconia to determine the phase composition. The crystallite size can also be estimated from the peak broadening using the Scherrer equation.[1][3]
Key Findings and Discussion
The precursor anion plays a significant role in the thermal stability of the resulting zirconia.
-
Zirconium Salts: The thermal decomposition of different zirconium salts leads to varying thermal stability of the t-ZrO₂ phase. Zirconia from zirconium sulfate shows exceptional thermal stability, with the tetragonal phase persisting at very high temperatures.[1] This is often attributed to the presence of residual sulfate groups that inhibit the growth of zirconia crystallites and stabilize the tetragonal structure.[2] In contrast, zirconia derived from zirconyl chloride and zirconyl nitrate forms the tetragonal phase at a lower temperature (around 400°C) but also transforms to the monoclinic phase at a lower temperature, indicating lower thermal stability.[1]
-
Zirconium Alkoxides: The sol-gel synthesis using zirconium alkoxides, such as zirconium n-propoxide , typically yields an amorphous structure that crystallizes into the tetragonal phase above 400°C.[3] The subsequent transformation to the monoclinic phase occurs around 600°C.[3] The hydrolysis and condensation rates, which can be controlled by factors like pH and the presence of chelating agents, influence the final particle size and, consequently, the thermal stability.
-
Zirconium Acetate: In sol-gel derived zirconia-silica composites, the use of zirconium acetate as a precursor resulted in the initial formation of t-ZrO₂ at 500°C.[4] However, with increasing temperature, it transformed to the monoclinic phase, especially in samples with a higher zirconia content.[4]
Visualizing the Synthesis and Analysis Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization processes described.
Caption: Workflow for zirconia synthesis and characterization.
Caption: General phase transformation pathway of zirconia upon heating.
Conclusion
The selection of a zirconium precursor is a critical parameter that allows for the tuning of the thermal properties of zirconia. For applications requiring high thermal stability of the tetragonal phase, zirconium sulfate is a promising precursor. Conversely, for processes where a lower crystallization temperature is desired, zirconyl chloride or nitrate may be more suitable. Understanding these precursor-property relationships is essential for the rational design and synthesis of zirconia-based materials with tailored performance characteristics for advanced applications. Further research into the effects of co-precursors, dopants, and novel synthesis techniques will continue to expand the versatility of this important ceramic material.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Study of the Influence of ZrO2 Precursor Type and the Temperature of Annealing on the Crystallization of the Tetragonal Polymorph of ZrO2 in Zirconia-Silica Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal analysis curves of the gels: (a) DTA and (b) TG. [ijmmm.ustb.edu.cn]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Zirconium(IV) Ethoxide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Zirconium(IV) ethoxide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is a moisture-sensitive and flammable solid, necessitating careful handling and disposal.[1][2][3] The primary disposal strategy involves controlled hydrolysis followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[3][4]
Key Hazard Summary
It is crucial to be aware of the hazards associated with this compound before handling or disposing of the material.
| Hazard Classification | Code | Description |
| Flammable Solids | H228 | Flammable solid.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[1]
-
Respiratory Protection: In case of dust generation or inadequate ventilation, use a NIOSH-approved respirator.[2][3]
Disposal Procedure for Unused or Waste this compound
This procedure outlines the steps for the safe neutralization and disposal of this compound.
1. Preparation and Inert Atmosphere:
-
Conduct the disposal procedure in a well-ventilated fume hood.[3]
-
Ensure an inert atmosphere (e.g., nitrogen or argon) is available, as this compound is highly reactive with moisture.[1]
-
Have a Class D fire extinguisher or dry sand readily available for fire emergencies.
2. Controlled Hydrolysis:
-
In a three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet, place the this compound waste.
-
Slowly add a non-polar, anhydrous solvent such as heptane (B126788) or toluene (B28343) to dissolve or suspend the material.
-
From the dropping funnel, add a solution of ethanol (B145695) (or another alcohol) dropwise with vigorous stirring. This will initiate a controlled reaction.
-
After the initial reaction subsides, slowly add water dropwise to complete the hydrolysis. This will form zirconium hydroxide (B78521) and ethanol. The reaction is: Zr(OCH₂CH₃)₄ + 4H₂O → Zr(OH)₄ + 4CH₃CH₂OH.
3. Waste Collection and Labeling:
-
Once the hydrolysis is complete and the reaction has ceased, the resulting mixture will contain solid zirconium hydroxide and an alcohol/solvent solution.
-
Transfer the entire mixture into a designated, properly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," the chemical composition (zirconium hydroxide, ethanol, and any other solvent used), and the date of generation.
4. Final Disposal:
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[3]
-
Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.
-
Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[4]
-
Clean the spill area with a cloth dampened with an appropriate solvent (e.g., ethanol), and place the cleaning materials in the hazardous waste container.
-
Ventilate the area thoroughly.
Major Spills:
-
Evacuate the entire laboratory and alert others in the vicinity.
-
Activate the fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team or the local fire department immediately.[3]
-
Provide them with the Safety Data Sheet (SDS) for this compound upon their arrival.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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